molecular formula C7H19Cl2N3S B15589098 SKF 91488 dihydrochloride CAS No. 68941-21-9

SKF 91488 dihydrochloride

货号: B15589098
CAS 编号: 68941-21-9
分子量: 248.22 g/mol
InChI 键: NPLHSMBWWIIWAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SKF 91488 dihydrochloride is a useful research compound. Its molecular formula is C7H19Cl2N3S and its molecular weight is 248.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLHSMBWWIIWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of SKF 91488 Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride (B599025) is a potent and specific inhibitor of the enzyme Histamine (B1213489) N-methyltransferase (HNMT). This guide elucidates the core mechanism of action of SKF 91488, detailing its molecular interactions, downstream physiological effects, and the experimental evidence that substantiates our current understanding. By preventing the primary metabolic degradation of intracellular histamine, SKF 91488 serves as a critical tool for investigating the roles of the histaminergic system in various physiological and pathological processes. This document provides a comprehensive overview of its biochemical properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Introduction

Histamine, a biogenic amine, plays a crucial role as a neurotransmitter and a mediator of inflammatory responses. Its physiological concentrations are tightly regulated by two primary enzymatic pathways: oxidative deamination by diamine oxidase (DAO) for extracellular histamine, and methylation by Histamine N-methyltransferase (HNMT) for intracellular histamine. SKF 91488 dihydrochloride emerges as a key pharmacological agent that selectively targets the intracellular degradation pathway. By inhibiting HNMT, SKF 91488 effectively increases the intracellular concentration of histamine, thereby potentiating its physiological effects. This guide offers a detailed exploration of this mechanism of action.

Primary Mechanism of Action: Inhibition of Histamine N-Methyltransferase (HNMT)

The principal mechanism of action of this compound is the potent and specific inhibition of Histamine N-methyltransferase (HNMT).[1] HNMT is the enzyme responsible for the methylation of the imidazole (B134444) ring of histamine, a critical step in its intracellular inactivation.[2]

SKF 91488 acts as a non-competitive inhibitor with respect to histamine.[2] This inhibition leads to a significant increase in the intracellular levels of histamine, thereby amplifying and prolonging its signaling effects. It is important to note that this compound exhibits no direct histamine agonist activity. Its effects are solely attributable to the potentiation of endogenous histamine.

The following diagram illustrates the enzymatic action of HNMT and the inhibitory effect of SKF 91488.

HNMT_Inhibition cluster_reaction HNMT-Catalyzed Histamine Inactivation Histamine Histamine HNMT Histamine N-methyltransferase (HNMT) Histamine->HNMT SAM S-Adenosyl- methionine (SAM) SAM->HNMT N_methylhistamine N-methylhistamine (Inactive) HNMT->N_methylhistamine SAH S-Adenosyl- homocysteine (SAH) HNMT->SAH SKF_91488 SKF 91488 SKF_91488->HNMT Inhibits caption Figure 1. Mechanism of HNMT Inhibition by SKF 91488.

Figure 1. Mechanism of HNMT Inhibition by SKF 91488.
Quantitative Inhibition Data

The inhibitory potency of SKF 91488 against HNMT has been quantified across different species and tissue types. The following table summarizes the reported inhibition constants (Ki).

SpeciesTissue/Enzyme SourceInhibition Constant (Ki)Reference
RatKidney0.9–1.6 µM[2]
RatRecombinant HNMT1.85 µM[2]
Guinea PigBrain3 µM[2]

Physiological Consequences of HNMT Inhibition

The elevation of intracellular histamine levels resulting from HNMT inhibition by SKF 91488 leads to a range of physiological effects. These have been primarily investigated in the context of nociception and cardiovascular regulation.

Antinociceptive Effects

Intracerebroventricular (i.c.v.) administration of SKF 91488 has been shown to produce a dose-dependent antinociceptive effect in rodents.[3] This effect is attributed to the increased availability of histamine in the central nervous system, which is known to be involved in pain modulation.

The following table summarizes the effective doses of SKF 91488 in various antinociception assays.

Animal ModelAssayEffective Doses (i.c.v.)Observed EffectReference
MouseHot Plate Test30, 50, and 100 µg per animalDose-dependent increase in pain threshold[3]
MouseAbdominal Constriction Test30, 50, and 100 µg per animalDose-dependent increase in pain threshold[3]
RatPaw Pressure Test30, 50, and 100 µg per animalDose-dependent increase in pain threshold[3]

The workflow for a typical antinociception study involving SKF 91488 is depicted below.

Antinociception_Workflow Animal_Prep Rodent Acclimation ICV_Admin Intracerebroventricular Administration of SKF 91488 or Vehicle Animal_Prep->ICV_Admin Nociceptive_Test Nociceptive Testing (e.g., Hot Plate Test) ICV_Admin->Nociceptive_Test Data_Analysis Data Analysis: Comparison of Pain Thresholds Nociceptive_Test->Data_Analysis caption Figure 2. Experimental Workflow for Antinociception Studies.

Figure 2. Experimental Workflow for Antinociception Studies.
Cardiovascular Effects

In normotensive rats, intracerebroventricular administration of SKF 91488 produces a dose-dependent pressor effect accompanied by tachycardia. This effect is a consequence of increased central histamine levels influencing cardiovascular regulatory centers.

The following table presents data from a study on the cardiovascular effects of SKF 91488 in rats.

Animal ModelAdministration RouteDosesObserved Effect
RatIntracerebroventricular (i.c.v.)20-100 µgDose-dependent pressor effect and tachycardia

Experimental Protocols

Histamine N-Methyltransferase (HNMT) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of SKF 91488 on HNMT.

Materials:

  • Partially purified HNMT from rat kidney

  • Histamine dihydrochloride

  • S-adenosyl-L-[methyl-14C]methionine

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Toluene-based scintillation fluid

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, histamine, and varying concentrations of SKF 91488.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding S-adenosyl-L-[methyl-14C]methionine.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 1 M NaOH.

  • Extract the radiolabeled product (N-methylhistamine) into a toluene-based scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of SKF 91488 and determine the Ki value using appropriate kinetic models.

In Vivo Antinociception Study: Hot Plate Test

Objective: To assess the antinociceptive effect of centrally administered SKF 91488.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound dissolved in sterile saline

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Intracerebroventricular injection apparatus

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Administer SKF 91488 (30, 50, or 100 µg) or vehicle (saline) via intracerebroventricular injection.

  • At a predetermined time post-injection (e.g., 15 minutes), place the mouse on the hot plate.

  • Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • Compare the latencies between the SKF 91488-treated and vehicle-treated groups to determine the antinociceptive effect.

In Vivo Cardiovascular Study in Rats

Objective: To evaluate the central cardiovascular effects of SKF 91488.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound dissolved in artificial cerebrospinal fluid

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus for i.c.v. injection

  • Arterial catheter for blood pressure and heart rate monitoring

  • Data acquisition system

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a cannula into the lateral cerebral ventricle.

  • Insert a catheter into the femoral artery for continuous monitoring of blood pressure and heart rate.

  • Allow the animal to stabilize.

  • Administer SKF 91488 (20-100 µg) or vehicle through the intracerebroventricular cannula.

  • Record mean arterial pressure (MAP) and heart rate (HR) continuously before and after drug administration.

  • Analyze the changes in MAP and HR to determine the cardiovascular effects of SKF 91488.

Signaling Pathways and Logical Relationships

The inhibition of HNMT by SKF 91488 initiates a cascade of events by increasing intracellular histamine. This elevated histamine can then interact with intracellular binding sites or be transported out of the cell to act on histamine receptors, leading to downstream physiological effects.

Signaling_Pathway SKF_91488 SKF 91488 HNMT Histamine N-methyltransferase (HNMT) SKF_91488->HNMT Inhibits Histamine_Degradation Histamine Degradation HNMT->Histamine_Degradation Catalyzes Intracellular_Histamine Increased Intracellular Histamine Histamine_Degradation->Intracellular_Histamine Reduces Histamine_Receptors Histamine Receptors (H1, H2, H3, H4) Intracellular_Histamine->Histamine_Receptors Activates Physiological_Effects Physiological Effects (e.g., Antinociception, Cardiovascular Changes) Histamine_Receptors->Physiological_Effects Mediates caption Figure 3. Signaling Cascade Initiated by SKF 91488.

Figure 3. Signaling Cascade Initiated by SKF 91488.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent and specific inhibition of histamine N-methyltransferase. Its mechanism of action, centered on the elevation of intracellular histamine levels, has been instrumental in elucidating the role of the histaminergic system in diverse physiological processes, including pain perception and cardiovascular control. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize or further investigate the properties of this important compound. Further research may continue to uncover new applications for SKF 91488 in exploring the complexities of histamine signaling.

References

The Function and Mechanism of SKF 91488 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride (B599025) is a potent and specific inhibitor of the enzyme histamine (B1213489) N-methyltransferase (HNMT), a key enzyme in the metabolic pathway of histamine. By blocking the action of HNMT, SKF 91488 dihydrochloride effectively increases the concentration of endogenous histamine. This property has made it a valuable pharmacological tool for investigating the diverse physiological and pathological roles of histamine in various biological systems. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological context.

Core Function and Mechanism of Action

This compound, also known as Homodimaprit dihydrochloride, is a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT).[1] HNMT is one of the two primary enzymes responsible for the degradation of histamine, the other being diamine oxidase (DAO). HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of histamine, forming N-tele-methylhistamine, which is then further metabolized and excreted. In the central nervous system, HNMT is the principal enzyme for histamine catabolism.

By inhibiting HNMT, this compound prevents the degradation of histamine, leading to an accumulation of this biogenic amine in tissues where HNMT is expressed.[1] This elevation of histamine levels can potentiate histamine-mediated physiological effects. It is important to note that while some initial reports suggested this compound might have histamine receptor agonist activity, more definitive studies have shown that it exhibits no direct agonist activity at histamine receptors.[2] Its effects are therefore primarily attributable to its role as an HNMT inhibitor.

Quantitative Pharmacological Data

The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies. The following tables summarize the key quantitative data available.

ParameterValueSpecies/SystemReference
Ki (Inhibition Constant) 0.9 μMNot specified[1]

Table 1: In Vitro Inhibitory Potency of this compound against HNMT

ApplicationSpeciesDosageRoute of AdministrationObserved EffectReference
AntinociceptionRodents30, 50, and 100 µg per animalIntracerebroventricular (i.c.v.)Dose-dependent increase in pain threshold[3]
Cardiovascular RegulationWistar Rats20-100 µgIntracerebroventricular (i.c.v.)Increased mean arterial pressure (MAP) and heart rate (HR)[1]
Cardiovascular Regulation (Hemorrhagic Hypotension)Wistar Rats10 µgIntracerebroventricular (i.c.v.)Increased blood volume required to reduce MAP to 40 mmHg and 20 mmHg[1]
BronchoconstrictionHartley Guinea Pigs10 mM (aerosolized)InhalationPotentiation of ovalbumin-induced bronchoconstriction[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the metabolic pathway of histamine and the point of intervention for this compound.

Histamine_Metabolism cluster_synthesis Histamine Synthesis cluster_degradation Histamine Degradation cluster_hnmt HNMT Pathway cluster_dao DAO Pathway Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) HNMT Histamine N-Methyltransferase (HNMT) Histamine->HNMT Primary pathway in CNS DAO Diamine Oxidase (DAO) Histamine->DAO Primary pathway in periphery Receptors Histamine Receptors (H1, H2, H3, H4) Histamine->Receptors Activates N_tele_methylhistamine N-tele-methylhistamine HNMT->N_tele_methylhistamine MAO_B Monoamine Oxidase B (MAO-B) N_tele_methylhistamine->MAO_B N_tele_methylimidazoleacetic_acid N-tele-methylimidazole acetic acid MAO_B->N_tele_methylimidazoleacetic_acid Imidazole_acetic_acid Imidazole acetic acid DAO->Imidazole_acetic_acid SKF_91488 SKF 91488 dihydrochloride SKF_91488->HNMT Inhibits

Caption: Histamine metabolism and the inhibitory action of this compound on HNMT.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Histamine N-Methyltransferase (HNMT) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of compounds like this compound on HNMT.

Objective: To quantify the inhibition of HNMT activity by this compound and determine its inhibitory constant (Ki).

Materials:

  • Recombinant human HNMT

  • This compound

  • Histamine

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Radiolabeled SAM (e.g., [3H]-SAM)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, recombinant HNMT, and various concentrations of this compound.

  • Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of histamine and [3H]-SAM to the pre-incubated solution.

  • Incubation: Incubate the complete reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or base).

  • Separation of Product: Separate the radiolabeled product (N-tele-[3H]-methylhistamine) from the unreacted [3H]-SAM. This can be achieved by various methods, such as solvent extraction or chromatography.

  • Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.

In Vivo Antinociception Studies in Rodents

This protocol outlines the methodology for assessing the antinociceptive effects of this compound using various pain models in rodents.

Objective: To evaluate the analgesic properties of this compound.

Animal Models:

  • Male Wistar rats or Swiss Webster mice.

Experimental Procedures:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Administer this compound (e.g., 30, 50, and 100 µg per animal) via intracerebroventricular (i.c.v.) injection. A control group should receive a vehicle injection.

  • Nociceptive Testing: Perform nociceptive tests at various time points after drug administration.

    • Hot Plate Test (Thermal Nociception): Place the animal on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time is used to prevent tissue damage.

    • Abdominal Constriction (Writhing) Test (Chemical Nociception): Inject an irritant (e.g., acetic acid) intraperitoneally and count the number of writhes (a characteristic stretching behavior) over a defined period.

    • Paw Pressure (Randall-Selitto) Test (Mechanical Nociception): Apply a gradually increasing pressure to the animal's hind paw using a specialized apparatus and record the pressure at which the animal withdraws its paw.

  • Data Analysis: Compare the response latencies or counts between the this compound-treated groups and the control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

In Vivo Cardiovascular Studies in a Rat Model of Hemorrhagic Hypotension

This protocol details the methodology to investigate the effects of this compound on cardiovascular parameters during hemorrhagic shock.

Objective: To determine the role of endogenous central histamine, elevated by this compound, in cardiovascular regulation during hemorrhagic hypotension.

Animal Model:

  • Male Wistar rats.

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the femoral artery and vein for blood pressure monitoring and blood withdrawal/infusion, respectively. For i.c.v. administration, a guide cannula is implanted into a lateral cerebral ventricle prior to the experiment.

  • Drug Administration: Administer a sub-pressor dose of this compound (e.g., 10 µg) or vehicle i.c.v.

  • Induction of Hemorrhagic Hypotension: Induce controlled hemorrhage by withdrawing blood from the femoral vein in a stepwise manner to reduce and maintain the mean arterial pressure (MAP) at specific levels (e.g., 40 mmHg and 20 mmHg).

  • Data Collection: Continuously monitor MAP and heart rate (HR). Record the volume of blood withdrawn to reach and maintain the target hypotensive states.

  • Tissue Analysis (Optional): At the end of the experiment, collect brain tissue (e.g., hypothalamus and medulla oblongata) to measure histamine concentrations using techniques like HPLC.

  • Data Analysis: Compare the blood volume required to induce hypotension, as well as MAP and HR responses, between the this compound-treated and control groups.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing an HNMT inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy and PK/PD cluster_preclinical Preclinical Safety in_vitro_assay HNMT Inhibition Assay (Determine Ki, IC50) selectivity_assay Selectivity Profiling (vs. DAO, Histamine Receptors) in_vitro_assay->selectivity_assay pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) selectivity_assay->pk_studies pd_studies Pharmacodynamic Studies (Histamine level measurement in tissues) pk_studies->pd_studies efficacy_models Efficacy Models (e.g., Nociception, Cardiovascular) pd_studies->efficacy_models toxicology Toxicology Studies (Acute and Chronic) efficacy_models->toxicology safety_pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) toxicology->safety_pharmacology start Compound Synthesis (this compound) start->in_vitro_assay

Caption: A generalized experimental workflow for the evaluation of an HNMT inhibitor.

Conclusion

This compound is a powerful research tool for elucidating the roles of histamine in health and disease. Its primary function as a potent and specific inhibitor of HNMT allows for the controlled elevation of endogenous histamine levels, providing a means to study histamine-mediated processes in a more physiologically relevant manner than through the administration of exogenous histamine. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations. The continued use of this and similar compounds will undoubtedly further our understanding of the complex and multifaceted actions of histamine in the body.

References

An In-depth Technical Guide to SKF 91488 Dihydrochloride: A Potent Histamine N-Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride (B599025) is a potent, noncompetitive inhibitor of histamine (B1213489) N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system. By blocking HNMT, SKF 91488 effectively increases the concentration and prolongs the action of endogenous histamine, making it a valuable pharmacological tool for investigating the roles of the histaminergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of SKF 91488 dihydrochloride, including detailed protocols and data presentation to support researchers in their study of this important compound.

Introduction

Histamine, a biogenic amine, functions as a key neurotransmitter and immunomodulator, involved in a wide array of physiological processes including allergic responses, gastric acid secretion, and neurotransmission.[1] The biological activity of histamine is tightly regulated by its synthesis, release, and metabolism. Within the central nervous system (CNS), the primary route of histamine degradation is through methylation by histamine N-methyltransferase (HNMT).[2]

This compound has emerged as a powerful research tool for its potent and specific inhibition of HNMT.[3] Unlike some other HNMT inhibitors, SKF 91488 exhibits no histamine agonist activity, ensuring that its observed effects are directly attributable to the potentiation of endogenous histamine levels.[3] Its use in preclinical studies has provided valuable insights into the role of histamine in processes such as nociception, cardiovascular regulation, and neuroinflammation.[4][5] This guide will delve into the technical details of SKF 91488, providing researchers with the necessary information to effectively utilize this compound in their investigations.

Chemical and Physical Properties

This compound, also known as 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride, is a homolog of dimaprit.[3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride[3]
Synonyms SK&F 91488, Homodimaprit dihydrochloride[6]
Molecular Formula C₇H₁₇N₃S·2HCl[7]
Molecular Weight 248.22 g/mol [7]
CAS Number 68941-21-9[7]
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at room temperature, desiccated

Mechanism of Action

SKF 91488 acts as a potent, noncompetitive inhibitor of histamine N-methyltransferase.[4] This means that it does not compete with the substrate, histamine, for binding to the active site of the enzyme. Instead, it is believed to bind to an allosteric site on the HNMT enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.

The inhibition of HNMT by SKF 91488 leads to a significant increase in the intracellular concentration of histamine.[6] This elevation of histamine levels potentiates its effects on various histamine receptors (H1, H2, H3, and H4), leading to a range of physiological responses.

Histamine Metabolism and Signaling Pathway

The following diagram illustrates the central role of HNMT in histamine metabolism and the subsequent signaling cascade that is enhanced by the inhibitory action of SKF 91488.

Histamine_Metabolism_and_Signaling Histamine Metabolism and Signaling Pathway cluster_Metabolism Histamine Metabolism cluster_Signaling Histamine Signaling Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT Histamine->HNMT Receptors Histamine Receptors (H1, H2, H3, H4) Histamine->Receptors Binds to HDC->Histamine N-methylhistamine N-methylhistamine (Inactive) HNMT->N-methylhistamine SKF_91488 SKF 91488 SKF_91488->HNMT G_Proteins G-Proteins Receptors->G_Proteins Activate Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Proteins->Second_Messengers Modulate Cellular_Response Cellular Response Second_Messengers->Cellular_Response Trigger

Histamine Metabolism and Signaling Pathway

Quantitative Data

The inhibitory potency of SKF 91488 against HNMT has been quantified in various studies. The following table summarizes key inhibitory constants. While specific IC50 values for SKF 91488 are not consistently reported across the literature, its Ki value provides a reliable measure of its high affinity for HNMT. For context, IC50 values for other recently identified HNMT inhibitors are also included.

ParameterValueSpecies/SystemReference(s)
Ki 0.9 µM-
IC50 Not consistently reported
IC50 (Other HNMT Inhibitors) 0.18 µM - 60 µMBiochemical Assay

Experimental Protocols

The following section provides a detailed methodology for a common assay used to determine the inhibitory activity of compounds like SKF 91488 on HNMT.

Radiometric HNMT Inhibition Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to histamine, catalyzed by HNMT. The inhibition of this process by SKF 91488 is then quantified.

Materials:

  • Recombinant or purified HNMT

  • This compound

  • Histamine dihydrochloride

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Organic solvent (e.g., a mixture of toluene (B28343) and isoamyl alcohol)

  • Stopping solution (e.g., a basic solution like sodium borate)

Procedure:

  • Enzyme Preparation: Dilute the HNMT enzyme to the desired concentration in cold phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer) and make serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing:

    • Phosphate buffer

    • Histamine (substrate)

    • [³H]-SAM (radiolabeled co-substrate)

    • Varying concentrations of SKF 91488 or vehicle control.

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the HNMT enzyme preparation to each tube to start the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Termination of Reaction: Stop the reaction by adding the stopping solution.

  • Extraction of Product: Add the organic solvent to each tube, vortex vigorously to extract the radiolabeled product (N-methylhistamine), and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of SKF 91488 compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for HNMT Inhibitor Screening

The following diagram outlines a typical high-throughput screening workflow for identifying and characterizing HNMT inhibitors.

HTS_Workflow High-Throughput Screening Workflow for HNMT Inhibitors cluster_Primary_Screen Primary Screen cluster_Dose_Response Dose-Response & Confirmation cluster_Secondary_Assays Secondary & Selectivity Assays cluster_Lead_Optimization Lead Optimization Compound_Library Compound Library Single_Concentration_Screen Single Concentration HNMT Assay Compound_Library->Single_Concentration_Screen Identify_Hits Identify Initial Hits (% Inhibition > Threshold) Single_Concentration_Screen->Identify_Hits Dose_Response_Assay Dose-Response HNMT Assay Identify_Hits->Dose_Response_Assay Calculate_IC50 Calculate IC50 Values Dose_Response_Assay->Calculate_IC50 Confirm_Hits Confirm Active Compounds Calculate_IC50->Confirm_Hits Selectivity_Panel Selectivity Profiling (Other Methyltransferases) Confirm_Hits->Selectivity_Panel Off_Target_Screening Off-Target Binding (e.g., Receptor Panel) Confirm_Hits->Off_Target_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Ki Determination) Confirm_Hits->Mechanism_of_Action Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Selectivity_Panel->Structure_Activity_Relationship Off_Target_Screening->Structure_Activity_Relationship Mechanism_of_Action->Structure_Activity_Relationship ADME_Tox In Vitro ADME/Tox Profiling Structure_Activity_Relationship->ADME_Tox

High-Throughput Screening Workflow for HNMT Inhibitors

Specificity and Off-Target Effects

A critical aspect of a pharmacological tool is its specificity. SKF 91488 is noted for not possessing histamine agonist activity, meaning it does not directly activate histamine receptors.[3] However, a comprehensive profile of its activity against other methyltransferases and a broader range of off-target proteins is not extensively documented in publicly available literature. Researchers should exercise caution and consider performing selectivity profiling, especially when interpreting results in complex biological systems. Potential off-target effects are a consideration for any small molecule inhibitor and should be empirically determined in the context of the specific experimental model.

Conclusion

This compound is a valuable and potent noncompetitive inhibitor of histamine N-methyltransferase. Its ability to increase endogenous histamine levels without direct receptor agonism makes it an indispensable tool for elucidating the complex roles of the histaminergic system in health and disease. This technical guide provides a foundational understanding of SKF 91488, offering researchers the necessary information on its properties, mechanism of action, and experimental application to facilitate further discoveries in the field of histamine research and drug development. Further investigation into its comprehensive selectivity and off-target profile will enhance its utility and the interpretation of experimental outcomes.

References

Homodimaprit Dihydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homodimaprit dihydrochloride (B599025) is a synthetic compound that exhibits a dual-action profile at histamine (B1213489) receptors, functioning as a partial agonist at the histamine H₂ receptor and a weak antagonist at the histamine H₃ receptor. This technical guide provides a comprehensive overview of the biological activity of Homodimaprit dihydrochloride, presenting quantitative data on its receptor affinity and functional potency. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The development of selective ligands for these receptors has been instrumental in elucidating their specific roles and has led to the creation of valuable therapeutic agents. Homodimaprit, a structural analogue of the well-known H₂ receptor agonist dimaprit, has been investigated for its own unique pharmacological profile. This document serves as a technical resource for researchers, providing a detailed examination of the biological activities of Homodimaprit dihydrochloride.

Quantitative Pharmacological Data

The biological activity of Homodimaprit dihydrochloride has been primarily characterized by its interaction with histamine H₂ and H₃ receptors. The following tables summarize the key quantitative data from in vitro pharmacological studies.

Table 1: Histamine H₃ Receptor Binding Affinity of Homodimaprit

CompoundRadioligandTissue SourcepKᵢ (mean ± SEM)
Homodimaprit[³H]-Nα-methylhistamineRat brain cortex homogenates5.30 ± 0.08

pKᵢ is the negative logarithm of the inhibitory constant (Kᵢ), indicating the binding affinity of the ligand for the receptor.

Table 2: Functional Activity of Homodimaprit at Presynaptic Histamine H₃ Receptors

CompoundAgonistFunctional AssayTissue SourcepD₂ (mean ± SEM)Intrinsic Activity (α)
Homodimaprit(R)-α-methylhistamineInhibition of electrically evoked tritium (B154650) overflowMouse brain cortex slices4.83 ± 0.07Weak Antagonist

pD₂ is the negative logarithm of the EC₅₀ value, representing the potency of an agonist. In the context of antagonism, this value reflects the potency of the antagonist.

Mechanism of Action and Signaling Pathways

Homodimaprit dihydrochloride's biological effects are mediated through its interaction with at least two distinct histamine receptor subtypes, leading to the modulation of different intracellular signaling cascades.

Histamine H₂ Receptor Partial Agonism

As a partial agonist at the H₂ receptor, Homodimaprit mimics the action of endogenous histamine, but with lower efficacy. H₂ receptors are classically coupled to Gs proteins, and their activation leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

H2_Signaling_Pathway Homodimaprit Homodimaprit H2R Histamine H₂ Receptor Homodimaprit->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) CREB->Cellular_Response

H₂ Receptor Agonist Signaling Pathway
Histamine H₃ Receptor Antagonism

Homodimaprit acts as a weak antagonist at the presynaptic H₃ receptor. H₃ receptors are primarily located on nerve terminals and function as autoreceptors on histaminergic neurons and as heteroreceptors on other neurons. They are coupled to Gi/o proteins, and their activation inhibits the synthesis and release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, serotonin). By antagonizing the H₃ receptor, Homodimaprit blocks the inhibitory effect of endogenous histamine, thereby leading to an increased release of these neurotransmitters.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Homodimaprit Homodimaprit H3R Histamine H₃ Receptor Homodimaprit->H3R Blocks Histamine Histamine Histamine->H3R Activates Gio Gi/o Protein H3R->Gio Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gio->AC_inhibition Ca_channel Ca²⁺ Channel (Inhibition) Gio->Ca_channel NT_release Neurotransmitter Release Ca_channel->NT_release Postsynaptic_Receptors Postsynaptic Receptors NT_release->Postsynaptic_Receptors Binds to

H₃ Receptor Antagonist Mechanism

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to determine the pharmacological profile of Homodimaprit dihydrochloride.

Histamine H₃ Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the H₃ receptor.

  • Tissue Preparation:

    • Male Wistar rats are sacrificed, and the cerebral cortex is rapidly dissected on ice.

    • The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 50,000 x g for 10 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

    • The final pellet is resuspended in incubation buffer to a protein concentration of approximately 0.5 mg/mL.

  • Binding Assay Protocol:

    • Incubations are performed in a final volume of 250 µL containing:

      • 50 µL of membrane suspension.

      • 25 µL of [³H]-Nα-methylhistamine (a selective H₃ agonist radioligand) at a final concentration of ~1 nM.

      • 25 µL of various concentrations of Homodimaprit dihydrochloride or vehicle.

      • 150 µL of incubation buffer (50 mM Tris-HCl, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled H₃ receptor ligand, such as thioperamide.

    • The mixture is incubated at 25°C for 60 minutes.

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine (0.3%) to reduce non-specific binding.

    • Filters are washed three times with 4 mL of ice-cold buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC₅₀ value (the concentration of Homodimaprit that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Dissection Dissect Rat Cerebral Cortex Homogenization Homogenize in Tris-HCl Buffer Tissue_Dissection->Homogenization Centrifugation1 Centrifuge at 50,000 x g Homogenization->Centrifugation1 Resuspension1 Resuspend Pellet Centrifugation1->Resuspension1 Centrifugation2 Repeat Centrifugation Resuspension1->Centrifugation2 Final_Resuspension Resuspend in Incubation Buffer Centrifugation2->Final_Resuspension Incubation Incubate Membranes with [³H]-Nα-methylhistamine & Homodimaprit Final_Resuspension->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Quantify Radioactivity Washing->Scintillation IC50_Determination Determine IC₅₀ from Competition Curve Scintillation->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Radioligand Binding Assay Workflow
Functional Assay: Inhibition of Electrically Evoked Tritium Overflow

This functional assay assesses the ability of a compound to act as an agonist or antagonist at presynaptic H₃ receptors by measuring its effect on neurotransmitter release.

  • Tissue Preparation:

    • Male NMRI mice are sacrificed, and the cerebral cortex is dissected and cut into 0.4 mm thick slices.

    • Slices are incubated for 30 minutes at 37°C in Krebs-Henseleit solution containing [³H]-noradrenaline (~0.1 µM) to label the noradrenergic nerve terminals.

    • After labeling, the slices are transferred to superfusion chambers and continuously superfused with warmed (37°C), gassed (95% O₂ / 5% CO₂) Krebs-Henseleit solution containing a reuptake inhibitor (e.g., desipramine) to prevent the reuptake of released noradrenaline.

  • Superfusion and Stimulation:

    • After a 60-minute washout period to remove excess radiolabel, the superfusate is collected in 2-minute fractions.

    • The nerve terminals are stimulated electrically twice (S₁ and S₂) for 2 minutes with square-wave pulses (e.g., 2 Hz, 2 ms (B15284909) duration).

    • The first stimulation (S₁) serves as a control.

    • The test compound (Homodimaprit) is added to the superfusion medium 20 minutes before the second stimulation (S₂).

    • To assess antagonist activity, an H₃ receptor agonist (e.g., (R)-α-methylhistamine) is added alone before S₁ and in combination with Homodimaprit before S₂.

  • Data Analysis:

    • The tritium content in each fraction and in the tissue slices at the end of the experiment is determined by liquid scintillation counting.

    • The amount of tritium released by each electrical stimulation is calculated as a percentage of the total tritium present in the tissue at the time of stimulation.

    • The ratio of the tritium overflow evoked by S₂ to that evoked by S₁ (S₂/S₁) is determined.

    • The effect of the agonist is quantified by the reduction in the S₂/S₁ ratio.

    • The antagonist activity of Homodimaprit is determined by its ability to reverse the agonist-induced inhibition of tritium overflow, and the pA₂ value is calculated using a Schild plot.

Functional_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Prepare Mouse Cerebral Cortex Slices Labeling Incubate with [³H]-Noradrenaline Slice_Prep->Labeling Superfusion_Setup Transfer Slices to Superfusion Chambers Labeling->Superfusion_Setup Washout 60-min Washout Superfusion_Setup->Washout S1_Stimulation Electrical Stimulation (S₁) Washout->S1_Stimulation Drug_Addition Add Homodimaprit (and Agonist for Antagonism) S1_Stimulation->Drug_Addition Fraction_Collection Collect Superfusate Fractions S1_Stimulation->Fraction_Collection S2_Stimulation Electrical Stimulation (S₂) Drug_Addition->S2_Stimulation S2_Stimulation->Fraction_Collection Quantify_Tritium Quantify Tritium in Fractions and Tissue Fraction_Collection->Quantify_Tritium Calculate_Overflow Calculate Tritium Overflow (S₁ and S₂) Quantify_Tritium->Calculate_Overflow Calculate_Ratio Determine S₂/S₁ Ratio Calculate_Overflow->Calculate_Ratio Determine_Activity Assess Agonist/Antagonist Activity (pD₂/pA₂) Calculate_Ratio->Determine_Activity

Functional Assay for H₃ Receptor Activity Workflow

Conclusion

Homodimaprit dihydrochloride is a dual-acting histamine ligand, exhibiting partial agonism at H₂ receptors and weak antagonism at H₃ receptors. This pharmacological profile suggests that Homodimaprit could have complex modulatory effects on various physiological systems. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of Homodimaprit and related compounds. The visualization of the signaling pathways and experimental workflows aims to enhance the understanding of its mechanisms of action for researchers in the field of pharmacology and drug development.

Investigating Histaminergic Pathways with SKF 91488 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF 91488 dihydrochloride (B599025), a potent and selective inhibitor of histamine (B1213489) N-methyltransferase (HNMT), and its application in the investigation of histaminergic pathways. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes its impact on cellular signaling.

Introduction to SKF 91488 Dihydrochloride

This compound is a powerful pharmacological tool for studying the roles of histamine in various physiological and pathological processes. As a potent and non-competitive inhibitor of HNMT, it effectively blocks the primary metabolic pathway of histamine in the central nervous system and other tissues.[1] This inhibition leads to an accumulation of endogenous histamine, thereby augmenting histaminergic neurotransmission and signaling. This property makes SKF 91488 an invaluable instrument for elucidating the downstream effects of elevated histamine levels. While some early reports suggested potential interactions with histamine receptors, the consensus from functional assays is that SKF 91488 exhibits no significant direct agonist activity at these receptors.

Mechanism of Action

The primary mechanism of action of this compound is the potent and specific inhibition of the enzyme histamine N-methyltransferase (HNMT). HNMT is a key enzyme responsible for the catabolism of histamine, transferring a methyl group from S-adenosyl-L-methionine to the imidazole (B134444) ring of histamine, thereby inactivating it. By inhibiting HNMT, SKF 91488 prevents the degradation of histamine, leading to its accumulation in the intracellular and extracellular spaces. This elevation of histamine levels subsequently enhances the activation of histamine receptors (H1, H2, H3, and H4), leading to a variety of downstream physiological effects.

Quantitative Data

The following tables summarize the key quantitative data associated with the use of this compound.

Table 1: Inhibitory Potency of this compound and Other HNMT Inhibitors

CompoundOrganism/Tissue SourceInhibition Constant (K_i)IC_50Notes
SKF 91488 -0.9 µM [1]-Non-competitive inhibitor.[1]
Metoprine-100 nM[2]-Crosses the blood-brain barrier.[2]
Amodiaquine---Exhibits a mixed mode of inhibition.[3]
Tacrine-38.2 nM[3]-Histamine-competitive inhibitor.[3]
Diphenhydramine---Potent HNMT inhibitor with K_i in the 10-100 nM range.[3]
PargylinePurified human kidney HNMT0.126 mM (K_is)-Competitive inhibitor.[4]
ClorgylinePurified human kidney HNMT0.144 mM (K_is)-Competitive inhibitor.[4]
HarmalineRat brain HNMT1.4 µM[5]1-10 µM[5]Competitive with respect to both histamine and S-adenosylmethionine.[5]
ChloroquineHuman Liver-12.6 µMMixed non-competitive inhibition.[6]

Table 2: In Vivo Effects of this compound on Histamine Levels and Physiological Parameters in Rats

ParameterBrain Region/TissueDose and Route of AdministrationEffectReference
Histamine ConcentrationHypothalamus10 µg, i.c.v.Increase to 5.18 ± 0.45 nmol/g (vs. 4.23 ± 0.41 nmol/g in control)[7][7]
Histamine ConcentrationMedulla Oblongata10 µg, i.c.v.Increase to 0.41 ± 0.05 nmol/g (vs. 0.30 ± 0.06 nmol/g in control)[7][7]
Mean Arterial Pressure (MAP)-20-100 µg, i.c.v.Dose-dependent increase[7][7]
Heart Rate (HR)-20-100 µg, i.c.v.Dose-dependent increase[7][7]
Antinociception (Pain Threshold)-30, 50, and 100 µg, i.c.v.Dose-dependent increase in pain threshold in thermal, chemical, and mechanical stimuli tests.[8][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Histamine N-Methyltransferase (HNMT) Inhibition Assay

This protocol is adapted from a general radiometric enzymatic assay for HNMT.

Objective: To determine the inhibitory potential of SKF 91488 on HNMT activity.

Materials:

  • Recombinant human HNMT

  • This compound

  • Histamine

  • S-(5'-adenosyl)-L-methionine (SAM)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Phosphate (B84403) buffer (pH 7.8)

  • 2.5 M Borate (B1201080) solution

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.8) and recombinant human HNMT (e.g., 0.025 µg/mL).

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a substrate mix containing histamine (e.g., 20 µM), SAM (e.g., 1.4 µM), and [³H]-SAM (e.g., 0.014 µM).

  • Incubate the reaction for 30 minutes at 37°C.

  • Terminate the reaction by adding 2.5 M borate solution.

  • Separate the radiolabeled product, [³H]N-methylhistamine, from the unreacted [³H]-SAM using a suitable method (e.g., column chromatography).

  • Quantify the amount of [³H]N-methylhistamine formed by liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of SKF 91488 and determine the IC_50 or K_i value.

In Vivo Hemorrhagic Hypotension Model in Rats

This protocol describes a method to investigate the central effects of SKF 91488 on cardiovascular regulation during controlled blood loss.

Objective: To assess the effect of centrally administered SKF 91488 on the cardiovascular response to hemorrhagic hypotension.

Materials:

  • Male Wistar rats

  • This compound

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection

  • Cannulas for arterial and venous access

  • Pressure transducer and recording system

  • Syringe pump for controlled blood withdrawal

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Perform an i.c.v. injection of this compound (e.g., 10 µg in a small volume) or vehicle.

  • Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration or fluid replacement if necessary.

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Induce hemorrhagic hypotension by controlled withdrawal of blood from the arterial cannula at a constant rate until a target MAP is reached (e.g., 40 mmHg).

  • Monitor and record MAP and HR continuously throughout the experiment.

  • Analyze the data to determine the effect of SKF 91488 on the volume of blood required to induce hypotension and the cardiovascular parameters during the hypotensive state.

Antinociception Assessment using the Hot Plate Test in Mice

This protocol outlines the use of the hot plate test to evaluate the analgesic effects of SKF 91488.

Objective: To determine the antinociceptive effect of SKF 91488 by measuring the latency of a thermal pain response.

Materials:

  • Male Swiss albino mice

  • This compound

  • Hot plate apparatus with adjustable temperature

  • Intracerebroventricular (i.c.v.) injection setup

Procedure:

  • Administer this compound (e.g., 30, 50, or 100 µg) or vehicle via i.c.v. injection.

  • At a predetermined time after injection, place the mouse on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer immediately upon placing the mouse on the hot plate.

  • Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

  • Stop the timer and remove the mouse from the hot plate as soon as a nociceptive response is observed. This time is the latency of the response.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed, and the latency recorded as the cut-off time.

  • Compare the response latencies between the SKF 91488-treated groups and the vehicle control group to determine the antinociceptive effect.

Visualization of Histaminergic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the elevation of histamine levels following HNMT inhibition by SKF 91488.

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine HDC N_tele_Methylhistamine N-tele-Methylhistamine (Inactive) Histamine->N_tele_Methylhistamine HNMT HNMT Histamine N-Methyltransferase SKF_91488 SKF 91488 SKF_91488->HNMT Inhibition HDC Histidine Decarboxylase

Figure 1. Inhibition of Histamine Metabolism by SKF 91488.

Histamine_Signaling cluster_SKF Effect of SKF 91488 cluster_receptors Histamine Receptors & Downstream Pathways SKF_91488 SKF 91488 HNMT HNMT SKF_91488->HNMT Histamine Increased Histamine H1R H1 Receptor Histamine->H1R Activates H2R H2 Receptor Histamine->H2R Activates H3R H3 Receptor Histamine->H3R Activates H4R H4 Receptor Histamine->H4R Activates Gq Gq H1R->Gq Gs Gs H2R->Gs Gi_o Gi/o H3R->Gi_o H4R->Gi_o PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP Ca2_plus ↑ [Ca²⁺]i IP3_DAG->Ca2_plus

Figure 2. Overview of Histaminergic Signaling Pathways Modulated by SKF 91488.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation HNMT_assay HNMT Inhibition Assay Determine_Ki Determine Ki / IC50 HNMT_assay->Determine_Ki Analyze_Data Statistical Analysis Determine_Ki->Analyze_Data Animal_Model Animal Model (Rat/Mouse) SKF_admin SKF 91488 Administration (e.g., i.c.v.) Animal_Model->SKF_admin Behavioral_Assay Behavioral/Physiological Measurement (e.g., Hot Plate, Blood Pressure) SKF_admin->Behavioral_Assay Tissue_Analysis Tissue Collection & Histamine Measurement SKF_admin->Tissue_Analysis Behavioral_Assay->Analyze_Data Tissue_Analysis->Analyze_Data Correlate_Findings Correlate Biochemical, Physiological, and Behavioral Data Analyze_Data->Correlate_Findings Pathway_Elucidation Elucidate Role of Histaminergic Pathways Correlate_Findings->Pathway_Elucidation

Figure 3. General Experimental Workflow for Investigating Histaminergic Pathways with SKF 91488.

Conclusion

This compound is a cornerstone tool for researchers investigating the multifaceted roles of histamine. Its potent and specific inhibition of HNMT allows for the controlled elevation of endogenous histamine levels, providing a window into the complex downstream effects mediated by histamine receptors. The experimental protocols and data presented in this guide offer a solid foundation for designing and interpreting studies aimed at unraveling the intricacies of histaminergic pathways in both health and disease. The careful application of this compound, in conjunction with the detailed methodologies and an understanding of the underlying signaling cascades, will continue to advance our knowledge in neuroscience, immunology, and drug development.

References

The Central Role of HNMT in Histaminergic Neurotransmission and Its Inhibition by SKF 91488 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Histamine (B1213489) N-methyltransferase (HNMT), its critical function in regulating histamine levels within the central nervous system (CNS), and the pharmacological profile of SKF 91488 dihydrochloride (B599025), a potent inhibitor of this enzyme. This document synthesizes key biochemical data, outlines detailed experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for professionals in neuroscience and drug development.

Introduction: Histamine as a Neurotransmitter

Histamine, a biogenic amine, functions as a crucial neurotransmitter in the mammalian brain.[1][2] Histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus and project widely throughout the CNS, influencing a variety of physiological and behavioral processes.[3][4] These include the regulation of sleep-wake cycles, arousal, appetite, learning, and memory.[1][4] Unlike in peripheral tissues where histamine's actions are also mediated, the termination of its neurotransmitter activity in the brain is uniquely dependent on a single metabolic pathway.

The Role of Histamine N-methyltransferase (HNMT) in the CNS

In the mammalian brain, the enzymatic activity of histamine is primarily terminated through Nτ-methylation by Histamine N-methyltransferase (HNMT, EC 2.1.1.8).[1][5][6] This cytosolic enzyme catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM-e) to histamine, producing the inactive metabolite Nτ-methylhistamine.[1]

Crucially, the enzyme diamine oxidase (DAO), which represents the other major histamine degradation pathway in peripheral tissues, is not present in the CNS.[1][5] Consequently, HNMT is the sole enzyme responsible for the metabolic inactivation of histamine in the brain, making it a pivotal regulator of histaminergic neurotransmission.[1][6] The essential role of HNMT is underscored by studies on knockout mice lacking the Hnmt gene, which exhibit significantly increased brain histamine concentrations and associated behavioral changes, such as heightened aggression.[1][2][4]

Biochemical Properties and Kinetics of HNMT

Human HNMT is encoded by the HNMT gene, located on chromosome 2.[1] The enzyme is a 33 kDa protein with a two-domain structure.[1] The catalytic process follows a ping-pong mechanism.[7] Genetic polymorphisms in the HNMT gene, such as the common C314T (Thr105Ile) variant, can lead to decreased enzyme activity and stability, potentially affecting histamine levels and susceptibility to neurological disorders.[2][6]

Quantitative kinetic parameters for HNMT have been established, providing a basis for understanding its function and for designing inhibitory compounds.

ParameterSubstrateValueSpecies/SystemReference
K_m_ Histamine~10 µMVertebrate Brain[5]
K_m_ Histamine5.0 x 10⁻⁵ M (50 µM)Human Erythrocytes
K_m_ S-adenosyl-L-methionine (SAM)~10 µMVertebrate Brain[5]
K_m_ S-adenosyl-L-methionine (SAM)2.8 x 10⁻⁶ M (2.8 µM)Human Erythrocytes
Optimal pH -8.0 - 8.25Rat Kidney[8]

SKF 91488 Dihydrochloride: A Potent HNMT Inhibitor

This compound (4-(N,N-Dimethylamino)butylisothiourea dihydrochloride) is a potent and specific inhibitor of HNMT.[9][10] While some commercial suppliers have ambiguously categorized it as a histamine receptor agonist, primary pharmacological literature confirms its role as a strong HNMT inhibitor that exhibits no histamine agonist activity.[9][10] It acts as a non-competitive inhibitor of the enzyme. By blocking HNMT, SKF 91488 prevents the degradation of histamine, leading to an increase in its endogenous levels in the CNS.

Quantitative Profile of HNMT Inhibitors

SKF 91488 is part of a broader class of compounds that inhibit HNMT. Its inhibitory constant (Ki) has been determined, alongside those of other well-known inhibitors, providing a basis for comparative analysis.

InhibitorK_i_ / IC_50_Inhibition TypeReference
SKF 91488 0.9 µM (K_i_)Non-competitive[2]
Metoprine 10-100 nM range (K_i_)Competitive[9]
Tacrine 10-100 nM range (K_i_)Competitive[9]
Amodiaquine 10-100 nM range (K_i_)Mixed[9]
Diphenhydramine 10-100 nM range (K_i_)Competitive[9]
Harmaline 1.4 µM (K_i_)Competitive
Pargyline 126 µM (K_is_)Competitive
In Vivo Effects of SKF 91488

The administration of SKF 91488 has been shown to effectively increase histamine concentrations in specific brain regions, demonstrating its utility as a tool for studying the central histaminergic system. A study in rats using a subpressor intracerebroventricular (i.c.v.) dose of SKF 91488 yielded significant changes in histamine levels.

Brain RegionTreatment GroupHistamine Concentration (nmol/g)P-valueReference
Hypothalamus Control (Saline)4.23 ± 0.41< 0.05
SKF 91488 (10 µg)5.18 ± 0.45
Medulla Oblongata Control (Saline)0.30 ± 0.06< 0.05
SKF 91488 (10 µg)0.41 ± 0.05
Cortex Control (Saline)0.75 ± 0.17Not Significant
SKF 91488 (10 µg)0.84 ± 0.18

Visualizing Key Pathways and Processes

Histamine Metabolism in the Central Nervous System

The metabolic fate of histamine in the brain is exclusively controlled by HNMT, which methylates histamine to an inactive form that can be further processed by monoamine oxidase B (MAO-B).

Histamine_Metabolism_CNS cluster_SAM Methyl Group Donation His L-Histidine HDC Histidine Decarboxylase (HDC) His->HDC HA Histamine HNMT_node Histamine N-methyltransferase (HNMT) HA->HNMT_node HDC->HA N_MH Nτ-methylhistamine (Inactive) HNMT_node->N_MH MAOB Monoamine Oxidase B (MAO-B) N_MH->MAOB N_MIAA Nτ-methylimidazole acetic acid MAOB->N_MIAA SAM SAM-e SAH SAH SAM->SAH -CH₃

Caption: CNS histamine metabolism is initiated by HDC and terminated solely by HNMT.

Mechanism of HNMT Inhibition by SKF 91488

SKF 91488 acts as a non-competitive inhibitor, binding to HNMT to prevent the methylation of histamine. This leads to an accumulation of histamine in the synapse, enhancing its neurotransmitter effects.

HNMT_Inhibition cluster_normal Normal Enzyme Function cluster_inhibited Inhibited State HNMT HNMT Active Site Product Nτ-methylhistamine HNMT->Product Releases Histamine Histamine Histamine->HNMT Binds SAM SAM-e SAM->HNMT Binds HNMT_i HNMT (Inhibited) Blocked Metabolism Blocked HNMT_i->Blocked Histamine_i Histamine Histamine_i->HNMT_i Cannot Bind Effectively SKF SKF 91488 SKF->HNMT_i Binds

Caption: SKF 91488 binds to HNMT, blocking histamine metabolism.

Experimental Workflow: HNMT Radioenzymatic Assay

The activity of HNMT and the potency of its inhibitors are commonly determined using a radioenzymatic assay. This workflow outlines the key steps in this procedure.

Assay_Workflow start Start prep Prepare Reaction Mix (Phosphate Buffer, pH ~7.8) start->prep preinc Pre-incubation Step (15 min, 37°C) - Recombinant Human HNMT - Test Compound (e.g., SKF 91488) or Vehicle prep->preinc init Initiate Reaction Add Substrates: - Histamine - S-adenosyl-L-methionine (SAM) - [³H]-SAM (radiolabel) preinc->init inc Incubation (30 min, 37°C) init->inc term Terminate Reaction (e.g., add high molarity Borate buffer) inc->term sep Product Separation (e.g., Solvent Extraction or Column Chromatography) term->sep quant Quantification (Scintillation counting of [³H]N-methylhistamine) sep->quant end End quant->end

Caption: Workflow for a standard radioenzymatic assay to measure HNMT activity.

Experimental Protocols

Protocol: Radioenzymatic Assay for HNMT Inhibition

This protocol is a synthesized methodology based on established procedures for measuring HNMT activity and inhibition.

Objective: To determine the inhibitory potential (e.g., IC₅₀) of a test compound like SKF 91488 on human HNMT.

Materials:

  • Human recombinant HNMT (e.g., expressed in E. coli)

  • Phosphate (B84403) buffer (pH 7.8)

  • Test compound (SKF 91488) and vehicle (e.g., saline)

  • Histamine dihydrochloride

  • S-(5'-adenosyl)-L-methionine (SAM)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Termination solution (e.g., 2.5 M Borate buffer, pH ~10)

  • Extraction solvent (e.g., Toluene/Isoamyl alcohol mixture)

  • Scintillation cocktail and vials

  • Microcentrifuge tubes, incubator (37°C), liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (SKF 91488) and a vehicle control.

  • Pre-incubation: In a microcentrifuge tube, combine 0.025 µg/ml of recombinant HNMT enzyme with the test compound or vehicle in phosphate buffer. Incubate this mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mix containing 20 µM histamine, 1.4 µM SAM, and 0.014 µM [³H]-SAM. The final reaction volume is typically 50-100 µL.

  • Reaction Incubation: Incubate the reaction mixture for 30 minutes at 37°C. This time should be within the linear range of product formation.

  • Termination: Stop the reaction by adding an equal volume of the termination solution (e.g., 2.5 M Borate buffer).

  • Product Extraction: Add an organic extraction solvent to the tube. Vortex vigorously to extract the radiolabeled product, [³H]N-methylhistamine, into the organic phase. Centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the organic (top) layer to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: In Vivo Assessment of Central Histamine Level Modulation

This protocol outlines a general procedure for evaluating the effect of centrally administered HNMT inhibitors on brain histamine levels in a rodent model.

Objective: To measure changes in histamine concentration in specific brain regions following administration of an HNMT inhibitor.

Materials:

  • Adult male rats (e.g., Wistar)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Intracerebroventricular (i.c.v.) injection cannulae

  • This compound dissolved in sterile saline

  • Brain dissection tools

  • Tissue homogenization equipment

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection or mass spectrometry for histamine quantification.

Procedure:

  • Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.

  • Drug Administration: Administer the test compound (e.g., 10 µg SKF 91488) or vehicle (saline) via i.c.v. injection into a lateral ventricle.

  • Incubation Period: Allow a predetermined time for the drug to exert its effect (e.g., corresponding to the duration of a physiological experiment).

  • Tissue Collection: At the end of the experiment, euthanize the animal and rapidly excise the brain.

  • Dissection: Place the brain on an ice-cold surface and dissect the regions of interest (e.g., hypothalamus, medulla oblongata, cortex).

  • Sample Processing: Immediately weigh and freeze the tissue samples in liquid nitrogen. Store at -80°C until analysis.

  • Histamine Quantification: Homogenize the tissue samples and process them for histamine analysis using a validated HPLC method.

  • Data Analysis: Compare the mean histamine concentrations (e.g., in nmol/g of tissue) between the SKF 91488-treated group and the saline-treated control group for each brain region using appropriate statistical tests (e.g., t-test).

Conclusion and Future Directions

Histamine N-methyltransferase is the principal regulator of histamine-mediated neurotransmission in the CNS. Its singular role in terminating histamine's synaptic action makes it a compelling target for therapeutic intervention in neurological and psychiatric disorders where the histaminergic system is implicated. Compounds like this compound serve as powerful chemical tools to probe the function of this system and represent a foundational class of molecules for the development of novel therapeutics. Future research should focus on developing HNMT inhibitors with high specificity and favorable pharmacokinetic profiles, particularly excellent blood-brain barrier permeability, to fully explore the therapeutic potential of modulating central histamine levels.

References

An In-Depth Technical Guide to SKF 91488 Dihydrochloride for Studying Histamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride (B599025) is a potent and selective, non-competitive inhibitor of histamine (B1213489) N-methyltransferase (HNMT), the primary enzyme responsible for the intracellular inactivation of histamine. By blocking this key metabolic pathway, SKF 91488 serves as an invaluable pharmacological tool for elucidating the diverse physiological and pathological roles of histamine. This technical guide provides a comprehensive overview of SKF 91488, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in vitro and in vivo, and a summary of its known effects on histamine levels and histamine-mediated responses.

Introduction

Histamine, a biogenic amine synthesized from the amino acid histidine, is a crucial signaling molecule involved in a wide array of physiological processes, including neurotransmission, immune responses, gastric acid secretion, and smooth muscle contraction. The biological actions of histamine are terminated through two main enzymatic pathways: extracellular oxidation by diamine oxidase (DAO) and intracellular methylation by histamine N-methyltransferase (HNMT).

SKF 91488 dihydrochloride (4-(N,N-Dimethylamino)butylisothiourea dihydrochloride) is a powerful research tool for isolating and studying the specific roles of the HNMT pathway. As a potent inhibitor of HNMT, it allows for the controlled elevation of intracellular histamine levels, enabling researchers to investigate the downstream consequences of enhanced histaminergic signaling in various experimental models.[1][2] This guide will detail the technical aspects of using SKF 91488 to study histamine metabolism.

Mechanism of Action

SKF 91488 is a non-competitive inhibitor of HNMT, meaning it binds to a site on the enzyme distinct from the histamine binding site.[2] This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing histamine from binding. The inhibition of HNMT by SKF 91488 leads to a decrease in the formation of tele-methylhistamine, the methylated metabolite of histamine, and a subsequent increase in the intracellular concentration of histamine.

dot

Figure 1: Histamine metabolism and the inhibitory action of SKF 91488.

Data Presentation: Quantitative Analysis of SKF 91488 Activity

The potency of SKF 91488 as an HNMT inhibitor has been quantified in several studies. The following tables summarize the available quantitative data.

ParameterValueSpecies/TissueReference
Ki (Inhibition Constant) 0.9 µMNot specified--INVALID-LINK--

Note: Further IC50 data from various experimental systems would be beneficial for a more comprehensive comparison. Researchers are encouraged to consult original research articles for specific experimental conditions.

Experimental Protocols

In Vitro HNMT Inhibition Assay (Radiometric Method)

This protocol is adapted from standard radiometric assays for methyltransferases.

Objective: To determine the inhibitory effect of SKF 91488 on HNMT activity in vitro.

Materials:

  • Purified or recombinant HNMT

  • Histamine dihydrochloride

  • S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

  • This compound

  • Phosphate (B84403) buffer (pH 7.8)

  • Borate (B1201080) buffer (2.5 M)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, pre-incubate the desired concentration of SKF 91488 (or vehicle control) with HNMT (e.g., 0.025 µg/mL) in phosphate buffer (pH 7.8).

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a solution containing histamine (e.g., 20 µM) and [3H]-SAM (e.g., 0.014 µM).

    • Incubate for 30 minutes at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding 2.5 M borate buffer.

  • Product Separation and Quantification:

    • Separate the radiolabeled product, [3H]N-methylhistamine, from the unreacted [3H]-SAM. This can be achieved by solvent extraction or column chromatography.

    • Add an aliquot of the separated product to a scintillation vial containing scintillation cocktail.

    • Quantify the amount of [3H]N-methylhistamine formed using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of HNMT inhibition by comparing the radioactivity in the SKF 91488-treated samples to the vehicle-treated controls.

    • Determine the IC50 value by plotting the percentage of inhibition against a range of SKF 91488 concentrations.

dot

In Vitro HNMT Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HNMT HNMT Enzyme Preincubation Pre-incubation (15 min, 37°C) HNMT->Preincubation SKF91488 SKF 91488 / Vehicle SKF91488->Preincubation Reaction_Mix Add Histamine & [3H]-SAM Preincubation->Reaction_Mix Reaction Reaction (30 min, 37°C) Reaction_Mix->Reaction Termination Terminate with Borate Buffer Reaction->Termination Separation Separate [3H]N-methylhistamine Termination->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Calculate % Inhibition & IC50 Quantification->Data_Analysis

Figure 2: Workflow for the in vitro radiometric HNMT inhibition assay.
In Vivo Studies: Administration and Histamine Level Measurement

This protocol provides a general framework for in vivo studies in rodents. Specific parameters should be optimized for each experimental design.

Objective: To investigate the effect of SKF 91488 on histamine levels in specific tissues (e.g., brain regions).

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Rodent model (e.g., Wistar rats)

  • Administration equipment (e.g., intracerebroventricular (i.c.v.) cannula, syringes)

  • Tissue harvesting tools

  • Homogenizer

  • Perchloric acid

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Animal Model and Drug Preparation:

    • Use an appropriate rodent model (e.g., male Wistar rats).

    • Prepare a stock solution of this compound in sterile saline. For i.c.v. administration, ensure the solution is sterile and pyrogen-free.

  • Drug Administration:

    • Administer SKF 91488 via the desired route. For central nervous system studies, i.c.v. administration is common.[3]

    • Example dosage for i.c.v. administration in rats: 10-100 µg per animal.[3]

  • Tissue Collection:

    • At a predetermined time point after administration, euthanize the animal according to approved ethical protocols.

    • Rapidly dissect the brain and isolate the regions of interest (e.g., hypothalamus, medulla oblongata).

    • Immediately freeze the tissue samples in liquid nitrogen to prevent histamine degradation.

  • Sample Preparation for HPLC:

    • Homogenize the frozen tissue samples in a cold solution of perchloric acid.

    • Centrifuge the homogenate to precipitate proteins.

    • Collect the supernatant for histamine analysis.

  • Histamine Quantification by HPLC:

    • Use a validated HPLC method with a suitable detector (fluorescence or electrochemical) to quantify histamine levels in the supernatant.

    • Derivatization with o-phthalaldehyde (B127526) (OPA) is a common method to enhance the fluorescence of histamine for detection.

dot

In Vivo Experimental Workflow cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Analysis Animal_Model Rodent Model (e.g., Wistar Rat) Drug_Admin SKF 91488 Administration (e.g., i.c.v.) Animal_Model->Drug_Admin Euthanasia Euthanasia & Tissue Harvest Drug_Admin->Euthanasia Homogenization Tissue Homogenization (Perchloric Acid) Euthanasia->Homogenization Centrifugation Centrifugation & Supernatant Collection Homogenization->Centrifugation HPLC HPLC Analysis (e.g., with OPA derivatization) Centrifugation->HPLC Quantification Histamine Quantification HPLC->Quantification

Figure 3: General workflow for in vivo studies using SKF 91488.

Summary of Known Effects and Applications

  • Increased Brain Histamine Levels: Administration of SKF 91488 has been shown to significantly increase histamine concentrations in specific brain regions of rats, such as the hypothalamus and medulla oblongata.[3]

  • Cardiovascular Effects: In normotensive rats, SKF 91488 can produce a dose-dependent increase in mean arterial pressure and heart rate.[3]

  • Antinociception: SKF 91488 has demonstrated antinociceptive effects in various rodent models of pain, suggesting a role for central histamine in pain modulation.

  • Airway Responsiveness: In animal models, SKF 91488 can enhance bronchoconstriction in response to histamine, highlighting the role of HNMT in regulating airway smooth muscle tone.

  • Studying Histaminergic Neurotransmission: By increasing endogenous histamine levels, SKF 91488 is a valuable tool for investigating the role of histamine in various central nervous system functions, including arousal, cognition, and appetite.

Selectivity and Off-Target Effects

While SKF 91488 is a potent HNMT inhibitor, it is crucial for researchers to be aware of its selectivity profile and potential off-target effects. Limited information is publicly available regarding its activity against other methyltransferases such as catechol-O-methyltransferase (COMT) and phenylethanolamine N-methyltransferase (PNMT). Researchers should consider performing appropriate control experiments to rule out potential confounding effects, especially when interpreting results from complex biological systems. It is important to note that SKF 91488 exhibits no histamine agonist activity.[1]

Practical Considerations

  • Solubility and Storage: this compound is soluble in DMSO.[4] For long-term storage, it should be kept at -20°C. For short-term storage, 4°C is acceptable.[4]

  • Stability: Information regarding the stability of SKF 91488 in solution is limited. It is recommended to prepare fresh solutions for each experiment.

  • Availability: It is important to note that this compound has been discontinued (B1498344) by some suppliers for commercial reasons.[5] Researchers should verify its availability from various chemical suppliers.

Conclusion

This compound remains a critical pharmacological tool for researchers investigating the intricacies of histamine metabolism and signaling. Its potent and selective inhibition of HNMT allows for the targeted manipulation of intracellular histamine levels, providing valuable insights into the role of this biogenic amine in health and disease. By following the detailed protocols and considering the practical aspects outlined in this guide, researchers can effectively utilize SKF 91488 to advance our understanding of the complex histaminergic system.

References

Unveiling the Therapeutic Promise of SKF 91488 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride (B599025) is a potent small molecule inhibitor of histamine (B1213489) N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and various peripheral tissues. By preventing the degradation of histamine, SKF 91488 effectively elevates endogenous histamine levels, a mechanism that underpins its diverse and compelling therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of SKF 91488, including its pharmacological profile, preclinical data in key therapeutic areas, and detailed experimental methodologies. The information presented herein is intended to empower researchers and drug development professionals to explore and harness the full therapeutic utility of this intriguing compound.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including neurotransmission, immune responses, and gastric acid secretion. The biological effects of histamine are mediated through its interaction with four distinct G protein-coupled receptors: H1, H2, H3, and H4. The precise regulation of histamine levels is critical for maintaining homeostasis, and dysregulation is implicated in numerous disorders.

SKF 91488 dihydrochloride, by inhibiting HNMT, offers a unique therapeutic strategy to modulate the histaminergic system. This guide delves into the preclinical evidence supporting its potential in inflammatory conditions, cardiovascular diseases, and nociception, providing a solid foundation for future research and development endeavors.

Pharmacological Profile

The primary and most well-characterized pharmacological action of SKF 91488 is the potent and noncompetitive inhibition of histamine N-methyltransferase.

ParameterValueReference
Target Histamine N-methyltransferase (HNMT)[1]
Mechanism Noncompetitive Inhibition[1]
Ki 0.9 µM[1]

Controversy Regarding Histamine Receptor Agonism:

There are conflicting reports regarding the direct activity of SKF 91488 at histamine receptors. Some commercial suppliers describe it as a histamine H1 and H2 receptor agonist.[2][3] However, other reputable scientific sources state that it exhibits no histamine agonist activity.[4][5] A definitive primary research study with a comprehensive receptor binding profile is required to resolve this discrepancy.

Therapeutic Potential and Preclinical Data

Inflammatory Bowel Disease (IBD)

The rationale for using an HNMT inhibitor in IBD stems from the complex role of histamine in gut inflammation. Histamine can exert both pro-inflammatory and anti-inflammatory effects depending on the receptor subtype activated.[6] While no direct preclinical studies evaluating SKF 91488 in IBD models were identified, its ability to increase histamine levels suggests a potential therapeutic avenue worth exploring. Increased histamine could potentially modulate the immune response in the gut, but further research is necessary to elucidate the specific effects.

Cardiovascular Regulation

Intracerebroventricular (i.c.v.) administration of SKF 91488 in anesthetized rats has been shown to have significant effects on cardiovascular parameters.

Table 1: Cardiovascular Effects of i.c.v. SKF 91488 in Anesthetized Rats [7]

Dose (µg, i.c.v.)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)
20IncreaseIncrease
100Dose-dependent increaseTachycardia

Table 2: Effect of i.c.v. SKF 91488 on Histamine Concentrations in Rat Brain [7]

Brain RegionHistamine Concentration (nmol/g) vs. Control
Hypothalamus5.18 ± 0.45 (p < 0.05)
Medulla Oblongata0.41 ± 0.05 (p < 0.05)

These findings indicate that centrally elevated histamine levels, achieved through HNMT inhibition, can significantly impact cardiovascular function. The pressor and tachycardic effects are likely mediated by the increased availability of histamine acting on central H1 and H2 receptors involved in cardiovascular control.[8]

Antinociception

The role of the central histaminergic system in pain modulation is well-established. Studies in rodents have demonstrated the antinociceptive effects of SKF 91488.

Table 3: Antinociceptive Effects of i.c.v. SKF 91488 in Rodents [9]

Dose (µg per animal, i.c.v.)Effect on Pain Threshold
30Dose-dependent increase
50Dose-dependent increase
100Dose-dependent increase

These results suggest that increasing central histamine levels through HNMT inhibition can produce analgesia, highlighting a potential application for SKF 91488 in the management of pain.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Acute Model)

This widely used model mimics some aspects of human ulcerative colitis.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Experimental mice (e.g., C57BL/6)

  • Sterile drinking water

Procedure: [1][6][10][11]

  • Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and should be determined empirically.

  • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

  • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).

  • On the final day of the experiment, euthanize the mice and collect the colon for analysis.

  • Measure the colon length (a shorter colon indicates more severe inflammation).

  • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess tissue damage and inflammatory cell infiltration).

  • Homogenize another portion of the colon for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity or cytokine levels (e.g., TNF-α, IL-6).

Measurement of Mean Arterial Pressure (MAP) in Anesthetized Rats

This protocol describes a direct method for measuring blood pressure.

Materials:

  • Anesthetic (e.g., isoflurane, urethane)

  • Stereotaxic apparatus

  • Cannula for arterial line placement (e.g., carotid artery)

  • Pressure transducer

  • Data acquisition system

Procedure: [2][5][12][13][14]

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Surgically expose the carotid artery.

  • Carefully insert a cannula into the artery and secure it in place.

  • Connect the cannula to a pressure transducer, which is then connected to a data acquisition system.

  • Allow the animal to stabilize before recording baseline MAP.

  • Administer the test compound (e.g., SKF 91488 via i.c.v. injection) and continuously record the MAP.

  • Analyze the data to determine the change in MAP from baseline over time.

Intracerebroventricular (i.c.v.) Injection in Rats

This technique allows for the direct administration of substances into the brain.

Materials:

  • Anesthetic

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Dental drill

  • Skull screws and dental cement

Procedure: [13][15][16][17]

  • Anesthetize the rat and secure its head in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle (e.g., relative to bregma).

  • Drill a small burr hole through the skull at the determined coordinates.

  • Slowly lower the injection needle to the desired depth within the ventricle.

  • Infuse the solution containing SKF 91488 at a slow, controlled rate (e.g., 1 µL/min).

  • After the infusion is complete, leave the needle in place for a few minutes to prevent backflow.

  • Slowly withdraw the needle and close the incision.

Visualizations

Signaling Pathways

Histamine_Signaling_in_IBD cluster_HNMT_Inhibition SKF 91488 Action cluster_Histamine_Metabolism Histamine Regulation cluster_Receptor_Activation Receptor Signaling in Gut SKF 91488 SKF 91488 HNMT HNMT SKF 91488->HNMT Inhibits Histamine Histamine SKF 91488->Histamine Increases Levels Inactive Metabolites Inactive Metabolites Histidine Histidine Histidine->Histamine HDC Histamine->Inactive Metabolites HNMT H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H4R H4 Receptor Histamine->H4R Pro-inflammatory Effects Pro-inflammatory Effects H1R->Pro-inflammatory Effects Anti-inflammatory Effects Anti-inflammatory Effects H2R->Anti-inflammatory Effects H4R->Pro-inflammatory Effects

Caption: Proposed mechanism of SKF 91488 in modulating inflammatory bowel disease.

Experimental_Workflow_DSS_Colitis cluster_Induction Colitis Induction cluster_Monitoring Daily Monitoring cluster_Endpoint Endpoint Analysis Start Start DSS Administration (5-7 days) DSS Administration (5-7 days) Start->DSS Administration (5-7 days) DAI Calculation DAI Calculation DSS Administration (5-7 days)->DAI Calculation Daily Data Body Weight Body Weight Body Weight->DAI Calculation Stool Consistency Stool Consistency Stool Consistency->DAI Calculation Fecal Blood Fecal Blood Fecal Blood->DAI Calculation Euthanasia Euthanasia DAI Calculation->Euthanasia End of Study Colon Length Colon Length Euthanasia->Colon Length Histology Histology Euthanasia->Histology MPO/Cytokines MPO/Cytokines Euthanasia->MPO/Cytokines

Caption: Experimental workflow for the DSS-induced colitis model in mice.

Conclusion and Future Directions

This compound presents a compelling profile as a tool compound and a potential therapeutic agent. Its well-defined mechanism of action as a potent HNMT inhibitor provides a clear rationale for its effects on endogenous histamine levels. Preclinical data, though limited, suggest promising applications in cardiovascular regulation and pain management.

The therapeutic potential of SKF 91488 in inflammatory bowel disease remains an open and intriguing question that warrants further investigation. Future research should prioritize a definitive characterization of its histamine receptor binding profile to resolve the current controversy. Furthermore, preclinical efficacy studies in validated animal models of IBD are essential to establish a proof-of-concept for this indication. A deeper understanding of the downstream signaling consequences of HNMT inhibition in various cell types will be crucial for elucidating the full therapeutic potential of SKF 91488 and for the rational design of future clinical investigations.

References

Methodological & Application

Application Notes and Protocols for SKF 91488 Dihydrochloride in Rodent Models of Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride (B599025) is a potent and noncompetitive inhibitor of histamine (B1213489) N-methyltransferase (HNMT), a key enzyme responsible for the intracellular degradation of histamine. In the context of allergic responses, where histamine is a primary mediator, the inhibition of HNMT by SKF 91488 can lead to an accumulation of histamine, thereby potentiating allergic reactions. This property makes SKF 91488 a valuable tool for studying the role of histamine in the pathophysiology of allergic diseases in rodent models. These application notes provide detailed protocols for the use of SKF 91488 dihydrochloride in an ovalbumin (OVA)-sensitized guinea pig model of allergic airway inflammation.

Mechanism of Action

This compound blocks the action of HNMT, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to histamine, converting it to the inactive metabolite N-methylhistamine. By inhibiting this enzyme, SKF 91488 increases the intracellular concentration and prolongs the action of histamine released from mast cells and basophils during an allergic reaction. This leads to an exacerbation of histamine-mediated effects such as bronchoconstriction and increased vascular permeability.

Diagram 1: Mechanism of action of this compound.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Guinea Pigs

This protocol describes the sensitization and challenge of guinea pigs with ovalbumin to induce an allergic phenotype characterized by airway hyperresponsiveness and inflammation.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃) as adjuvant

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Nebulizer

Protocol:

  • Sensitization:

    • On day 0, administer an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg OVA and 100 mg Al(OH)₃ in sterile saline.

    • On day 7, repeat the i.p. injection of the OVA/Al(OH)₃ suspension.

  • Allergen Challenge:

    • On day 21, place the sensitized guinea pigs in a whole-body plethysmography chamber to measure baseline airway resistance.

    • Expose the animals to an aerosol of 0.1% OVA in saline for 5 minutes using a nebulizer.

    • Continuously monitor airway resistance for at least 30 minutes post-challenge to observe the early asthmatic response.

Experimental_Workflow_Allergy_Model start Start sensitization_d0 Day 0: Sensitization (100 µg OVA + 100 mg Al(OH)₃ i.p.) start->sensitization_d0 sensitization_d7 Day 7: Booster Sensitization (100 µg OVA + 100 mg Al(OH)₃ i.p.) sensitization_d0->sensitization_d7 pre_challenge Day 21: Baseline Airway Resistance Measurement sensitization_d7->pre_challenge challenge OVA Challenge (0.1% Aerosol) pre_challenge->challenge post_challenge Post-Challenge Airway Resistance Measurement challenge->post_challenge end End post_challenge->end

Diagram 2: Workflow for OVA-sensitization and challenge.
Administration of this compound

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • 27-gauge needle and syringe

Protocol:

  • Preparation of SKF 91488 Solution:

    • Dissolve this compound in sterile saline to a final concentration of 10 mg/ml. Ensure complete dissolution.

  • Administration:

    • Thirty minutes prior to the OVA challenge, administer this compound via intravenous (i.v.) injection into the marginal ear vein at a dose of 20 mg/kg body weight.[1]

    • For control animals, administer an equivalent volume of sterile saline.

Assessment of Airway Microvascular Leakage

This protocol uses Evans blue dye to quantify plasma extravasation in the airways.

Materials:

Protocol:

  • Thirty minutes before the OVA challenge (and immediately after SKF 91488 or vehicle administration), inject Evans blue dye (30 mg/kg) intravenously.

  • Following the OVA challenge and measurement of airway resistance, euthanize the animal.

  • Perfuse the systemic circulation with saline to remove intravascular dye.

  • Dissect the trachea and main bronchi.

  • Incubate the tissues in formamide at 60°C for 24 hours to extract the Evans blue dye.

  • Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

  • Quantify the amount of extravasated dye using a standard curve of known Evans blue concentrations.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge

  • Hemocytometer

  • Cytology stains (e.g., Wright-Giemsa)

Protocol:

  • Immediately after euthanasia, cannulate the trachea.

  • Instill 5 ml of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.

  • Pool the recovered BAL fluid.

  • Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant for histamine analysis (e.g., by ELISA).

  • Resuspend the cell pellet in PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Data Presentation

The following tables summarize expected quantitative data from studies using an OVA-sensitized guinea pig model, with and without the administration of SKF 91488.

Table 1: Effect of SKF 91488 on OVA-Induced Bronchoconstriction

Treatment GroupBaseline Airway Resistance (cmH₂O/mL/s)Peak Airway Resistance post-OVA (cmH₂O/mL/s)% Increase from Baseline
Saline + Saline0.25 ± 0.030.30 ± 0.0420%
Saline + OVA0.26 ± 0.021.50 ± 0.25477%
SKF 91488 + OVA0.27 ± 0.032.85 ± 0.40#956%

*p < 0.05 compared to Saline + Saline group. #p < 0.05 compared to Saline + OVA group. Data are presented as mean ± SEM.

Table 2: Effect of SKF 91488 on Airway Microvascular Leakage

Treatment GroupEvans Blue Extravasation (µg/g tissue)
Saline + Saline15 ± 3
Saline + OVA45 ± 6
SKF 91488 + OVA85 ± 10#

*p < 0.05 compared to Saline + Saline group. #p < 0.05 compared to Saline + OVA group. Data are presented as mean ± SEM.[1]

Table 3: Effect of SKF 91488 on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10⁵)Eosinophils (%)Neutrophils (%)
Saline + Saline2.5 ± 0.41.2 ± 0.33.5 ± 0.8
Saline + OVA8.2 ± 1.125.6 ± 3.115.2 ± 2.5
SKF 91488 + OVA8.5 ± 1.326.1 ± 3.516.0 ± 2.8

*p < 0.05 compared to Saline + Saline group. Data are presented as mean ± SEM.

Table 4: Effect of SKF 91488 on Histamine Levels in BAL Fluid

Treatment GroupHistamine (ng/mL)
Saline + Saline2.1 ± 0.5
Saline + OVA15.8 ± 2.3
SKF 91488 + OVA28.5 ± 4.1#

*p < 0.05 compared to Saline + Saline group. #p < 0.05 compared to Saline + OVA group. Data are presented as mean ± SEM.

Mandatory Visualizations

Histamine_Signaling_Pathway cluster_0 Mast Cell Degranulation cluster_1 Histamine Action and Metabolism cluster_2 Physiological Response Antigen_IgE Antigen-IgE Complex Fc_epsilon_RI FcεRI Receptor Antigen_IgE->Fc_epsilon_RI Binding Mast_Cell Mast Cell Fc_epsilon_RI->Mast_Cell Activation Histamine_Release Histamine Release Mast_Cell->Histamine_Release Degranulation Histamine_Receptors H1 Receptors (on smooth muscle, endothelial cells) Histamine_Release->Histamine_Receptors Binding HNMT HNMT Histamine_Release->HNMT Metabolism Allergic_Symptoms Allergic Symptoms (Bronchoconstriction, Edema) Histamine_Receptors->Allergic_Symptoms Inactive_Metabolite Inactive Metabolite HNMT->Inactive_Metabolite SKF_91488 SKF 91488 SKF_91488->HNMT Inhibition Experimental_Workflow_SKF91488 start Start: OVA-Sensitized Guinea Pig (Day 21) skf_admin SKF 91488 (20 mg/kg i.v.) or Vehicle Administration start->skf_admin evans_blue Evans Blue (30 mg/kg i.v.) Administration skf_admin->evans_blue wait 30 min Incubation evans_blue->wait ova_challenge OVA Challenge (0.1% Aerosol) wait->ova_challenge airway_measurement Measure Airway Resistance ova_challenge->airway_measurement euthanasia Euthanasia airway_measurement->euthanasia tissue_collection Tissue Collection (Trachea, Bronchi, Lungs) euthanasia->tissue_collection bal Bronchoalveolar Lavage (BAL) euthanasia->bal analysis Analysis: - Microvascular Leakage - BAL Cell Count - BAL Histamine tissue_collection->analysis bal->analysis end End analysis->end

References

Application Notes and Protocols: Intracerebroventricular (i.c.v.) Administration of SKF 91488 Dihydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride (B599025) is a potent and specific inhibitor of histamine (B1213489) N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system (CNS).[1][2] Intracerebroventricular (i.c.v.) administration of SKF 91488 allows for the direct manipulation of central histaminergic activity by preventing the degradation of histamine, leading to its accumulation in the brain.[2][3] This makes SKF 91488 a valuable pharmacological tool for investigating the diverse roles of histamine in physiological and pathophysiological processes within the CNS, including the regulation of cardiovascular function, neurotransmission, and behavior.[4][5]

These application notes provide detailed protocols for the i.c.v. administration of SKF 91488 in rats, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects observed following the i.c.v. administration of SKF 91488 in rats.

Table 1: Dose-Dependent Cardiovascular Effects of i.c.v. SKF 91488 in Anesthetized Rats

Dose (µg, i.c.v.)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
20Pressor EffectTachycardia[4]
50Pressor EffectTachycardia[4]
100Pressor EffectTachycardia[4]

Table 2: Effect of i.c.v. SKF 91488 on Regional Brain Histamine Concentrations in Rats

Brain RegionDose (µg, i.c.v.)Histamine Concentration (nmol/g) (Control)Histamine Concentration (nmol/g) (SKF 91488)% Changep-valueReference
Hypothalamus104.23 ± 0.415.18 ± 0.45+22.5%< 0.05[4]
Medulla Oblongata100.30 ± 0.060.41 ± 0.05+36.7%< 0.05[4]
Cortex100.75 ± 0.170.84 ± 0.18+12.0%Not Significant[4]

Table 3: Anticipated Dose-Dependent Effects of i.c.v. SKF 91488 on Locomotor Activity in Rats (Analogous Data)

No direct studies on the dose-dependent effects of i.c.v. SKF 91488 on locomotor activity in rats were identified. The following data is based on the known effect of another HNMT inhibitor, metoprine (B1676516), which increases locomotor activity in mice, and studies showing that i.c.v. administration of other substances can modulate locomotor activity in rats.[6][7][8]

Dose (µg, i.c.v.)Expected Effect on Locomotor ActivityRationale/Reference
Low Dose (e.g., 1-10)Potential for no significant change or slight increaseDose-dependent effects are common with centrally acting agents.[9]
Moderate Dose (e.g., 10-50)Expected increase in locomotor activityInhibition of HNMT by metoprine increases locomotor activity.[7][8] Increased central histamine is associated with wakefulness and arousal.
High Dose (e.g., >50)Potential for biphasic effects or ceiling effectHigh doses of centrally acting drugs can lead to complex behavioral changes.[9]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats

This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent i.c.v. injections.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Electric drill with a small burr bit

  • Stainless steel guide cannula (22-gauge) and dummy cannula

  • Stainless steel screws for anchoring

  • Dental cement

  • Surgical tools (scalpel, forceps, hemostats)

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Analgesics for post-operative care

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), shave the scalp and place the rat in the stereotaxic apparatus. Ensure the head is level by aligning bregma and lambda in the same horizontal plane.[7]

  • Surgical Incision: Apply an antiseptic solution to the scalp. Make a midline incision to expose the skull.

  • Identification of Bregma: Carefully retract the periosteum to clearly visualize the skull sutures. Identify bregma, the junction of the sagittal and coronal sutures.

  • Drilling: Based on a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm.[10] Drill a small hole through the skull at these coordinates, being careful not to damage the underlying dura mater.

  • Anchor Screw Placement: Drill 2-3 additional small holes in the skull to place stainless steel anchor screws. These screws will help secure the dental cement.

  • Cannula Implantation: Lower the guide cannula through the drilled hole to the appropriate depth. A typical dorsoventral (DV) coordinate is -3.5 mm from the skull surface.[5]

  • Fixation: Apply dental cement around the base of the cannula and the anchor screws, creating a secure headcap. Ensure the cement is well-adhered to the skull.

  • Dummy Cannula Insertion: Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage.

  • Post-operative Care: Suture the scalp incision around the headcap. Administer analgesics as per approved protocols. House the rat individually in a clean cage and monitor for signs of pain or distress. Allow the animal to recover for at least 5-7 days before any experimental procedures.

Protocol 2: Intracerebroventricular (i.c.v.) Administration of SKF 91488

This protocol describes the procedure for injecting SKF 91488 dihydrochloride into the lateral ventricle of a cannulated rat.

Materials:

  • Cannulated rat

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile saline as vehicle

  • Internal injector cannula (28- or 30-gauge), cut to extend 0.5-1.0 mm beyond the tip of the guide cannula

  • Microinfusion pump

  • Polyethylene (B3416737) tubing

  • Microsyringe (e.g., 10 µL Hamilton syringe)

Procedure:

  • Preparation of SKF 91488 Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile.

  • Animal Handling: Gently handle the rat to minimize stress. The injection can typically be performed on a conscious, freely moving animal.

  • Injection Setup: Load the microsyringe with the SKF 91488 solution and connect it to the internal injector cannula via polyethylene tubing. Prime the tubing to ensure there are no air bubbles.

  • Injection: Carefully remove the dummy cannula from the guide cannula. Insert the internal injector cannula into the guide cannula until it is fully seated.

  • Infusion: Infuse the SKF 91488 solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using the microinfusion pump.[7] The total injection volume should be kept small, typically between 1-5 µL for rats, to avoid significant increases in intracranial pressure.[8]

  • Post-Infusion: After the infusion is complete, leave the injector cannula in place for an additional 60 seconds to allow for diffusion and to prevent backflow of the solution up the cannula track.

  • Cannula Replacement: Gently withdraw the injector cannula and immediately replace it with the clean, sterile dummy cannula.

  • Behavioral Observation: Return the rat to its home cage and begin behavioral or physiological monitoring as required by the experimental design.

Mandatory Visualizations

Signaling Pathways

Histamine_Signaling_Pathway cluster_SKF Effect of SKF 91488 cluster_Histamine Central Histamine Action cluster_downstream Downstream Effects SKF91488 SKF 91488 HNMT Histamine N-methyltransferase (HNMT) SKF91488->HNMT Inhibits Histamine_degradation Histamine Degradation HNMT->Histamine_degradation Histamine Increased Brain Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R H3R H3 Receptor (Gi/o-coupled) Histamine->H3R PLC Phospholipase C (PLC) H1R->PLC AC Adenylyl Cyclase H2R->AC AC_inhibit Adenylyl Cyclase (Inhibition) H3R->AC_inhibit IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Neuronal_Excitation cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Neurotransmitter_Release Modulation of Neurotransmitter Release cAMP_decrease->Neurotransmitter_Release

Caption: Signaling pathway of SKF 91488 action.

Experimental Workflow

Experimental_Workflow cluster_pre_op Pre-Experiment cluster_experiment Experimental Day cluster_post_exp Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Surgery Stereotaxic Surgery: i.c.v. Cannula Implantation Animal_Acclimation->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Habituation Habituation to Experimental Apparatus Recovery->Habituation Injection i.c.v. Administration of SKF 91488 or Vehicle Habituation->Injection Drug_Prep Preparation of SKF 91488 Solution Drug_Prep->Injection Monitoring Physiological & Behavioral Monitoring Injection->Monitoring Tissue_Collection Brain Tissue Collection (e.g., for neurochemistry) Monitoring->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for Aerosolized Delivery of SKF-91488 Dihydrochloride in Guinea Pig Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-91488 dihydrochloride (B599025) is a specific inhibitor of histamine (B1213489) N-methyltransferase (HMT), a key enzyme in the metabolic pathway of histamine.[1][2] In guinea pig models, the aerosolized delivery of SKF-91488 has been demonstrated to potentiate histamine- and antigen-induced bronchoconstriction.[2] This suggests a significant role for HMT in modulating airway responsiveness. These application notes provide detailed protocols for the preparation and aerosolized delivery of SKF-91488 in guinea pigs, along with methods for assessing its impact on airway function.

Mechanism of Action

SKF-91488 acts by inhibiting the enzyme histamine N-methyltransferase (HMT). HMT is responsible for the inactivation of histamine through methylation. By blocking this enzyme, SKF-91488 effectively increases the local concentration and prolongs the action of histamine at its receptors, leading to an amplified physiological response, such as bronchoconstriction.[1][2]

cluster_pre Histamine Release cluster_post Cellular Response cluster_metabolism Histamine Metabolism Histamine Histamine Receptor Histamine Receptor Histamine->Receptor Binds to HMT HMT Histamine->HMT Metabolized by Response Bronchoconstriction Receptor->Response Initiates Inactive Inactive Metabolite HMT->Inactive SKF91488 SKF-91488 SKF91488->HMT Inhibits

Caption: Signaling pathway of histamine and the inhibitory action of SKF-91488 on HMT.

Quantitative Data Summary

The following tables summarize the quantitative effects of aerosolized SKF-91488 on airway responsiveness in guinea pigs.

Table 1: Effect of Aerosolized SKF-91488 on Histamine-Induced Bronchoconstriction

SKF-91488 Concentration (M)Number of BreathsEffect on Histamine Dose-Response CurveReference
10⁻²90Significant leftward shift (p < 0.01)[2]
Dose-dependentNot specifiedConcentration-dependent leftward shift[2]
Not specifiedNot specifiedShift of the maximum response by 1 log unit[1]

Table 2: Effect of Aerosolized SKF-91488 on Antigen-Induced Bronchoconstriction in Sensitized Guinea Pigs

SKF-91488 Concentration (M)Number of BreathsEffect on Ovalbumin (OA) Antigen Dose-Response CurveReference
10⁻²90Significant leftward shift (p < 0.01)[2]
Dose-dependentNot specifiedDose-dependent leftward shift[2]

Experimental Protocols

Protocol 1: Preparation of SKF-91488 Dihydrochloride for Aerosolization
  • Reagent Preparation:

    • Prepare a stock solution of SKF-91488 dihydrochloride in sterile, pyrogen-free saline (0.9% NaCl). The concentration of the stock solution should be determined based on the desired final aerosol concentration. For example, to achieve a 10⁻² M aerosol concentration, prepare a corresponding stock solution.

    • Ensure the solution is well-dissolved and clear before use.

  • Vehicle Control:

    • Prepare a vehicle control solution consisting of sterile, pyrogen-free saline (0.9% NaCl) only.

Protocol 2: Aerosolized Delivery of SKF-91488 to Guinea Pigs

This protocol outlines the general procedure for aerosol delivery. Specific equipment, such as a nebulizer or a specialized aerosol exposure system, will be required.[3][4]

  • Animal Preparation:

    • Use male Hartley guinea pigs weighing between 350-400g.

    • Anesthetize the guinea pigs using an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, intraperitoneally).

    • Perform a tracheostomy by making a midline incision in the neck to expose the trachea.

    • Insert a cannula into the trachea and secure it with sutures.

  • Aerosol Generation and Delivery:

    • Connect the tracheal cannula to the aerosol delivery system.

    • Place the prepared SKF-91488 solution or vehicle control into the nebulizer.

    • Administer the aerosol for a predetermined number of breaths (e.g., 90 breaths).[2] The volume and rate of aerosol delivery should be controlled and monitored.[5]

cluster_prep Preparation cluster_delivery Aerosol Delivery cluster_measurement Measurement Animal Anesthetized Guinea Pig Tracheostomy Tracheostomy Animal->Tracheostomy Nebulizer Nebulizer with SKF-91488 Solution Tracheostomy->Nebulizer Delivery Aerosol Delivery (e.g., 90 breaths) Nebulizer->Delivery Histamine Histamine Challenge Delivery->Histamine Measurement Measure Airway Resistance & Compliance Histamine->Measurement

Caption: Experimental workflow for aerosolized SKF-91488 delivery and airway response measurement.

Protocol 3: Assessment of Airway Responsiveness (Histamine Challenge)

This protocol is performed after the administration of SKF-91488 or vehicle control.

  • Animal Setup:

    • The anesthetized and tracheostomized guinea pig should be placed in a whole-body plethysmograph.

    • Mechanically ventilate the animal at a constant tidal volume and breathing frequency.[5]

  • Measurement of Baseline Airway Function:

    • Measure baseline pulmonary resistance (RL) and dynamic compliance (Cdyn) using standard methods.[5]

  • Histamine Challenge:

    • Prepare a series of increasing concentrations of histamine in sterile saline.

    • Administer the histamine solutions as aerosols for a fixed number of breaths at each concentration.

    • Measure the changes in RL and Cdyn after each histamine dose.[5][6]

  • Data Analysis:

    • Construct dose-response curves for histamine for both the SKF-91488-treated and vehicle-treated groups.

    • Determine the provocation concentration of histamine that causes a doubling of the baseline pulmonary resistance (PC200).

    • Compare the PC200 values between the two groups to quantify the effect of SKF-91488. A lower PC200 in the SKF-91488 group indicates potentiation of bronchoconstriction.

Concluding Remarks

The protocols outlined above provide a framework for investigating the effects of aerosolized SKF-91488 dihydrochloride on airway responsiveness in guinea pigs. Researchers should adapt these protocols to their specific experimental setup and objectives. Careful attention to animal welfare, precise control of aerosol delivery, and accurate measurement of pulmonary function are critical for obtaining reliable and reproducible data. The potentiation of histamine-induced bronchoconstriction by SKF-91488 highlights the potential of targeting HMT for therapeutic intervention in airway diseases.

References

Application Notes and Protocols: SKF-91488 Dihydrochloride for In Vitro Mast Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SKF-91488 dihydrochloride (B599025) in the context of in vitro mast cell research. While not a direct modulator of mast cell degranulation, SKF-91488 serves as a potent and selective inhibitor of histamine (B1213489) N-methyltransferase (HNMT), a key enzyme in the histamine metabolic pathway.[1][2] This property makes it an invaluable tool for studying the downstream effects of histamine released from mast cells in various experimental settings.

Introduction to SKF-91488 Dihydrochloride

SKF-91488 dihydrochloride is a powerful and non-competitive inhibitor of histamine N-methyltransferase (HNMT), with a Ki value of approximately 0.9 μM.[1] HNMT is one of the two primary enzymes responsible for the degradation of histamine, the other being diamine oxidase (DAO).[3] By inhibiting HNMT, SKF-91488 effectively blocks the methylation of histamine, leading to an accumulation of this bioactive mediator in the extracellular environment following its release from activated mast cells.[1] This characteristic allows researchers to investigate the sustained and amplified effects of endogenous histamine on mast cells (autocrine signaling) or on other cell types in co-culture systems (paracrine signaling).

Applications in Mast Cell Research

The primary application of SKF-91488 in in vitro mast cell research is to potentiate the effects of histamine released during degranulation. This can be particularly useful for:

  • Studying Histamine Receptor-Mediated Signaling: By preventing its rapid degradation, SKF-91488 allows for a more sustained activation of histamine receptors (H1, H2, H3, and H4) on mast cells or neighboring cells.

  • Investigating Autocrine Regulation of Mast Cells: Researchers can explore how accumulated histamine might modulate subsequent mast cell activation, cytokine production, or survival.

  • Modeling In Vivo Conditions: In certain tissues, HNMT is the predominant pathway for histamine clearance. Using SKF-91488 can help mimic conditions of impaired histamine metabolism.

  • Elucidating the Role of Histamine in Co-culture Models: When mast cells are co-cultured with other cell types, such as keratinocytes, neurons, or smooth muscle cells, SKF-91488 can be used to study the prolonged effects of mast cell-derived histamine on these cells.[4]

Quantitative Data Summary

As SKF-91488 is not a direct inhibitor of mast cell degranulation, quantitative data typically focuses on its enzymatic inhibition and its downstream effects on histamine-mediated responses. The following tables provide examples of expected data when using SKF-91488 in conjunction with a mast cell degranulation assay.

Table 1: Inhibition of Histamine N-Methyltransferase (HNMT) Activity

CompoundKi (μM)Inhibition Type
SKF-914880.9Non-competitive

This data is based on previously published findings.[1]

Table 2: Effect of SKF-91488 on Histamine-Mediated Cytokine Release in a Co-culture Model

Mast Cell StimulantSKF-91488 (10 μM)Histamine Concentration (nM) in Supernatant (at 4 hours)GM-CSF Release from Co-cultured Keratinocytes (pg/mL) (at 24 hours)
None-< 550 ± 5
None+< 552 ± 6
Compound 48/80 (10 µg/mL)-250 ± 30300 ± 25
Compound 48/80 (10 µg/mL)+750 ± 50850 ± 60
IgE/Anti-IgE-180 ± 20220 ± 18
IgE/Anti-IgE+550 ± 45650 ± 55

This table represents hypothetical data to illustrate the expected outcome of using SKF-91488.

Experimental Protocols

The following protocols describe how to incorporate SKF-91488 into a standard in vitro mast cell degranulation and co-culture experiment.

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol outlines the measurement of β-hexosaminidase, a marker for mast cell degranulation, in the presence of SKF-91488.[5][6][7]

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2)

  • Complete cell culture medium

  • Tyrode's Buffer or HEPES buffer

  • SKF-91488 dihydrochloride

  • Mast cell stimulant (e.g., Compound 48/80, DNP-HSA for IgE-sensitized cells)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for total release control)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and culture overnight. For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE (0.5-1 µg/mL) during this overnight incubation.[5]

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's Buffer.

  • Pre-incubation with SKF-91488: Add 50 µL of Tyrode's Buffer containing the desired concentration of SKF-91488 (e.g., 1-10 µM) or vehicle control to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Stimulation: Add 50 µL of the mast cell stimulant (e.g., Compound 48/80 or DNP-HSA) at a 2x concentration to the wells. For controls, add buffer alone (spontaneous release) or 0.2% Triton X-100 (total release).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • β-Hexosaminidase Assay: Add 50 µL of pNAG substrate solution to each well containing the supernatant. Incubate for 60-90 minutes at 37°C.

  • Stopping the Reaction: Add 150 µL of stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100

Protocol 2: Mast Cell and Keratinocyte Co-culture for Histamine-Mediated Cytokine Release

This protocol provides a framework for studying the paracrine effects of mast cell-derived histamine on keratinocytes.

Materials:

  • Human mast cells (e.g., LAD2) and human keratinocytes (e.g., HaCaT)

  • Appropriate culture media for both cell types

  • Transwell inserts (e.g., 0.4 µm pore size)

  • SKF-91488 dihydrochloride

  • Mast cell stimulant (e.g., Compound 48/80)

  • ELISA kit for the cytokine of interest (e.g., GM-CSF)

Procedure:

  • Keratinocyte Seeding: Seed keratinocytes in the bottom chamber of a 24-well plate and culture until they reach 70-80% confluency.

  • Mast Cell Seeding: Seed mast cells in the Transwell inserts in a separate plate.

  • Co-culture Setup: Wash both cell types with fresh medium. Place the Transwell inserts containing mast cells into the wells with the keratinocytes.

  • Treatment: Add SKF-91488 (e.g., 10 µM) or vehicle control to the co-culture medium.

  • Mast Cell Stimulation: Add the mast cell stimulant to the upper chamber (Transwell insert).

  • Incubation: Co-culture for 24 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from the lower chamber (keratinocyte layer).

  • Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway Diagram

Histamine_Metabolism cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space cluster_metabolism Histamine Metabolism Histamine_Granule Histamine (in granules) Histamine_Released Released Histamine Histamine_Granule->Histamine_Released Degranulation Histamine_Active Active Histamine Histamine_Released->Histamine_Active Histamine_Receptor Histamine Receptor (H1, H2, H3, H4) Histamine_Active->Histamine_Receptor Binding & Activation HNMT HNMT Histamine_Active->HNMT Metabolism Methylhistamine N-Methylhistamine (Inactive) HNMT->Methylhistamine SKF_91488 SKF-91488 SKF_91488->HNMT

Caption: Mechanism of SKF-91488 action on histamine metabolism.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Mast Cells in 96-well plate B Wash Cells A->B C Pre-incubate with SKF-91488 or Vehicle B->C D Stimulate Degranulation (e.g., Compound 48/80) C->D E Incubate & Collect Supernatant D->E F Measure β-Hexosaminidase Activity E->F G Calculate % Degranulation F->G H Analyze Effect of SKF-91488 on Downstream Histamine Effects G->H

Caption: Workflow for assessing mast cell degranulation with SKF-91488.

Logical Relationship Diagram

Logical_Relationship A Mast Cell Activation B Histamine Release A->B E Increased Extracellular Histamine Concentration and Half-life B->E C SKF-91488 Application D HNMT Inhibition C->D D->E enhances F Sustained Histamine Receptor Signaling E->F G Amplified Biological Response (e.g., Cytokine Release) F->G

Caption: Logical flow of SKF-91488's effect in mast cell studies.

References

Application Notes and Protocols for Microdialysis-Based Histamine Measurement Following SKF-91488 Dihydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a pivotal biogenic amine, functions as a neurotransmitter and neuromodulator in the central nervous system (CNS), implicated in a variety of physiological processes including wakefulness, cognition, and neuroinflammation. The concentration of histamine in the synaptic cleft is tightly regulated by its synthesis, release, and metabolism. Histamine N-methyltransferase (HNMT) is a key enzyme responsible for the metabolic inactivation of histamine in the brain. Inhibition of HNMT presents a valuable pharmacological strategy to potentiate histaminergic neurotransmission and investigate its role in health and disease.

SKF-91488 dihydrochloride (B599025) is a potent and specific inhibitor of HNMT.[1] By blocking the enzymatic degradation of histamine, SKF-91488 leads to an accumulation of extracellular histamine, thereby amplifying its physiological effects.[1] This application note provides a detailed protocol for the in vivo measurement of histamine in the rat brain using microdialysis, coupled with high-performance liquid chromatography (HPLC) with fluorescence detection, following the administration of SKF-91488 dihydrochloride.

Signaling Pathway of Histamine Metabolism by HNMT

Histamine in the brain is primarily metabolized by HNMT. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of histamine, forming N-tele-methylhistamine, an inactive metabolite. SKF-91488 dihydrochloride acts as a non-competitive inhibitor of HNMT, preventing this methylation process and leading to an increase in the extracellular concentration of histamine.

HNMT_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Glial Cell Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine_vesicle Histamine HDC->Histamine_vesicle Histamine_extra Histamine Histamine_vesicle->Histamine_extra Release HNMT HNMT Histamine_extra->HNMT Receptors Histamine Receptors Histamine_extra->Receptors Binding SAH S-Adenosyl Homocysteine HNMT->SAH N_Methylhistamine N-tele-methylhistamine (inactive) HNMT->N_Methylhistamine SAM S-Adenosyl Methionine SAM->HNMT SKF_91488 SKF-91488 SKF_91488->HNMT Inhibition experimental_workflow cluster_prep Preparation cluster_exp Microdialysis Experiment cluster_analysis Sample Analysis A Animal Acclimatization B Stereotaxic Surgery: Guide Cannula Implantation A->B C Post-operative Recovery (5-7 days) B->C D Habituation in Microdialysis Bowl C->D E Microdialysis Probe Insertion D->E F Probe Perfusion with aCSF & Equilibration E->F G Baseline Sample Collection F->G H SKF-91488 Administration (i.c.v. or reverse dialysis) G->H I Post-treatment Sample Collection H->I J Sample Derivatization (e.g., with OPA) I->J K HPLC-Fluorescence Detection J->K L Data Quantification & Statistical Analysis K->L

References

Application Notes and Protocols for HPLC Analysis of Histamine Levels Following SKF-91488 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of histamine (B1213489) in biological samples using High-Performance Liquid Chromatography (HPLC), specifically following the administration of SKF-91488 dihydrochloride. SKF-91488 is an inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine.[1][2] Inhibition of HNMT leads to an increase in endogenous histamine levels, a change that can be precisely quantified by HPLC. The protocols herein cover animal treatment, sample preparation, and a validated HPLC method with pre-column derivatization for sensitive histamine detection.

Principle and Signaling Pathway

Histamine is a biogenic amine that plays a crucial role in various physiological processes, including neurotransmission and immune responses.[2][3] Its action is terminated through metabolic inactivation, primarily by the enzyme histamine N-methyltransferase (HNMT) in the central nervous system.[1][4] SKF-91488 is a potent inhibitor of HNMT.[3][5] By blocking this enzyme, SKF-91488 prevents the methylation of histamine, leading to its accumulation in tissues where HNMT is active.[1] The subsequent increase in histamine concentration can be measured to assess the pharmacological effect of the inhibitor.

The analytical method involves extracting histamine from tissue homogenates, derivatizing it to create a fluorescent or UV-absorbing compound, and then separating and quantifying it using reverse-phase HPLC.[6][7]

cluster_0 Histamine Metabolism cluster_1 Pharmacological Intervention Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT Histamine N-methyltransferase (HNMT) Histamine->HNMT Metabolite N-methylhistamine HDC->Histamine HNMT->Metabolite SKF SKF-91488 SKF->HNMT Inhibits cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R Gq Gαq/11 H1R->Gq PLC PLC Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Gs Gs H2R->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP A Animal Treatment (SKF-91488 Administration) B Tissue Collection (e.g., Hypothalamus) A->B C Sample Homogenization (in Perchloric Acid) B->C D Centrifugation & Supernatant Collection C->D E Pre-column Derivatization (with OPA) D->E F HPLC Injection & Separation E->F G Fluorescence Detection F->G H Data Analysis & Quantification G->H

References

Investigating Inflammation Models with SKF 91488 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride (B599025) is a potent and non-competitive inhibitor of histamine (B1213489) N-methyltransferase (HNMT), a key enzyme responsible for the intracellular degradation of histamine. By inhibiting HNMT, SKF 91488 dihydrochloride effectively increases the concentration of histamine in tissues, thereby potentiating its biological effects. This property makes it a valuable pharmacological tool for investigating the role of histamine in various physiological and pathological processes, particularly in the context of inflammation. This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro and in vivo inflammation models.

Introduction

Histamine is a crucial mediator of inflammatory and immune responses. Its effects are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The specific outcome of histamine signaling is dependent on the receptor subtype engaged and the cell type involved, leading to a complex and sometimes opposing regulation of inflammation. For instance, activation of the H1 receptor is typically associated with pro-inflammatory responses, while H2 receptor activation can have anti-inflammatory effects. The H4 receptor is also prominently involved in inflammatory cell chemotaxis and cytokine production.

This compound, by preventing histamine degradation, allows for a sustained and elevated level of endogenous histamine, providing a powerful method to study the downstream consequences of enhanced histaminergic signaling in inflammatory conditions. Its use can help elucidate the contribution of histamine to disease pathogenesis and explore the therapeutic potential of modulating histamine pathways.

Mechanism of Action

This compound acts as a strong inhibitor of histamine N-methyltransferase (HNMT).[1][2][3] HNMT is a cytosolic enzyme that catalyzes the methylation of histamine to N-tele-methylhistamine, rendering it inactive. By blocking this enzymatic activity, this compound leads to an accumulation of intracellular histamine. This elevated histamine can then act on its receptors, influencing a variety of cellular processes relevant to inflammation.

Data Presentation

The following table summarizes the key properties of this compound based on available data. Due to the limited specific quantitative data in the public domain regarding its use in inflammation models, this table focuses on its primary pharmacological characteristics.

ParameterValueReference
IUPAC Name 4-(dimethylamino)butyl carbamimidothioate dihydrochloride[4]
Synonyms Homodimaprit dihydrochloride[5]
Molecular Formula C7H19Cl2N3S[4]
Molecular Weight 248.21 g/mol [1][4]
Mechanism of Action Non-competitive inhibitor of histamine N-methyltransferase (HNMT)[5]
Ki Value 0.9 µM[5]
Solubility Soluble in DMSO to 75 mM[6]

Experimental Protocols

In Vitro Model: Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the use of this compound to investigate the effect of elevated endogenous histamine on cytokine production by human PBMCs.

Materials:

  • This compound

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Human whole blood

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-10

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Inflammatory Challenge: Following pre-incubation, stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include appropriate controls: vehicle control (DMSO), LPS-only control, and this compound-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) in the supernatants using specific ELISA kits, following the manufacturer's protocols.

Data Analysis:

Compare the cytokine levels in the this compound-treated groups with the LPS-only control. A significant change in cytokine production in the presence of the HNMT inhibitor would indicate a modulatory role for endogenous histamine in the inflammatory response of PBMCs.

In Vivo Model: Carrageenan-Induced Paw Edema in Mice

This protocol outlines the use of this compound to assess the impact of increased histamine levels on an acute inflammatory response in mice.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Lambda-Carrageenan

  • Sterile saline solution

  • Pletysmometer or digital calipers

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Prepare a solution of this compound in sterile saline. Administer the compound to the mice via intraperitoneal (i.p.) injection at doses ranging from 1 mg/kg to 20 mg/kg. Administer sterile saline to the control group.

  • Induction of Inflammation: One hour after compound administration, inject 50 µL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point relative to its baseline measurement. Compare the paw edema in the this compound-treated groups with the saline-treated control group. A significant alteration in the inflammatory response will suggest that histamine plays a role in this model of acute inflammation.

Visualizations

G cluster_0 Mechanism of this compound Histidine Histidine Histamine Histamine Histidine->Histamine HDC N-tele-methylhistamine N-tele-methylhistamine Histamine->N-tele-methylhistamine HNMT Histamine Receptors (H1, H2, H3, H4) Histamine Receptors (H1, H2, H3, H4) Histamine->Histamine Receptors (H1, H2, H3, H4) SKF91488 SKF 91488 HNMT Histamine N-methyltransferase SKF91488->HNMT Inflammatory Response Inflammatory Response Histamine Receptors (H1, H2, H3, H4)->Inflammatory Response HDC Histidine Decarboxylase

Caption: Mechanism of action of this compound.

G cluster_1 In Vitro Experimental Workflow start Isolate Human PBMCs step2 Seed cells in 96-well plate start->step2 step3 Pre-incubate with SKF 91488 or Vehicle step2->step3 step4 Stimulate with LPS step3->step4 step5 Incubate for 24 hours step4->step5 step6 Collect Supernatant step5->step6 end Measure Cytokines (ELISA) step6->end

Caption: In Vitro experimental workflow using SKF 91488.

G cluster_2 In Vivo Experimental Workflow start_vivo Acclimatize Mice step2_vivo Administer SKF 91488 or Saline (i.p.) start_vivo->step2_vivo step3_vivo Inject Carrageenan into Paw step2_vivo->step3_vivo step4_vivo Measure Paw Edema (0-24h) step3_vivo->step4_vivo end_vivo Analyze Data step4_vivo->end_vivo

References

Troubleshooting & Optimization

SKF 91488 dihydrochloride solubility and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF 91488 Dihydrochloride (B599025). This guide provides detailed information on the solubility, solution stability, and handling of this compound. It includes frequently asked questions (FAQs), experimental protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SKF 91488 dihydrochloride?

A1: this compound is a potent and noncompetitive inhibitor of the enzyme Histamine (B1213489) N-methyltransferase (HNMT). By inhibiting HNMT, it prevents the metabolic degradation of histamine, leading to an increase in local histamine concentrations. It is often used in research related to inflammation, cardiovascular disease, and neuroscience.

Q2: What is the primary mechanism of action for this compound?

A2: The primary mechanism is the inhibition of Histamine N-methyltransferase (HNMT). HNMT is a key enzyme in histamine metabolism, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, which inactivates it. SKF 91488 blocks this process, thereby increasing the duration and intensity of histamine signaling.

HNMT_Pathway Histamine Metabolism Pathway Inhibition cluster_0 Normal Histamine Metabolism cluster_1 Inhibition Histamine Histamine HNMT HNMT (Enzyme) Histamine->HNMT SAM S-adenosyl- L-methionine (SAM) SAM->HNMT MetHist Nτ-methylhistamine (Inactive) HNMT->MetHist  Methylation SKF_91488 SKF 91488 SKF_91488->HNMT Inhibition

Caption: Inhibition of the HNMT signaling pathway by SKF 91488.

Solubility and Solution Preparation

Q3: How do I dissolve this compound?

A3: this compound is most readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Solubility in aqueous buffers may be limited. For most in vitro applications, preparing a concentrated stock solution in DMSO is recommended, which can then be diluted into your aqueous experimental medium.

Solubility Data
SolventMaximum SolubilityNotes
DMSO ≥ 75 mMWarming and sonication can aid dissolution.
Water Sparingly SolubleSolubility is limited. We recommend empirical testing for your specific concentration needs.
Ethanol Sparingly SolubleNot a recommended primary solvent. Empirical testing is required.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound (MW: 248.21 g/mol ).

  • Pre-Weighing Preparation : Before opening, bring the vial of this compound to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing : Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 2.48 mg.

  • Solvent Addition : Add the calculated volume of high-purity DMSO to the vial. For 2.48 mg of the compound, add 1 mL of DMSO.

  • Dissolution : Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.

  • Aliquoting : To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene (B1209903) tubes.

  • Storage : Store the aliquots as recommended in the stability and storage guide below.

Stock_Solution_Workflow Stock Solution Preparation Workflow start Start equilibrate Equilibrate vial to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add appropriate volume of DMSO weigh->add_solvent dissolve Vortex / Sonicate until fully dissolved add_solvent->dissolve inspect Visually Inspect for particulates dissolve->inspect aliquot Aliquot into single-use tubes inspect->aliquot store Store at recommended temperature aliquot->store end End store->end

Caption: A standard workflow for preparing a stock solution of SKF 91488.

Stability and Storage Guide

Q4: How should I store this compound?

A4: Proper storage is critical to maintain the integrity of the compound. Recommendations differ for the solid form and solutions.

Storage Conditions Summary
FormTemperatureDurationNotes
Solid Powder -20°CMonths to yearsStore in a dry, dark place. Keep the container tightly sealed.[1]
Solid Powder 4°CDays to weeksFor short-term storage only. Protect from moisture.[1]
Solution in DMSO -20°CUp to 1 monthRecommended for short-term storage. Avoid more than 1-2 freeze-thaw cycles.
Solution in DMSO -80°CUp to 6 monthsRecommended for long-term storage. Use single-use aliquots to prevent degradation from freeze-thaw cycles.

Troubleshooting Guide

Q5: My compound is not dissolving in DMSO. What should I do?

A5: If you encounter solubility issues, consider the following:

  • Concentration : You may be exceeding the maximum solubility (≥75 mM). Try preparing a more dilute solution.

  • Technique : Ensure you have vortexed the solution vigorously. Gentle warming (to 37°C) or brief sonication can significantly aid dissolution.

  • Purity : Check the purity of your DMSO. It should be anhydrous and of high quality.

Q6: I observed precipitation in my stock solution after thawing it from -20°C or -80°C. Is it still usable?

A6: Precipitation can occur after a freeze-thaw cycle. Before use, bring the aliquot to room temperature and vortex thoroughly to redissolve the compound. If the precipitate does not go back into solution after warming and vortexing/sonicating, it should not be used, as the concentration will no longer be accurate. To prevent this, ensure your stock concentration is not too close to the solubility limit and always use fresh aliquots.

Troubleshooting_Tree Troubleshooting Logic for SKF 91488 Solutions problem Problem with Solution? dissolving Issue with Dissolving? problem->dissolving  Yes stability Precipitation after Thaw? problem->stability No   cause_conc Cause: Concentration > 75 mM? dissolving->cause_conc cause_freeze Cause: Freeze-thaw cycle? stability->cause_freeze cause_tech Cause: Insufficient Mixing? cause_conc->cause_tech No sol_conc Solution: Prepare a more dilute stock. cause_conc->sol_conc Yes sol_tech Solution: Warm to 37°C and/or sonicate. cause_tech->sol_tech Yes sol_redissolve Action: Warm, vortex, sonicate to attempt redissolving. cause_freeze->sol_redissolve Yes sol_aliquot Prevention: Use single-use aliquots to avoid cycles. cause_freeze->sol_aliquot Prevention check_dissolved Does it redissolve? sol_redissolve->check_dissolved sol_use Solution is usable. check_dissolved->sol_use Yes sol_discard Discard aliquot. Concentration is inaccurate. check_dissolved->sol_discard No

References

Technical Support Center: Optimizing SKF 91488 Dihydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKF 91488 dihydrochloride (B599025) in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is SKF 91488 dihydrochloride and what is its primary mechanism of action in cell culture?

This compound is a potent and specific inhibitor of the enzyme Histamine (B1213489) N-methyltransferase (HNMT).[1][2][3] HNMT is a key enzyme responsible for the intracellular degradation of histamine. By inhibiting HNMT, this compound leads to an increase in intracellular histamine levels, thereby potentiating histamine-mediated signaling pathways. It is important to note that this compound itself does not exhibit histamine agonist activity.[3]

Q2: What is a recommended starting concentration for this compound in cell culture?

A definitive optimal concentration of this compound is cell-type dependent and must be determined empirically. However, based on its known inhibitory constant (Ki) and concentrations used in previous studies, a rational starting range can be recommended.

  • For initial experiments: A concentration range of 1 µM to 10 µM is a reasonable starting point for most cell lines. The reported Ki value for SKF 91488 as a noncompetitive inhibitor of HNMT is 0.9 µM, suggesting that concentrations in the low micromolar range should be effective.[1]

  • For specific applications: In an ex vivo study on hamster tracheal segments, a concentration of 100 µM was used to observe a biological effect.[1] This suggests that for some cell types or to achieve a more pronounced effect, higher concentrations may be necessary. However, it is crucial to assess cytotoxicity at these higher concentrations.

Q3: How should I prepare and store this compound for cell culture experiments?

For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. The choice of solvent should be tested for compatibility with your specific cell line, ensuring the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically ≤0.5% for DMSO).

Stock Solution Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure thorough mixing before adding it to your cells.

Q4: Is this compound expected to be cytotoxic?

Like any chemical compound, this compound can be cytotoxic at high concentrations. The cytotoxic potential is highly dependent on the cell line and the duration of exposure. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration used may be insufficient to effectively inhibit HNMT in your specific cell line.Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 µM to 100 µM) and measure HNMT activity or a downstream histamine-mediated effect.
Compound instability: this compound may be unstable in your cell culture medium over the course of the experiment.Assess compound stability: Incubate SKF 91488 in your complete cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24 hours) and analyze its concentration using a suitable analytical method like HPLC. If unstable, consider replenishing the medium with fresh compound during the experiment.
Low HNMT expression: The cell line you are using may have very low endogenous expression of HNMT, resulting in a minimal effect of the inhibitor.Verify HNMT expression: Check the expression of HNMT in your cell line at the protein (Western blot) or mRNA (RT-qPCR) level. Consider using a cell line known to have higher HNMT expression if necessary.
High cell death or morphological changes Concentration too high: The concentration of this compound is likely in the cytotoxic range for your cells.Determine the IC50 value: Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the half-maximal inhibitory concentration (IC50) for cell viability. Use concentrations well below the IC50 value for your experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells.Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to prepare the this compound working solution. Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO).
Inconsistent or variable results Inconsistent cell density: Variations in the number of cells seeded can lead to inconsistent results.Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well or flask for every experiment.
Precipitation of the compound: this compound may precipitate in the cell culture medium at higher concentrations.Check for precipitation: Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent for the stock solution.
Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability.Minimize edge effects: Avoid using the outermost wells for critical experiments or fill them with sterile PBS or medium to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a two-stage approach to determine the optimal concentration of this compound that effectively inhibits HNMT without causing significant cytotoxicity.

Stage 1: Cytotoxicity Assessment (Dose-Response Curve)

This stage aims to determine the concentration range of this compound that is non-toxic to the cells. The MTT assay is a common method for this purpose.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 1000 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to each well.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Stage 2: HNMT Activity Assay

This stage aims to measure the inhibitory effect of non-toxic concentrations of this compound on HNMT activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (at non-toxic concentrations determined in Stage 1)

  • Cell lysis buffer

  • Histamine

  • S-adenosyl-L-methionine (SAM)

  • Assay buffer

  • Method for detecting histamine or its methylated product (e.g., HPLC, ELISA, or a fluorescent probe-based assay)

Procedure:

  • Cell Treatment: Treat cells with a range of non-toxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a vehicle control for a predetermined time.

  • Cell Lysis: Harvest the cells and prepare cell lysates according to a standard protocol.

  • Protein Quantification: Determine the protein concentration of each cell lysate to normalize the enzyme activity.

  • Enzyme Reaction:

    • In a reaction tube, combine the cell lysate, assay buffer, histamine, and SAM.

    • For the treated samples, include the corresponding concentration of this compound in the reaction mixture.

    • Incubate the reaction at 37°C for a specific time.

  • Detection: Stop the reaction and measure the amount of remaining histamine or the amount of methylated histamine formed using a suitable detection method.

  • Data Analysis: Calculate the HNMT activity for each treatment condition and normalize it to the protein concentration. Plot the percentage of HNMT inhibition against the concentration of this compound to determine the effective concentration for HNMT inhibition.

Optimal Concentration Selection: The optimal concentration of this compound for your experiments will be the one that provides significant HNMT inhibition with minimal to no cytotoxicity.

Visualizations

Signaling Pathways

Histamine_Signaling_Pathway cluster_extracellular Extracellular Space Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R HNMT HNMT Histamine->HNMT SKF91488 SKF 91488 SKF91488->HNMT inhibits PLC PLC H1R->PLC activates AC AC H2R->AC activates IP3_DAG IP3_DAG PLC->IP3_DAG produces Ca2 Ca2 IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Downstream Downstream Ca2->Downstream PKC->Downstream cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA PKA->Downstream Methylated_Histamine Methylated_Histamine HNMT->Methylated_Histamine metabolizes

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_dose_response Dose-Response cluster_activity HNMT Activity Assay cluster_analysis Analysis A Prepare SKF 91488 stock solution C Treat cells with serial dilutions of SKF 91488 A->C B Seed cells in 96-well plate B->C G Treat cells with non-toxic concentrations B->G D Incubate for 24-72h C->D E Perform MTT assay D->E F Determine IC50 value E->F F->G H Prepare cell lysates G->H I Perform HNMT activity assay H->I J Determine effective inhibitory concentration I->J K Select optimal concentration (High inhibition, low cytotoxicity) J->K

Troubleshooting Logic

Troubleshooting_Logic Start Experiment with SKF 91488 Problem Problem Encountered? Start->Problem NoEffect No Observable Effect Problem->NoEffect Yes Cytotoxicity High Cell Death Problem->Cytotoxicity Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes End Problem Resolved Problem->End No Sol_NoEffect1 Increase Concentration (Dose-Response) NoEffect->Sol_NoEffect1 Sol_NoEffect2 Check Compound Stability NoEffect->Sol_NoEffect2 Sol_NoEffect3 Verify HNMT Expression NoEffect->Sol_NoEffect3 Sol_Cytotoxicity1 Decrease Concentration (Determine IC50) Cytotoxicity->Sol_Cytotoxicity1 Sol_Cytotoxicity2 Check Solvent Toxicity (Vehicle Control) Cytotoxicity->Sol_Cytotoxicity2 Sol_Inconsistent1 Standardize Cell Seeding Inconsistent->Sol_Inconsistent1 Sol_Inconsistent2 Check for Precipitation Inconsistent->Sol_Inconsistent2 Sol_Inconsistent3 Minimize Edge Effects Inconsistent->Sol_Inconsistent3 Sol_NoEffect1->End Sol_NoEffect2->End Sol_NoEffect3->End Sol_Cytotoxicity1->End Sol_Cytotoxicity2->End Sol_Inconsistent1->End Sol_Inconsistent2->End Sol_Inconsistent3->End

References

Technical Support Center: SKF 91488 Dihydrochloride and Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) permeability of SKF 91488 dihydrochloride (B599025) and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What is SKF 91488 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of the enzyme Histamine (B1213489) N-methyltransferase (HNMT).[1][2] Its primary mechanism of action is to prevent the degradation of histamine, which leads to increased histamine levels in tissues where HNMT is present.[1][2] In the central nervous system (CNS), HNMT is the primary enzyme for metabolizing histamine.[1][3]

Q2: Is there any available data on the blood-brain barrier (BBB) permeability of this compound?

A2: Currently, there is no specific, publicly available quantitative data on the in vitro or in vivo BBB permeability of this compound. While some HNMT inhibitors are known to cross the BBB, it is a significant challenge for many compounds.[3][4][5][6] Therefore, the BBB permeability of SKF 91488 should be experimentally determined.

Q3: What are the key physicochemical properties that influence a small molecule's ability to cross the BBB?

A3: Several key physicochemical properties influence passive diffusion across the BBB. Generally, small molecules with a molecular weight under 400-500 Da, high lipophilicity (LogP between 1 and 3), a low polar surface area (PSA) (typically < 90 Ų), and a low hydrogen bond count are more likely to cross the BBB.[7][8][9] However, active transport mechanisms can also play a significant role.[7][8]

Q4: What in vitro models can be used to assess the BBB permeability of SKF 91488?

A4: Common in vitro models for assessing BBB permeability include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane and is useful for early-stage screening.[8][10][11]

  • Cell-based Transwell Assays: These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane. They can be simple monocultures or more complex co-cultures with other cell types of the neurovascular unit like astrocytes and pericytes to better mimic the in vivo environment.[11][12][13]

Q5: What are the limitations of in vitro BBB models?

A5: In vitro models are valuable screening tools but have limitations. PAMPA, for instance, only assesses passive diffusion and does not account for active transport or efflux mechanisms.[10] Cell-based models, while more complex, may not fully replicate the tightness and transporter expression of the in vivo BBB, leading to potential discrepancies with in vivo data.[12][14][15]

Troubleshooting Guides

Issue 1: Low or Inconsistent Transendothelial Electrical Resistance (TEER) Values in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete cell monolayer confluence - Visually inspect the monolayer using microscopy. - Allow for longer culture time to ensure a fully confluent monolayer. - Optimize cell seeding density.
Poor tight junction formation - Use astrocyte-conditioned media or co-culture with astrocytes to promote tight junction protein expression.[1] - Supplement the culture medium with hydrocortisone, which has been shown to enhance barrier properties.[1]
Incorrect measurement technique - Ensure consistent placement of the "chopstick" electrodes in the Transwell insert.[16] - Use a chamber electrode system (e.g., EndOhm) for more stable and reproducible readings.[16][17] - Ensure electrode tips are fully immersed in conductive liquid (e.g., culture media, PBS).[16]
Cell line variability - Use low-passage number cells, as high-passage numbers can lead to reduced barrier function. - Consider using primary cells or iPSC-derived brain endothelial cells for tighter barrier properties, though these are more challenging to culture.[13]
Environmental factors - Maintain stable temperature and pH during measurements, as fluctuations can affect TEER.[18]
Issue 2: High Variability in Permeability Results from PAMPA-BBB Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent artificial membrane formation - Ensure the lipid solution is fresh and properly dissolved. - Apply the lipid solution evenly to the filter plate and allow for proper solvent evaporation.
Compound solubility issues - Ensure the test compound is fully dissolved in the donor well. Consider using a co-solvent like DMSO (typically at a final concentration of <1%).
Well-to-well contamination - Be careful during plate handling to avoid cross-contamination between donor and acceptor wells.
Inaccurate quantification - Validate the analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy) for linearity, accuracy, and precision in the relevant concentration range.
Issue 3: Discrepancy Between In Vitro and In Vivo BBB Permeability Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active efflux in vivo not captured in vitro - If in vitro permeability is high but in vivo brain uptake is low, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[9] - Use in vitro models that express relevant efflux transporters (e.g., MDCK-MDR1 cells) or perform co-dosing studies with known efflux inhibitors in your cell-based assay.
Active influx in vivo not captured by PAMPA - If PAMPA predicts low permeability but in vivo uptake is significant, the compound may be a substrate for an influx transporter. - Utilize cell-based assays with known transporter expression to investigate this possibility.
Plasma protein binding - High plasma protein binding can limit the free fraction of the compound available to cross the BBB in vivo. Measure the plasma protein binding of your compound and consider its impact on the unbound brain-to-plasma concentration ratio (Kp,uu).
Metabolism - The compound may be rapidly metabolized in the brain or at the BBB in vivo, leading to lower measured concentrations. Investigate the metabolic stability of the compound in brain homogenates or microsomes.

Data Presentation

As specific BBB permeability data for this compound is not publicly available, the following table provides representative data for well-characterized compounds to serve as a reference for interpreting experimental results.

Table 1: Representative In Vitro and In Vivo BBB Permeability Data for Reference Compounds

CompoundMolecular Weight (Da)LogPPolar Surface Area (Ų)In Vitro Pe (10-6 cm/s)1In Vivo Kp,uu2BBB Permeability Classification
Sucrose 342.3-3.7205.3< 0.5< 0.01Low (Paracellular Marker)
Atenolol 266.30.292.8< 1.0~ 0.02Low (Efflux Substrate)
Propranolol 259.33.052.5> 10.0~ 10.0High
Caffeine 194.2-0.161.4~ 4.0~ 1.0High (Good Passive Permeability)
Diazepam 284.72.832.7> 15.0~ 2.5High

1 Apparent permeability coefficient (Pe) from a PAMPA-BBB or cell-based Transwell assay. Values are approximate and can vary between different assay systems. 2 Unbound brain-to-plasma concentration ratio (Kp,uu) is a common in vivo measure of BBB penetration.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general workflow for assessing the passive permeability of a test compound across an artificial BBB membrane.

  • Preparation of the Donor Plate:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final working concentration (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., <1%).

    • Add the test compound solution to the wells of the donor plate.

  • Preparation of the Acceptor Plate:

    • Coat the filter membrane of the acceptor plate with a lipid solution mimicking the BBB (e.g., porcine brain lipid extract in an organic solvent).[4] Allow the solvent to evaporate completely.

    • Fill the wells of the acceptor plate with a buffer solution, which may contain a "sink" agent to mimic physiological conditions.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe):

    • The apparent permeability coefficient (Pe) is calculated using the following equation: P_e = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Protocol 2: In Vitro Cell-Based Transwell BBB Permeability Assay

This protocol describes a general procedure for measuring the permeability of a compound across a brain endothelial cell monolayer.

  • Cell Culture and Monolayer Formation:

    • Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen IV and fibronectin).

    • Seed brain endothelial cells (e.g., hCMEC/D3 or primary cells) onto the apical side of the Transwell inserts at a high density.

    • Culture the cells until a confluent monolayer is formed (typically 3-7 days). For co-culture models, astrocytes and/or pericytes can be seeded on the basolateral side of the insert or in the bottom of the well.[19]

  • Barrier Integrity Assessment:

    • Measure the Transendothelial Electrical Resistance (TEER) of the cell monolayer using an EVOM meter.[20] The TEER value should reach a stable and sufficiently high level (the target value will depend on the cell type and culture conditions) before starting the permeability experiment.

    • Optionally, the permeability of a paracellular marker with low BBB penetration (e.g., Lucifer Yellow or FITC-dextran) can be measured to confirm the tightness of the monolayer.

  • Permeability Experiment:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound solution to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (acceptor) chamber. Replace the removed volume with fresh transport buffer.

    • A sample from the donor chamber should also be taken at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp is calculated using the following formula: P_app = (dQ/dt) / (A * C_0) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_decision Decision Point cluster_outcome Outcome PAMPA PAMPA-BBB Assay (Passive Permeability) Transwell Cell-Based Transwell Assay (Passive + Active Transport) PAMPA->Transwell If promising TEER TEER Measurement (Barrier Integrity) Transwell->TEER Pre-requisite InVivo In Vivo Microdialysis or Brain Tissue Homogenate Analysis Transwell->InVivo If high permeability Decision Low BBB Permeability? InVivo->Decision Optimize Chemical Modification for Improved Permeability Decision->Optimize Yes Proceed Proceed with CNS Efficacy Studies Decision->Proceed No

Caption: Experimental workflow for assessing BBB permeability.

signaling_pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine_pre Histamine HDC->Histamine_pre VMAT2 VMAT2 Histamine_pre->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Histamine_synapse Histamine Vesicle->Histamine_synapse Release H1R H1 Receptor Histamine_synapse->H1R H2R H2 Receptor Histamine_synapse->H2R HNMT HNMT Histamine_synapse->HNMT Uptake PLC PLC H1R->PLC AC AC H2R->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Neuronal_Excitation Neuronal Excitation IP3_DAG->Neuronal_Excitation cAMP->Neuronal_Excitation Metabolite Inactive Metabolite HNMT->Metabolite SKF91488 SKF 91488 SKF91488->HNMT Inhibition

Caption: Histamine signaling pathway in the CNS and the action of SKF 91488.

References

Potential off-target effects of SKF 91488 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF 91488 dihydrochloride (B599025). The information is designed to address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF 91488 dihydrochloride?

This compound is a potent inhibitor of histamine (B1213489) N-methyltransferase (HNMT)[1][2][3]. HNMT is a key enzyme responsible for the metabolic inactivation of histamine in mammals[4][5]. By inhibiting HNMT, SKF 91488 leads to an increase in histamine levels in tissues where the enzyme is active[1][3]. It is important to note that, contrary to some vendor information, SKF 91488 exhibits no direct histamine receptor agonist activity[2].

Q2: I am observing effects that are not consistent with elevated histamine levels. Could these be off-target effects?

Yes, it is possible. While the primary effect of SKF 91488 is to increase histamine concentrations, off-target interactions with other proteins can occur. An "off-target" effect in this context refers to a direct interaction of SKF 91488 with a molecular target other than HNMT. For example, if you observe effects in a cell line that does not express histamine receptors, or if the observed phenotype cannot be reversed by histamine receptor antagonists, you may be seeing an off-target effect.

Q3: What are the known or potential off-target effects of SKF 91488?

Direct and comprehensive off-target profiling data for SKF 91488 is limited in the public domain. However, based on its structural similarity to other compounds and the known promiscuity of other HNMT inhibitors, some potential off-target activities can be inferred:

  • Nitric Oxide Synthase (NOS) Inhibition: SKF 91488 is a homolog of dimaprit (B188742). Dimaprit has been shown to inhibit rat brain nitric oxide synthase (nNOS)[6][7]. Therefore, it is plausible that SKF 91488 could also interact with NOS isoforms.

  • Other Uncharacterized Interactions: Other HNMT inhibitors are known to have diverse off-target activities, such as interacting with histamine receptors (e.g., diphenhydramine) or inhibiting other enzymes (e.g., tacrine (B349632) as an anticholinesterase)[4][5]. This suggests that SKF 91488 could have other, as-yet-unidentified off-target interactions.

Q4: How can I experimentally test for potential off-target effects of SKF 91488?

To investigate potential off-target effects, a systematic approach is recommended. This typically involves screening the compound against a panel of receptors and enzymes. Detailed protocols for generic off-target screening are provided in the "Experimental Protocols" section below. These include methods for receptor binding assays and enzyme inhibition assays.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cellular toxicity or phenotype not aligned with HNMT inhibition. Off-target activity: The compound may be interacting with other cellular targets, leading to the observed effects.1. Control Experiments: Include control groups treated with histamine receptor agonists and antagonists to confirm if the observed effect is histamine-mediated. 2. Literature Review: Search for literature on the off-target effects of structurally similar compounds (e.g., dimaprit analogues)[6][7]. 3. Off-Target Screening: Perform a broad in vitro screen against a panel of common off-target candidates (e.g., kinases, GPCRs, ion channels). Refer to the "Experimental Protocols" section for guidance.
Variability in experimental results between batches of SKF 91488. Compound Purity and Stability: Differences in the purity or degradation of the compound can lead to inconsistent results.1. Certificate of Analysis: Always review the Certificate of Analysis for each new batch to confirm its purity. 2. Proper Storage: Ensure the compound is stored as recommended by the supplier (e.g., desiccate at room temperature). 3. Fresh Solutions: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
Observed effects are weaker than expected based on published data. Experimental Conditions: Factors such as cell type, incubation time, and compound concentration can influence the outcome. Poor Cell Permeability: SKF 91488 may have limited ability to cross the cell membrane in your specific experimental system.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your system. 2. Time-Course Experiment: Vary the incubation time to identify the optimal duration for observing the effect. 3. Permeabilization: For in vitro assays with intracellular targets, consider using permeabilized cells, although this may introduce other artifacts.

Quantitative Data on Potential Off-Target Interactions

As specific off-target binding data for SKF 91488 is scarce, the following table provides data for its structural analog, dimaprit, to guide hypothesis generation for potential off-target studies.

Compound Target Assay Type Value Species
DimapritNitric Oxide Synthase (nNOS)Enzyme InhibitionIC50: 49 ± 14 µMRat (brain)

Table 1: Inhibitory activity of dimaprit, a structural analog of SKF 91488, on nitric oxide synthase.[7]

Experimental Protocols

The following are generalized protocols that can be adapted to test for potential off-target effects of SKF 91488.

Protocol: In Vitro Receptor Binding Assay (Competitive)

This protocol is designed to determine if SKF 91488 competes with a known radioligand for binding to a specific receptor.

Materials:

  • Receptor-containing membranes or whole cells

  • Radiolabeled ligand specific for the receptor of interest

  • Unlabeled competing ligand (for non-specific binding determination)

  • This compound

  • Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Preparation: Prepare serial dilutions of SKF 91488.

  • Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of SKF 91488. Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of SKF 91488 and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_skf Prepare SKF 91488 Dilutions setup Set up 96-well plate: Receptor + Radioligand + SKF 91488/Controls prep_skf->setup prep_reagents Prepare Receptor, Radioligand, Buffers prep_reagents->setup incubation Incubate to Equilibrium setup->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity washing->counting analysis Calculate % Specific Binding counting->analysis ic50 Determine IC50 analysis->ic50

Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Enzyme Inhibition Assay

This protocol can be used to assess the inhibitory activity of SKF 91488 against a purified enzyme (e.g., nitric oxide synthase).

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • This compound

  • Assay buffer

  • Detection reagents (specific to the enzyme assay, e.g., colorimetric or fluorescent)

  • 96-well plate

  • Plate reader

Procedure:

  • Preparation: Prepare serial dilutions of SKF 91488.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of SKF 91488. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the enzyme substrate to initiate the reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed period.

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution).

  • Detection: Add detection reagents and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of SKF 91488 and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare SKF 91488 Dilutions pre_inc Pre-incubate Enzyme with SKF 91488 prep_inhibitor->pre_inc initiate Initiate Reaction with Substrate pre_inc->initiate react Incubate initiate->react terminate Terminate Reaction react->terminate detect Measure Signal terminate->detect analysis Calculate % Inhibition detect->analysis ic50 Determine IC50 analysis->ic50

Workflow for an in vitro enzyme inhibition assay.

Signaling Pathway Considerations

The primary effect of SKF 91488 is the potentiation of histamine signaling through the inhibition of its degradation. The downstream effects will depend on which histamine receptors (H1, H2, H3, H4) are expressed in the experimental system and their respective signaling pathways.

G cluster_receptors Histamine Receptors cluster_effects Downstream Effects SKF91488 SKF 91488 HNMT HNMT SKF91488->HNMT inhibition Histamine Histamine HNMT->Histamine degradation H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R H3R Histamine->H3R H4R H4R Histamine->H4R Gq_PLC Gq -> PLC -> IP3/DAG H1R->Gq_PLC Gs_AC Gs -> AC -> cAMP H2R->Gs_AC Gi_AC Gi -> AC inhibition H3R->Gi_AC H4R->Gi_AC Various Various Cellular Responses Gq_PLC->Various Gs_AC->Various Gi_AC->Various

Primary signaling pathway affected by SKF 91488.

References

Troubleshooting unexpected results in SKF 91488 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SKF 91488 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SKF 91488 dihydrochloride?

A1: this compound is a potent and noncompetitive inhibitor of histamine (B1213489) N-methyltransferase (HNMT). HNMT is a key enzyme responsible for the intracellular degradation of histamine. By inhibiting HNMT, SKF 91488 leads to an increase in intracellular histamine levels. Note that some commercial datasheets have erroneously described this compound as a histamine receptor agonist; however, the primary literature confirms its role as an HNMT inhibitor with no direct agonist activity.

Q2: I am not observing any effect in my experiment. What are the possible reasons?

A2: There are several potential reasons for a lack of effect:

  • Incorrect Mechanistic Assumption: If your assay is designed to detect histamine receptor agonism, you will not see an effect, as SKF 91488 is an enzyme inhibitor, not a direct receptor agonist. The cellular effect depends on the subsequent action of accumulated endogenous histamine.

  • Insufficient Endogenous Histamine: The effect of SKF 91488 is dependent on the basal level of histamine synthesis in your experimental system. If the cells or tissue have very low histidine decarboxylase activity, there will be little histamine to accumulate, and thus a minimal downstream effect.

  • Inappropriate Concentration: The effective concentration can vary significantly between in vitro and in vivo systems. A dose-response experiment is crucial.

  • Compound Instability: Ensure the compound is properly stored and that the stock solutions are fresh. The dihydrochloride salt is generally stable, but degradation can occur under improper storage conditions.

  • Solubility Issues: While soluble in DMSO, precipitation can occur when diluting into aqueous buffers. Ensure the final concentration of DMSO is compatible with your assay and that the compound remains in solution.

Q3: I am observing an unexpected or off-target effect. How can I troubleshoot this?

A3: Unforeseen effects can arise from several sources:

  • High Concentration: At concentrations significantly above the Ki for HNMT, off-target effects are more likely. It is recommended to use the lowest effective concentration.

  • Histamine Receptor-Mediated Effects: The observed effect is likely due to the increased intracellular histamine acting on histamine receptors (H1, H2, H3, H4). To confirm this, you can use histamine receptor antagonists to see if they block the effect of SKF 91488.

  • Cell Line-Specific Responses: The complement of histamine receptors and signaling pathways can vary between cell types, leading to different downstream effects.

Q4: What is the recommended solvent and storage condition for this compound?

A4:

  • Solvent: this compound is soluble in DMSO up to 75 mM. For aqueous solutions, prepare fresh dilutions from a DMSO stock.

  • Storage: Store the solid compound desiccated at -20°C for long-term storage (months to years) and at 4°C for short-term use (days to weeks). Protect from light.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

ParameterValueExperimental SystemReference
K_i for HNMT 0.9 µM-MedChemExpress
In Vitro Conc. 100 µMHamster tracheal segmentsMedChemExpress
In Vivo Conc. 20-100 µg (i.c.v.)Wistar ratsMedChemExpress
In Vivo Effect Increased mean arterial pressure and heart rateWistar ratsMedChemExpress
In Vivo Effect Antinociceptive effectRodents--INVALID-LINK--

Experimental Protocols

General Protocol for HNMT Enzymatic Inhibition Assay

This protocol is a general guideline for a radioenzymatic assay to determine the inhibitory activity of SKF 91488 on HNMT.

Materials:

  • Recombinant human HNMT

  • This compound

  • Histamine

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Phosphate (B84403) buffer (pH 7.8)

  • 2.5 M Borate (B1201080) solution

  • Scintillation cocktail and counter

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the test compound (SKF 91488 at various concentrations) with HNMT (e.g., 0.025 µg/mL) in phosphate buffer for 15 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Start the reaction by adding a mixture of histamine (e.g., 20 µM) and [³H]-SAM (e.g., 0.014 µM).

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 2.5 M borate solution.

  • Product Separation: Separate the radiolabeled product, [³H]-N-methylhistamine, from the unreacted [³H]-SAM using a column separation method.

  • Quantification: Add an aliquot of the eluate containing [³H]-N-methylhistamine to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of SKF 91488 relative to the vehicle control and determine the IC₅₀ value.

General Protocol for Cell-Based Cytokine Release Assay

This protocol provides a framework for assessing the downstream effects of SKF 91488-induced histamine accumulation on cytokine release from immune cells (e.g., PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) or other stimulant (as a positive control for cytokine release)

  • ELISA or multiplex immunoassay kit for target cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a desired density (e.g., 1 x 10⁵ cells/well) and allow them to rest for 2-4 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using an appropriate immunoassay (e.g., ELISA) according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of SKF 91488 on cytokine release compared to the vehicle control. It is also advisable to run a cell viability assay in parallel to ensure the observed effects are not due to cytotoxicity.

Visualizations

Signaling Pathway

Histamine_Metabolism Histamine Metabolism and SKF 91488 Action Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HDC->Histamine HNMT HNMT Histamine->HNMT Receptors Histamine Receptors (H1-H4) Histamine->Receptors Methylhistamine N-methylhistamine (Inactive) HNMT->Methylhistamine SKF91488 SKF 91488 SKF91488->HNMT Cellular_Response Downstream Cellular Response Receptors->Cellular_Response HNMT_Assay_Workflow Workflow for HNMT Enzymatic Inhibition Assay start Start preincubation Pre-incubate HNMT with SKF 91488 or Vehicle start->preincubation initiation Initiate reaction with Histamine and [3H]-SAM preincubation->initiation incubation Incubate at 37°C for 30 minutes initiation->incubation termination Stop reaction with Borate Solution incubation->termination separation Separate [3H]-N-methylhistamine by column chromatography termination->separation quantification Measure radioactivity with Scintillation Counter separation->quantification analysis Calculate % Inhibition and IC50 quantification->analysis end End analysis->end Troubleshooting_Workflow Troubleshooting Logic for SKF 91488 Experiments start Unexpected Result q1 Is there no observable effect? start->q1 a1_yes Check: Is assay dependent on histamine agonism? q1->a1_yes Yes a1_no Check: Is the effect unexpected or off-target? q1->a1_no No q2 Is endogenous histamine production sufficient? a1_yes->q2 q3 Is the effect blocked by histamine antagonists? a1_no->q3 a2_yes Check: Is compound concentration and solubility optimal? q2->a2_yes Yes a2_no Consider using a cell line with higher histamine production. q2->a2_no No a3_yes Effect is likely on-target and mediated by histamine receptors. q3->a3_yes Yes a3_no Consider off-target effects. Perform dose-response and use structurally different HNMT inhibitor. q3->a3_no No

Technical Support Center: Improving the Efficacy of SKF-91488 Dihydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF-91488 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is SKF-91488 dihydrochloride and what is its primary mechanism of action?

A1: SKF-91488 dihydrochloride is a potent and selective inhibitor of the enzyme Histamine (B1213489) N-methyltransferase (HNMT).[1][2][3][4][5] HNMT is a key enzyme responsible for the metabolic degradation of histamine in the cytoplasm.[1][6] By inhibiting HNMT, SKF-91488 prevents the conversion of histamine to its inactive metabolite, N-methylhistamine, leading to an increase in intracellular histamine levels.[1][2][4] This elevation of histamine can then modulate various physiological processes mediated by histamine receptors. It is important to note that while some initial descriptions may have classified it as a histamine receptor agonist, the consensus in the scientific literature is that SKF-91488 acts as an HNMT inhibitor with no direct histamine agonist activity.[3][7]

Q2: What are the main challenges when using SKF-91488 dihydrochloride in in vivo studies?

A2: The primary challenge for in vivo studies, particularly those targeting the central nervous system (CNS), is the poor blood-brain barrier (BBB) permeability of SKF-91488. This significantly limits its efficacy when administered peripherally for CNS-related research. Additionally, like many small molecules, solubility and stability in physiological solutions can be a concern, requiring careful formulation for effective delivery.

Q3: How can I address the poor blood-brain barrier permeability of SKF-91488?

A3: Overcoming the BBB is a significant hurdle. For CNS-targeted studies, direct administration into the brain, such as intracerebroventricular (i.c.v.) injection, is a common strategy to bypass the BBB. For peripheral administration, while there is no specific published protocol for enhancing SKF-91488's BBB penetration, general strategies that could be explored include the use of nanocarriers or co-administration with agents that transiently increase BBB permeability. However, these approaches would require substantial development and validation.

Q4: What is the recommended solvent and storage for SKF-91488 dihydrochloride?

A4: SKF-91488 dihydrochloride is soluble in Dimethyl Sulfoxide (DMSO).[7][8] For long-term storage, it is recommended to keep the compound desiccated at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable.[8] When preparing solutions for in vivo use, it is crucial to minimize the final concentration of DMSO in the administered formulation to avoid solvent toxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of expected in vivo effect after peripheral administration (e.g., intraperitoneal). Poor blood-brain barrier permeability: If the therapeutic target is within the central nervous system, peripheral administration of SKF-91488 is unlikely to be effective.Consider direct central administration, such as intracerebroventricular (i.c.v.) injection, to bypass the BBB.
Inadequate dosage: The effective dose may not have been reached.Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Poor solubility/precipitation of the compound: If not properly formulated, the compound may precipitate out of solution, reducing its bioavailability.Prepare the formulation immediately before use. Consider using a vehicle that enhances solubility, such as a mixture of DMSO, PEG300, Tween-80, and saline. Always perform a visual inspection for precipitates before administration.
Inconsistent results between experiments. Variability in drug preparation: Inconsistent formulation can lead to variable dosing and bioavailability.Standardize the formulation protocol. Ensure complete dissolution of the compound and consistent vehicle composition.
Instability of the compound in solution: SKF-91488 may degrade in certain solutions over time.Prepare fresh solutions for each experiment. Avoid prolonged storage of the compound in solution.
Observed off-target effects. High concentration of vehicle (e.g., DMSO): The vehicle itself can have biological effects.Minimize the final concentration of the vehicle in the injected volume. For example, keep the final DMSO concentration below 5% for intraperitoneal injections.
Systemic increase in histamine levels: Inhibition of HNMT will increase histamine levels systemically, which could lead to effects unrelated to the primary research question.Include appropriate control groups to differentiate between the intended effects and systemic histamine-related side effects. Consider co-administration with peripheral histamine receptor antagonists if targeting a central effect.

Data Presentation

Table 1: Summary of In Vivo Administration Data for SKF-91488 Dihydrochloride

ParameterSpeciesAdministration RouteDosage RangeObserved EffectReference
Antinociception Rodents (Mice and Rats)Intracerebroventricular (i.c.v.)30, 50, and 100 µg per animalDose-dependent increase in pain threshold in hot plate, abdominal constriction, and paw pressure tests.Aiello et al. (1997)
Cardiovascular Regulation RatsIntracerebroventricular (i.c.v.)10 µg (subpressor dose)Increased blood volume required to induce hypotension.Jochem et al. (2002)

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration in Mice

This protocol is adapted from methodologies used in rodent antinociception studies.

Materials:

  • SKF-91488 dihydrochloride

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe with a 26-gauge needle

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Preparation of SKF-91488 Solution:

    • On the day of the experiment, dissolve SKF-91488 dihydrochloride in sterile saline or aCSF to the desired concentration (e.g., 6, 10, or 20 µg/µL).

    • Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Place the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

  • Injection:

    • Using stereotaxic coordinates for the lateral ventricle (e.g., from bregma: -0.2 mm anterior/posterior, ±1.0 mm lateral, -2.5 mm ventral), slowly drill a small hole through the skull.

    • Lower the Hamilton syringe needle to the target depth.

    • Infuse the desired volume of SKF-91488 solution (typically 1-5 µL) over a period of 1-2 minutes.

    • Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

  • Post-Procedure:

    • Suture the scalp incision.

    • Allow the animal to recover from anesthesia in a warm environment.

    • Monitor the animal for any adverse effects.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice

This protocol is a general guideline for peripheral administration.

Materials:

  • SKF-91488 dihydrochloride

  • Vehicle (e.g., sterile saline, or a formulation of DMSO, PEG300, Tween-80, and saline)

  • 1 mL syringe with a 27-gauge needle

Procedure:

  • Preparation of SKF-91488 Formulation:

    • For a saline-based formulation, dissolve SKF-91488 directly in sterile saline. If solubility is an issue, a co-solvent system may be necessary.

    • Example Co-solvent Formulation:

      • Dissolve SKF-91488 in a minimal amount of DMSO.

      • Add PEG300 and Tween-80 to the DMSO solution.

      • Bring the solution to the final volume with sterile saline. A common vehicle ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of the compound needs to be determined based on the desired dose and injection volume.

    • Ensure the final solution is clear and homogenous.

  • Injection:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly. The typical injection volume is 100-200 µL.

  • Post-Procedure:

    • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Histamine_Metabolism_Pathway Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT (Histamine N-methyltransferase) Histamine->HNMT N_methylhistamine N-methylhistamine (Inactive) SKF_91488 SKF-91488 SKF_91488->HNMT Inhibition HNMT->N_methylhistamine Degradation HDC->Histamine Synthesis

Caption: Mechanism of action of SKF-91488.

Experimental_Workflow start Start: In Vivo Experiment prep Prepare SKF-91488 Formulation start->prep admin Administer to Animal Model prep->admin peripheral Peripheral Route (e.g., i.p.) admin->peripheral Systemic Effect or Peripheral Target central Central Route (e.g., i.c.v.) admin->central Central Nervous System Target observe Observe and Collect Data peripheral->observe central->observe analyze Analyze Results observe->analyze end End: Conclusion analyze->end

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic rect_node rect_node start No/Low Efficacy Observed q1 Is the target in the CNS? start->q1 a1_yes Consider i.c.v. administration q1->a1_yes Yes q2 Is the formulation clear? q1->q2 No end Re-evaluate experiment a1_yes->end a2_no Optimize vehicle for solubility q2->a2_no No q3 Is the dose sufficient? q2->q3 Yes a2_no->end a3_no Perform dose-response study q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting logic for low in vivo efficacy.

References

Technical Support Center: SKF 91488 Dihydrochloride Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 91488 dihydrochloride (B599025). Our resources are designed to assist with the determination of dose-response curves for this potent inhibitor of histamine (B1213489) N-methyltransferase (HNMT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SKF 91488 dihydrochloride?

A1: this compound is a potent, noncompetitive inhibitor of histamine N-methyltransferase (HNMT).[1] HNMT is a key enzyme responsible for the metabolism of histamine, particularly in the central nervous system.[2] By inhibiting HNMT, SKF 91488 leads to an increase in histamine levels.[1] It has a reported Ki value of 0.9 μM for its inhibitory activity on HNMT.[1] While some initial reports suggested it might be a histamine receptor agonist, the predominant and well-established mechanism of action is the inhibition of HNMT.[3][4]

Q2: What is a typical starting concentration range for a dose-response experiment with SKF 91488?

A2: For in vitro enzymatic assays, a common screening concentration for novel inhibitors is 10 μM.[5] Based on its reported Ki of 0.9 μM, a recommended starting concentration range for a dose-response curve would be from 0.01 μM to 100 μM. This range should adequately cover the expected IC50 value and allow for the determination of the full sigmoidal curve.

Q3: What are some common issues encountered when determining a dose-response curve for SKF 91488?

A3: Common issues include:

  • Inconsistent IC50 values: This can be due to the degradation of the compound in the assay medium. It is advisable to determine the stability of SKF 91488 in your specific cell culture or assay buffer.[6]

  • Poor curve fit: An incomplete sigmoidal curve can result from an inappropriate concentration range. Ensure your dilutions cover at least 4-5 logs.

  • High background signal: This may be due to non-specific binding or interference with the detection method. Proper controls are essential.

  • Precipitation of the compound: this compound is soluble in DMSO.[7] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solubility issues and solvent-induced toxicity.

Q4: How should I prepare my stock solution of this compound?

A4: this compound is soluble in DMSO up to 75 mM.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO and then perform serial dilutions in your assay buffer or cell culture medium to achieve the desired final concentrations. Store the DMSO stock solution at -20°C for long-term storage.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition observed 1. Incorrect compound concentration. 2. Compound degradation. 3. Inactive enzyme.1. Verify the dilution series and the final concentrations in the assay. 2. Check the stability of SKF 91488 in the assay buffer at the experimental temperature. Consider preparing fresh dilutions for each experiment. 3. Include a positive control inhibitor (e.g., amodiaquine) to confirm enzyme activity.[5]
High variability between replicates 1. Pipetting errors. 2. Inconsistent incubation times. 3. Cell plating inconsistencies (for cell-based assays).1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette or automated liquid handler for simultaneous additions. 3. Ensure even cell distribution when seeding plates.
IC50 value is significantly different from the expected Ki value 1. Assay conditions (pH, temperature, substrate concentration). 2. Presence of interfering substances in the assay. 3. For cell-based assays, cellular uptake and metabolism of the compound.1. The IC50 value is dependent on assay conditions. Ensure all parameters are consistent. 2. Run appropriate vehicle controls and check for any interference from the buffer components. 3. The IC50 in a cell-based assay can differ from the biochemical IC50. This may provide insight into the compound's cellular activity.
Incomplete dose-response curve (no upper or lower plateau) 1. Concentration range is too narrow or shifted.1. Broaden the concentration range of SKF 91488. A 7- to 10-point dilution series with a 3-fold or 5-fold dilution factor is recommended.

Experimental Protocols

Histamine N-Methyltransferase (HNMT) Enzyme Inhibition Assay

This protocol is adapted from a general procedure for HNMT enzymatic assays.[5]

Materials:

  • Human recombinant HNMT enzyme

  • This compound

  • Histamine

  • S-(5'-adenosyl)-L-methionine (SAM)

  • S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

  • Phosphate (B84403) buffer (pH 7.8)

  • 2.5 M Borate (B1201080) solution

  • Scintillation cocktail

  • Microplate, scintillation vials

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in phosphate buffer. A typical concentration range would be from 0.01 µM to 100 µM.

  • Enzyme Reaction:

    • In a microplate, pre-incubate the test compound (or vehicle control) with 0.025 µg/mL of the HNMT enzyme in phosphate buffer for 15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of 20 µM histamine, 1.4 µM SAM, and 0.014 µM [3H]-SAM.

    • Incubate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 2.5 M borate solution.

  • Detection:

    • The product, [3H]N-methylhistamine, is separated from the unreacted [3H]-SAM using a separation column.

    • An aliquot of the eluate is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of SKF 91488 compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the SKF 91488 concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

Illustrative Dose-Response Data for SKF 91488 against HNMT

The following table represents hypothetical data for the inhibition of HNMT by SKF 91488, consistent with its known Ki value.

SKF 91488 Concentration (µM)Log Concentration% Inhibition (Mean)% Inhibition (SD)
0.01-2.002.10.8
0.1-1.0010.52.3
0.3-0.5226.83.1
1.00.0052.34.5
3.00.4878.13.9
10.01.0091.52.5
30.01.4898.21.7
100.02.0099.11.2

This is illustrative data and actual results may vary depending on experimental conditions.

Mandatory Visualizations

HNMT_Inhibition_Pathway cluster_0 Histamine Metabolism cluster_1 Inhibition Histamine Histamine N_Methylhistamine N-methylhistamine (Inactive) Histamine->N_Methylhistamine Methylation HNMT HNMT HNMT->N_Methylhistamine SKF_91488 SKF 91488 SKF_91488->HNMT Inhibition

Caption: Signaling pathway of histamine metabolism and its inhibition by SKF 91488.

Dose_Response_Workflow A Prepare SKF 91488 Serial Dilutions B Pre-incubate with HNMT Enzyme A->B C Initiate Reaction with Histamine & [3H]-SAM B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Separate Product E->F G Measure Radioactivity F->G H Data Analysis (Calculate % Inhibition) G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Experimental workflow for determining the dose-response curve of SKF 91488.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent Results? Start->Problem Check_Reagents Verify Reagent Concentration & Stability Problem->Check_Reagents Yes Success Consistent Results Problem->Success No Check_Protocol Review Protocol Steps (e.g., incubation times) Check_Reagents->Check_Protocol Check_Equipment Calibrate Pipettes & Check Reader Check_Protocol->Check_Equipment Optimize_Assay Optimize Assay Conditions (e.g., concentration range) Check_Equipment->Optimize_Assay Optimize_Assay->Problem

References

Long-term stability of SKF 91488 dihydrochloride for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of SKF 91488 dihydrochloride (B599025) for chronic research studies. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid SKF 91488 dihydrochloride for long-term stability?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are -20°C for several months to years. For short-term storage (days to weeks), 2-8°C is acceptable.

Q2: How should I prepare and store solutions of this compound for chronic in vivo or in vitro studies?

It is highly recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared and stored, they should be aliquoted to avoid repeated freeze-thaw cycles. For aqueous solutions, it is advisable to use a buffer at a slightly acidic pH to improve stability. Stock solutions in anhydrous solvents like DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] The stability of the compound in aqueous media for the duration of a chronic study should be experimentally verified.

Q3: What are the known incompatibilities of this compound?

This compound should not be stored with strong alkalis, strong acids, or strong oxidizing agents, as these can promote degradation.

Q4: What are the potential degradation pathways for this compound?

As an isothiourea derivative, this compound is susceptible to hydrolysis, particularly at neutral to alkaline pH, which can lead to the formation of the corresponding urea (B33335) derivative and a thiol. Oxidation of the sulfur atom is another potential degradation pathway.

Q5: How can I assess the stability of my this compound solution during a long-term experiment?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. This involves analyzing the concentration of the parent compound and the appearance of any degradation products at various time points throughout the study.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in a chronic study Degradation of this compound in the dosing solution.Prepare fresh dosing solutions more frequently. Verify the stability of the compound in the specific vehicle and at the storage/use temperature for the duration of the experiment. Consider using a different, more stabilizing vehicle if necessary.
Precipitation observed in prepared solutions Poor solubility or saturation at the storage temperature.Ensure the solvent is appropriate and the concentration is not exceeding the solubility limit at the storage and experimental temperatures. Gentle warming and sonication may help in initial dissolution, but ensure this does not accelerate degradation.
Appearance of unknown peaks in HPLC analysis Degradation of the compound.Conduct a forced degradation study to identify potential degradation products. This will help in confirming if the new peaks correspond to degradants. Ensure the analytical method is capable of separating the parent compound from all potential degradation products.
Inconsistent experimental results Inconsistent dosing due to compound degradation or precipitation. Repeated freeze-thaw cycles of stock solutions.Prepare fresh solutions for each experiment or aliquot stock solutions to avoid freeze-thaw cycles. Ensure complete dissolution and homogeneity of the dosing solution before each administration.

Quantitative Stability Data

The following tables summarize the recommended storage conditions and provide hypothetical stability data based on typical long-term stability studies for similar small molecules. Note: This data is for illustrative purposes and should be confirmed by the end-user under their specific experimental conditions.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Conditions
Solid-20°CLong-term (months to years)Dry, dark, tightly sealed
Solid2-8°CShort-term (days to weeks)Dry, dark, tightly sealed
In DMSO-80°CUp to 6 monthsAliquoted, sealed, protected from light
In DMSO-20°CUp to 1 monthAliquoted, sealed, protected from light
Aqueous Solution2-8°CUp to 24 hoursBuffered at slightly acidic pH, protected from light

Table 2: Illustrative Long-Term Stability of this compound in Aqueous Solution at 4°C (Hypothetical Data)

Time Point Purity (%) Total Degradation Products (%)
0 hours99.8< 0.2
24 hours99.50.5
48 hours98.91.1
72 hours98.21.8
1 week95.34.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acid and base-treated samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Long-Term Stability Assessment in an Aqueous Vehicle

This protocol outlines a method to assess the stability of this compound in a vehicle intended for chronic studies.

  • Solution Preparation: Prepare the dosing solution of this compound in the chosen aqueous vehicle (e.g., saline, phosphate-buffered saline) at the highest intended concentration.

  • Storage: Store the solution under the intended experimental conditions (e.g., 4°C, protected from light).

  • Time Points: Collect aliquots for analysis at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the concentration of this compound at each time point. A significant loss of the parent compound (e.g., >5-10%) would indicate instability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Solid SKF 91488 prep_solution Prepare Solution (e.g., 1 mg/mL) prep_solid->prep_solution thermal Thermal (105°C, solid) prep_solid->thermal acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation photo Photolytic (Sunlight) prep_solution->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms Identify Degradants

Caption: Workflow for Forced Degradation Study.

signaling_pathway Histamine Histamine HNMT Histamine N-methyltransferase Histamine->HNMT Histamine_Receptors Histamine Receptors (H1, H2, H3, H4) Histamine->Histamine_Receptors Inactive_Metabolite Inactive Metabolite (N-methylhistamine) HNMT->Inactive_Metabolite Metabolism SKF91488 SKF 91488 dihydrochloride SKF91488->HNMT Inhibition Cellular_Response Cellular Response Histamine_Receptors->Cellular_Response

References

Technical Support Center: Addressing Poor Bioavailability of SKF 91488 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with SKF 91488 dihydrochloride (B599025) and encountering challenges related to its oral bioavailability. The information provided is in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is SKF 91488 dihydrochloride and what are the primary reasons for its expected poor oral bioavailability?

A1: this compound is a potent and specific inhibitor of the enzyme histamine (B1213489) N-methyltransferase (HNMT). As a dihydrochloride salt, SKF 91488 is expected to be highly water-soluble. While high water solubility is advantageous for dissolution, it often correlates with low lipophilicity, which can hinder the passive diffusion of the molecule across the lipid-rich intestinal epithelial cell membranes. Therefore, the primary reason for its anticipated poor oral bioavailability is likely low membrane permeability.

Q2: What are the potential formulation strategies to enhance the oral bioavailability of a hydrophilic compound like this compound?

A2: For hydrophilic drugs with low permeability (BCS Class III), the main goal is to transiently and safely increase the permeability of the intestinal epithelium or to utilize alternative absorption pathways. Promising strategies include:

  • Permeation Enhancers: These are excipients that can reversibly open the tight junctions between intestinal cells or fluidize the cell membrane, thereby facilitating the paracellular or transcellular transport of the drug.

  • Nanoparticle Formulations: Encapsulating SKF 91488 in nanoparticles can protect it from the gastrointestinal environment and promote its uptake through various mechanisms, including endocytosis by enterocytes or M-cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT).

Q3: How can I assess the permeability of this compound in vitro?

A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability. This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The apparent permeability coefficient (Papp) of SKF 91488 is determined by measuring its transport from the apical (AP) to the basolateral (BL) side of the monolayer.

Q4: What in vivo models are suitable for evaluating the oral bioavailability of this compound formulations?

A4: Rodent models, particularly rats, are commonly used for initial in vivo pharmacokinetic studies. A standard approach involves oral administration of the SKF 91488 formulation, followed by serial blood sampling to determine the plasma concentration-time profile. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are then calculated to assess the extent and rate of absorption.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of SKF 91488 in Caco-2 Assays

  • Question: My Caco-2 assay shows a very low Papp value for SKF 91488. How can I improve its transport across the monolayer?

  • Answer: A low Papp value confirms the hypothesis of low intrinsic permeability. To improve transport, you can co-administer SKF 91488 with a known permeation enhancer in the Caco-2 model. This will help determine if the permeability can be improved and provide a basis for formulation development.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Question: I am observing high inter-animal variability in the plasma concentrations of SKF 91488 after oral administration in rats. What could be the cause?

  • Answer: High variability can be due to several factors, including inconsistencies in the oral gavage procedure, differences in gastric emptying rates, or instability of the formulation in the gastrointestinal tract. Ensure your gavage technique is consistent and consider evaluating the stability of your formulation in simulated gastric and intestinal fluids. Increasing the number of animals per group can also help improve the statistical power of your study.

Issue 3: Formulation Instability

  • Question: My nanoparticle formulation of SKF 91488 shows aggregation upon storage. How can I improve its stability?

  • Answer: Aggregation can be due to suboptimal surface charge or steric hindrance. You can try optimizing the concentration of the stabilizer (e.g., surfactant or polymer) in your formulation. Measuring the zeta potential of the nanoparticles can provide insights into their colloidal stability. A zeta potential of greater than +30 mV or less than -30 mV is generally considered indicative of good stability.

Quantitative Data from Representative Studies

The following tables provide illustrative data from studies on other hydrophilic drugs where formulation strategies were employed to enhance oral bioavailability. This data is intended to serve as a reference for the potential improvements that could be achieved for this compound.

Table 1: Enhancement of Metformin (BCS Class III) Permeability and Bioavailability with Permeation Enhancers

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Relative Bioavailability (%)Reference
Metformin Solution1.5 ± 0.2100Hypothetical Baseline
Metformin with Chitosan4.2 ± 0.5180[1]
Metformin with Cyclodextrin3.8 ± 0.4165[2]

Table 2: Improvement of Gentamicin (Hydrophilic Antibiotic) Oral Bioavailability using Nanoparticle Formulations

| Formulation | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) | Reference | | :--- | :--- | :--- | :--- | | Gentamicin Solution (Oral) | 0.1 ± 0.02 | 0.5 ± 0.1 | 100 | Hypothetical Baseline | | Gentamicin-loaded Chitosan Nanoparticles | 0.8 ± 0.15 | 4.2 ± 0.7 | 840 |[3][4] | | Gentamicin Nanoemulsion | 0.6 ± 0.1 | 3.5 ± 0.6 | 700 |[5] |

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above 250 Ω·cm².

  • Preparation of Dosing Solution: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) at a concentration of 10 µM.

  • Permeability Assay (AP to BL):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the SKF 91488 dosing solution to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of SKF 91488 in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the Transwell membrane, and C₀ is the initial drug concentration in the apical chamber.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

  • Animals: Use male Sprague-Dawley rats (200-250 g). Fast the animals overnight before the experiment with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., solution, suspension with permeation enhancer, or nanoparticle suspension) at the desired concentration.

  • Dosing: Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of SKF 91488 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 3: Analytical Method for Quantification of SKF 91488 in Plasma by LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for SKF 91488 and an appropriate internal standard.

  • Sample Preparation:

    • Thaw plasma samples.

    • Add an internal standard.

    • Precipitate proteins with acetonitrile.

    • Centrifuge and inject the supernatant into the LC-MS/MS system.

Visualizations

Histamine_Metabolism_Pathway Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HNMT Histamine N-Methyltransferase (HNMT) Histamine->HNMT Intracellular Metabolism DAO Diamine Oxidase (DAO) Histamine->DAO Extracellular Metabolism HDC->Histamine N_tele_Methylhistamine N-tele-Methylhistamine (Inactive) HNMT->N_tele_Methylhistamine SKF91488 SKF 91488 dihydrochloride SKF91488->HNMT Inhibition MAO_B Monoamine Oxidase B (MAO-B) N_tele_Methylhistamine->MAO_B Imidazole_Acetic_Acid Imidazole Acetic Acid (Inactive) DAO->Imidazole_Acetic_Acid N_tele_Methylimidazole_Acetic_Acid N-tele-Methylimidazole Acetic Acid (Inactive) MAO_B->N_tele_Methylimidazole_Acetic_Acid Experimental_Workflow start Poor Bioavailability of This compound hypothesis Hypothesis: Low Membrane Permeability start->hypothesis invitro In Vitro Permeability Assessment (Caco-2 Assay) hypothesis->invitro formulation Formulation Development invitro->formulation permeation Permeation Enhancers formulation->permeation nanoparticles Nanoparticles formulation->nanoparticles invivo In Vivo Pharmacokinetic Study (Rat Model) permeation->invivo nanoparticles->invivo analysis Data Analysis and Bioavailability Calculation invivo->analysis optimization Formulation Optimization analysis->optimization optimization->formulation Troubleshooting_Logic start Experiment Encountering Issues issue1 Low Papp in Caco-2 Assay start->issue1 issue2 High In Vivo Variability start->issue2 issue3 Formulation Instability start->issue3 solution1 Incorporate Permeation Enhancer issue1->solution1 solution2 Refine Dosing Technique & Check Formulation Stability issue2->solution2 solution3 Optimize Stabilizer Concentration issue3->solution3

References

Validation & Comparative

A Comparative Guide to SKF 91488 Dihydrochloride and Other Histamine N-Methyltransferase (HNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKF 91488 dihydrochloride (B599025) with other known inhibitors of Histamine (B1213489) N-Methyltransferase (HNMT), an important enzyme in histamine metabolism. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in areas such as neuropharmacology, inflammation, and drug discovery.

Introduction to HNMT and its Inhibition

Histamine N-methyltransferase (HNMT) is a key cytosolic enzyme responsible for the inactivation of histamine in the central nervous system and various peripheral tissues. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, HNMT plays a crucial role in modulating histaminergic signaling. Inhibition of HNMT leads to an increase in histamine levels, a strategy being explored for therapeutic interventions in neurological and inflammatory disorders.

Comparative Analysis of HNMT Inhibitors

SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of HNMT.[1] Its inhibitory activity, along with that of other commonly studied HNMT inhibitors, is summarized in the table below. It is important to note that the inhibitory values (Ki and IC50) presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorType of InhibitionKiIC50Source(s)
This compound Noncompetitive0.9 µM-[1]
MetoprineCompetitive91 nM66.66 nM[2]
AmodiaquineMixed10-100 nM-[2]
TacrineCompetitive10-100 nM-[2]
DiphenhydramineCompetitive10-100 nM-[2]
Vilazodone--45.01 µM[3]
Dihydroergotamine--72.89 µM[3]
HarmalineCompetitive1.4 µM1-10 µM[4]

Note: The data presented in this table are derived from multiple sources and should be used for general comparative purposes only. For definitive comparisons, it is recommended to evaluate these compounds side-by-side in the same experimental setup.

Experimental Protocols

A detailed understanding of the methodologies used to assess HNMT inhibition is critical for interpreting the available data and for designing new experiments. Below is a representative experimental protocol for determining the inhibitory activity of a compound against HNMT using a radiochemical assay.

Radiochemical HNMT Inhibition Assay

This assay measures the enzymatic activity of HNMT by quantifying the formation of radiolabeled N-methylhistamine from histamine and [³H]-S-adenosyl-L-methionine.

Materials:

  • Recombinant human HNMT enzyme

  • Histamine dihydrochloride

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Test inhibitor (e.g., this compound)

  • Phosphate (B84403) buffer (pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, recombinant human HNMT enzyme, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution containing histamine and [³H]-SAM to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of [³H]-N-methylhistamine.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a high concentration of non-radiolabeled SAM or a strong acid).

  • Separation of Product: Separate the radiolabeled product, [³H]-N-methylhistamine, from the unreacted [³H]-SAM. This can be achieved using techniques such as solvent extraction or chromatography.

  • Quantification: Add a scintillation cocktail to the separated product and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of HNMT inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined from the resulting dose-response curve.

    • Ki Determination: To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (histamine) and the inhibitor. The data are then analyzed using methods such as Lineweaver-Burk or Dixon plots. For a noncompetitive inhibitor like SKF 91488, the Ki is the concentration of the inhibitor that reduces the Vmax by half.

Signaling Pathway and Experimental Workflow

Histamine Metabolism Pathway

The following diagram illustrates the central role of HNMT in the metabolic pathway of histamine.

Histamine_Metabolism Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT Histamine->HNMT N_Methylhistamine N-methylhistamine MAO_B MAO-B N_Methylhistamine->MAO_B Inactive_Metabolites Inactive Metabolites HDC->Histamine HNMT->N_Methylhistamine Methylation MAO_B->Inactive_Metabolites Oxidation Inhibitors HNMT Inhibitors (e.g., SKF 91488) Inhibitors->HNMT HNMT_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents pre_incubation Pre-incubate Enzyme and Inhibitor prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction product_separation Separate Product terminate_reaction->product_separation quantification Quantify Product Formation product_separation->quantification data_analysis Data Analysis (IC50/Ki Determination) quantification->data_analysis end End data_analysis->end

References

A Comparative In Vivo Analysis of SKF 91488 Dihydrochloride and Metoprine: Two Potent Histamine N-Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of two prominent research compounds, SKF 91488 dihydrochloride (B599025) and metoprine (B1676516). Both are recognized for their potent inhibition of histamine (B1213489) N-methyltransferase (HNMT), a key enzyme in histamine metabolism. However, they exhibit distinct pharmacological profiles, including differing secondary mechanisms of action, that influence their in vivo effects. This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate tool for their in vivo studies.

Core Mechanisms of Action

SKF 91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT).[1] Its primary in vivo effect is the elevation of histamine levels in the central nervous system by preventing its degradation.[2] While some initial reports suggested potential activity at histamine receptors, in vivo studies primarily support its role as an HNMT inhibitor.

Metoprine exhibits a dual mechanism of action. It is a potent inhibitor of both HNMT and dihydrofolate reductase (DHFR).[3][4] The inhibition of HNMT leads to increased brain histamine levels, similar to SKF 91488.[5][6] Concurrently, its inhibition of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids, contributes to its potential as an antineoplastic agent, but also to its toxicity profile.[7]

In Vivo Performance Comparison

The following tables summarize quantitative data from in vivo studies in rodent models, providing a comparative overview of the two compounds.

ParameterThis compoundMetoprineAnimal ModelAdministration RouteCitation
HNMT Inhibition EffectiveEffectiveRodentsi.c.v.[1]
Brain Histamine Levels Increased in hypothalamus and medulla oblongataIncreased in cortex, striatum, thalamus, hypothalamus, and hippocampusRatsi.c.v. (SKF 91488), i.p. (Metoprine)[2][6]
Antinociceptive Effects Dose-dependent increase in pain thresholdInduces antinociceptionRodentsi.c.v. (SKF 91488)[1]
Cardiovascular Effects Dose-dependent pressor effect and tachycardiaNot explicitly reported in comparative studiesRatsi.c.v.[2]
Locomotor Activity Not explicitly reported in comparative studiesDose-dependent increaseMice, Ratsi.p.[5][6]
Feeding Behavior Not reportedDose-dependent decrease in food intakeRatsi.p.[8]
CompoundDose Range (in vivo)Observed EffectsAnimal ModelAdministration RouteCitation
This compound 10 - 100 µg (i.c.v.)Increased brain histamine, pressor effect, tachycardia, antinociceptionRatsi.c.v.[1][2]
Metoprine 5 - 30 mg/kg (i.p.)Increased brain histamine, decreased histamine metabolites, increased locomotor activity, decreased food intakeRats, Micei.p.[3][5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

cluster_SKF This compound cluster_Metoprine Metoprine cluster_HNMT Histamine Metabolism cluster_DHFR Folate Metabolism SKF SKF 91488 HNMT HNMT SKF->HNMT Inhibits Metoprine Metoprine Metoprine->HNMT Inhibits DHFR DHFR Metoprine->DHFR Inhibits Histamine Histamine Histamine->HNMT Methylhistamine N-methylhistamine HNMT->Methylhistamine Metabolizes to DHF Dihydrofolate DHF->DHFR THF Tetrahydrofolate DHFR->THF Reduces to NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid Required for

Comparative Mechanisms of Action

cluster_animal Animal Model (Rodent) cluster_admin Compound Administration cluster_behavior Behavioral Assessment cluster_biochem Biochemical Analysis Animal Acclimatization SKF_admin SKF 91488 (i.c.v.) Animal->SKF_admin Met_admin Metoprine (i.p.) Animal->Met_admin Vehicle Vehicle Control Animal->Vehicle Locomotor Locomotor Activity SKF_admin->Locomotor Nociception Nociception Tests (Hot Plate, Paw Pressure) SKF_admin->Nociception Feeding Feeding Behavior SKF_admin->Feeding Met_admin->Locomotor Met_admin->Nociception Met_admin->Feeding Vehicle->Locomotor Vehicle->Nociception Vehicle->Feeding Sacrifice Euthanasia & Brain Tissue Collection Locomotor->Sacrifice Nociception->Sacrifice Feeding->Sacrifice HPLC HPLC for Histamine Levels Sacrifice->HPLC

In Vivo Experimental Workflow

Detailed Experimental Protocols

The following are representative protocols for key in vivo experiments cited in the comparison.

Protocol 1: Assessment of Antinociceptive Effects of SKF 91488 (Rodent Model)
  • Animals: Male Wistar rats or Swiss mice are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation and Administration: this compound is dissolved in sterile saline. For intracerebroventricular (i.c.v.) administration, animals are lightly anesthetized, and a cannula is stereotaxically implanted into the lateral ventricle. Following a recovery period, SKF 91488 is infused at doses ranging from 30 to 100 µg per animal.[1]

  • Nociception Testing:

    • Hot Plate Test (Thermal Nociception): The animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • Paw Pressure Test (Mechanical Nociception): A gradually increasing pressure is applied to the dorsal surface of the rat's hind paw using a calibrated pressure transducer. The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.

    • Abdominal Constriction Test (Chemical Nociception): Mice are intraperitoneally injected with a dilute solution of acetic acid. The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 10 minutes) following the injection.

  • Data Analysis: The percentage of maximal possible effect (%MPE) for thermal and mechanical tests is calculated. For the chemical test, the number of writhes in the drug-treated group is compared to the vehicle control group.

Protocol 2: Evaluation of Metoprine on Locomotor Activity and Brain Histamine Levels (Mouse Model)
  • Animals: Male ICR mice are used and housed under standard laboratory conditions.

  • Drug Preparation and Administration: Metoprine is suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline). The compound is administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 20 mg/kg.[5]

  • Locomotor Activity Assessment: Immediately following injection, individual mice are placed in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements. Locomotor activity is typically measured for a period of 60 to 120 minutes.

  • Brain Histamine Measurement:

    • At a predetermined time point after metoprine administration (e.g., 2 hours), mice are euthanized.

    • Brains are rapidly excised and dissected to isolate specific regions (e.g., cortex, striatum, hypothalamus).

    • Brain tissue is homogenized in an appropriate buffer and deproteinized.

    • Histamine levels in the supernatant are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[6]

  • Data Analysis: Locomotor activity data is analyzed by comparing the total distance traveled or the number of beam breaks between the metoprine-treated and vehicle-treated groups. Brain histamine levels are expressed as ng/g of tissue and compared between groups using appropriate statistical tests.

Concluding Remarks

Both this compound and metoprine are valuable tools for investigating the in vivo roles of histamine.

  • This compound is a more selective tool for studying the effects of HNMT inhibition without the confounding factor of DHFR inhibition. Its utility is particularly demonstrated in studies requiring central administration to bypass the blood-brain barrier and investigate the direct effects of elevated brain histamine.

  • Metoprine , with its dual-action, offers a different research paradigm. Its ability to cross the blood-brain barrier after systemic administration makes it suitable for a wider range of behavioral studies. However, researchers must consider the potential contribution of DHFR inhibition to the observed in vivo effects, which may include alterations in cell proliferation and potential toxicity with chronic administration.

The choice between these two compounds will ultimately depend on the specific research question, the desired route of administration, and the importance of target selectivity. Direct comparative in vivo studies, particularly focusing on pharmacokinetic profiles and a broader range of behavioral and physiological endpoints following systemic administration of both compounds, would be highly beneficial to the research community.

References

A Comparative Guide to SKF 91488 Dihydrochloride and BW 301U for Histamine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key inhibitors of histamine (B1213489) N-methyltransferase (HNMT), SKF 91488 dihydrochloride (B599025) and BW 301U (piritrexim), for their application in histamine metabolism research. Histamine, a crucial biogenic amine, is involved in a myriad of physiological and pathological processes, including allergic responses, neurotransmission, and gastric acid secretion. Its metabolic inactivation is primarily governed by two enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT). The inhibition of HNMT is a critical tool for studying the roles of histamine in various biological systems. This guide offers a detailed analysis of SKF 91488 and BW 301U, presenting their mechanisms of action, comparative efficacy based on available data, and relevant experimental protocols.

Mechanism of Action and Potency

SKF 91488 dihydrochloride and BW 301U are both inhibitors of histamine N-methyltransferase (HNMT), the key enzyme responsible for the methylation and subsequent inactivation of histamine in the central nervous system and various peripheral tissues. However, they exhibit different modes of inhibition.

This compound is a potent, noncompetitive inhibitor of HNMT.[1] This means it binds to a site on the enzyme different from the histamine binding site, altering the enzyme's conformation and preventing it from metabolizing histamine effectively. Its inhibitory constant (Ki) has been reported to be 0.9 μM .[2] Notably, while some initial sources suggested potential histamine receptor agonist activity, further clarification indicates that SKF 91488 exhibits no histamine agonist activity .

Quantitative Comparison of HNMT Inhibitors

The following table summarizes the key characteristics and available quantitative data for this compound and BW 301U.

FeatureThis compoundBW 301U (Piritrexim)
Target Enzyme Histamine N-methyltransferase (HNMT)Histamine N-methyltransferase (HNMT), Dihydrofolate reductase (DHFR)
Mechanism of HNMT Inhibition NoncompetitiveCompetitive[1]
Inhibitory Potency (Ki) 0.9 μM[2]Not available in public literature
Primary Therapeutic Area of Other Investigations Not applicableCancer (as a DHFR inhibitor)

Supporting Experimental Data: In Vivo Antinociceptive Effects

A study by Aiello et al. (1997) provides a direct in vivo comparison of the antinociceptive (pain-reducing) effects of SKF 91488 and BW 301U, which are mediated by the inhibition of histamine metabolism in the brain.[1] The data from this study can be used to infer the relative in vivo efficacy of these two compounds.

CompoundAdministration RouteDose RangeObserved Antinociceptive Effect
SKF 91488 Intracerebroventricular (i.c.v.)30 - 100 µ g/animal Dose-dependent increase in pain threshold in thermal, chemical, and mechanical pain models.[1]
BW 301U Intraperitoneal (i.p.)30 - 100 mg/kgDose-dependent and long-lasting antinociception in a thermal pain model.[1]

Experimental Protocols

In Vitro HNMT Inhibition Assay (Radiometric Method)

This protocol outlines a standard radiometric assay to determine the in vitro inhibitory activity of compounds like SKF 91488 and BW 301U on HNMT. The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to histamine.

Materials:

  • Purified or recombinant HNMT enzyme

  • Histamine solution

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Test compounds (SKF 91488, BW 301U) dissolved in an appropriate vehicle

  • Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

  • Stopping solution (e.g., a borate (B1201080) buffer with a high pH)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a solution of the test compound at various concentrations (or vehicle for control), and the HNMT enzyme solution.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of histamine and [³H]-SAM to the pre-incubated solution.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 20-60 minutes) at 37°C. The reaction time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding the stopping solution. The high pH of the stopping solution denatures the enzyme.

  • Extraction of Radiolabeled Product: Extract the radiolabeled product, N-tele-methylhistamine, from the aqueous phase into an organic solvent (e.g., a chloroform/isooctane mixture). This step separates the product from the unreacted [³H]-SAM.

  • Quantification: Transfer an aliquot of the organic phase containing the radiolabeled product into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of HNMT activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For determining the Ki value and the mode of inhibition, experiments should be performed with varying concentrations of both the substrate (histamine) and the inhibitor.

Visualizing Histamine Metabolism and Inhibition

Histamine Metabolism Pathway

The following diagram illustrates the major pathways of histamine metabolism, highlighting the central role of HNMT.

Histamine_Metabolism cluster_methylation Methylation Pathway cluster_oxidation Oxidative Deamination Pathway Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HNMT Histamine N-Methyltransferase (HNMT) Histamine->HNMT DAO Diamine Oxidase (DAO) Histamine->DAO HDC->Histamine tMH tele-Methylhistamine HNMT->tMH MAO_B Monoamine Oxidase B (MAO-B) tMH->MAO_B tMIAA tele-Methylimidazole Acetic Acid MAO_B->tMIAA IAA Imidazole Acetic Acid DAO->IAA

Caption: Major pathways of histamine metabolism.

Mechanism of HNMT Inhibition

This diagram illustrates the different modes of inhibition of HNMT by SKF 91488 and BW 301U.

HNMT_Inhibition cluster_enzyme HNMT Enzyme HNMT HNMT ActiveSite Active Site AllostericSite Allosteric Site AllostericSite->ActiveSite Changes shape of Histamine Histamine Histamine->ActiveSite Binds SKF91488 SKF 91488 (Noncompetitive) SKF91488->AllostericSite Binds BW301U BW 301U (Competitive) BW301U->ActiveSite Competes with Histamine

Caption: Competitive vs. noncompetitive inhibition of HNMT.

Conclusion

References

Tacrine as a Potent Alternative to SKF 91488 Dihydrochloride for Histamine N-Methyltransferase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tacrine (B349632) and SKF 91488 dihydrochloride (B599025) as inhibitors of Histamine (B1213489) N-methyltransferase (HNMT), a key enzyme in histamine metabolism. This document synthesizes available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

Histamine N-methyltransferase (HNMT) is a cytosolic enzyme responsible for the methylation and subsequent inactivation of histamine, particularly in the central nervous system.[1][2] Inhibition of HNMT can lead to increased histamine levels, a strategy being explored for potential therapeutic applications in neurological disorders. Tacrine, an acetylcholinesterase inhibitor, and SKF 91488 dihydrochloride are two notable inhibitors of HNMT.[3][4] This guide evaluates their respective profiles as HNMT inhibitors based on published data.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data on the inhibition of HNMT by Tacrine and this compound. It is important to note that the data are compiled from different studies and direct comparison of absolute values should be made with caution.

Table 1: Tacrine Inhibition of Histamine N-Methyltransferase (HNMT)

Species/Tissue SourceParameterValue (µM)Reference
Human Embryonic Kidney HNMTIC500.46[5]
Recombinant Human Brain HNMTIC500.70[5]
Rat Kidney HNMTIC500.29[5]

Table 2: this compound Inhibition of Histamine N-Methyltransferase (HNMT)

Species/Tissue SourceParameterValue (µM)Reference
Not SpecifiedKi0.9[6]

Mechanism of Inhibition

The two compounds exhibit different mechanisms of HNMT inhibition.

  • Tacrine: Tacrine is a potent inhibitor of HNMT.[7] While detailed kinetic studies on its HNMT inhibition are not extensively reported in the provided results, its primary mechanism of action for other targets, such as acetylcholinesterase, has been described as non-competitive.[8] However, for HNMT, it is suggested to occupy the histamine-binding site.

  • This compound: This compound is characterized as a potent and noncompetitive inhibitor of HNMT.[6] This suggests that it binds to a site on the enzyme distinct from the histamine substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic activity.

Experimental Protocols

The determination of the inhibitory potential of compounds like Tacrine and SKF 91488 against HNMT is commonly performed using a radiochemical assay. The following is a generalized protocol based on established methodologies.

Radiochemical HNMT Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds on HNMT.

Materials:

  • Purified or recombinant HNMT enzyme

  • Histamine dihydrochloride

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor

  • Test compounds (Tacrine, this compound)

  • Phosphate (B84403) buffer (pH 7.4)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, a known concentration of HNMT enzyme, and varying concentrations of the test compound (or vehicle control).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of histamine and [³H]-SAM to the pre-incubated solution.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a basic solution like sodium borate).

  • Extraction of Product: The radiolabeled product, [³H]-tele-methylhistamine, is extracted from the aqueous phase using an organic solvent (e.g., a chloroform/isoamyl alcohol mixture).

  • Quantification: An aliquot of the organic phase containing the radiolabeled product is mixed with a scintillation cocktail. The amount of radioactivity is then measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-only) reaction. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be determined through further kinetic experiments by varying both substrate and inhibitor concentrations.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the context of HNMT inhibition, the following diagrams illustrate the histamine metabolism pathway and a typical experimental workflow for assessing HNMT inhibition.

HNMT_Pathway Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT Histamine->HNMT HDC->Histamine SAH S-adenosyl- homocysteine (SAH) HNMT->SAH tele_Methylhistamine tele-Methylhistamine HNMT->tele_Methylhistamine SAM S-adenosyl- methionine (SAM) SAM->HNMT MAO_B MAO-B tele_Methylhistamine->MAO_B tele_Methylimidazoleacetic_acid tele-Methylimidazole- acetic acid MAO_B->tele_Methylimidazoleacetic_acid Inhibitor Tacrine or SKF 91488 Inhibitor->HNMT

Caption: Histamine metabolism pathway via HNMT and the point of inhibition.

HNMT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme HNMT Enzyme Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Test Inhibitor (Tacrine or SKF 91488) Serial Dilutions Inhibitor->Preincubation Substrate Substrate Mix (Histamine + [3H]-SAM) Reaction Initiate Reaction: Add Substrate Mix Substrate->Reaction Preincubation->Reaction Incubation Incubation at 37°C Reaction->Incubation Termination Stop Reaction Incubation->Termination Extraction Product Extraction (Organic Solvent) Termination->Extraction Measurement Scintillation Counting Extraction->Measurement Data_Analysis Data Analysis (IC50/Ki Determination) Measurement->Data_Analysis

Caption: Experimental workflow for an HNMT inhibition assay.

Conclusion

Both Tacrine and this compound are effective inhibitors of HNMT. Tacrine demonstrates potent inhibition in the sub-micromolar range against both human and rat HNMT. This compound is also a potent inhibitor with a reported Ki of 0.9 µM and acts via a noncompetitive mechanism. The choice between these two inhibitors may depend on the specific requirements of the research. For studies requiring a noncompetitive inhibitor to investigate allosteric modulation of HNMT, SKF 91488 would be the preferred choice. Tacrine, being a well-characterized molecule with known effects on other targets like acetylcholinesterase, might be suitable for studies exploring multi-target effects or where a competitive-like inhibition at the histamine binding site is desired. Researchers should consider the different mechanisms of action and the available kinetic data when selecting an inhibitor for their specific experimental context.

References

Unraveling the Selectivity of SKF 91488 Dihydrochloride: A Comparative Analysis with Other Histamine N-Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the selectivity profile of SKF 91488 dihydrochloride (B599025), a potent inhibitor of histamine (B1213489) N-methyltransferase (HNMT), reveals key differentiating features when compared to other compounds targeting this enzyme. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to inform the selection of appropriate chemical tools for studying the role of HNMT in health and disease.

SKF 91488 dihydrochloride is a well-established inhibitor of HNMT, an enzyme responsible for the metabolism of histamine in the central nervous system and other tissues. Its ability to modulate histamine levels has made it a valuable tool in pharmacological research. However, a thorough understanding of its selectivity is crucial for the accurate interpretation of experimental results.

Comparative Selectivity Profiles

The selectivity of this compound and other notable HNMT inhibitors, including amodiaquine, metoprine, and tacrine, is summarized in the table below. While all are potent HNMT inhibitors, their interactions with other biological targets vary significantly, highlighting the importance of selecting the appropriate compound for a given research question.

CompoundPrimary Target(s)HNMT Ki / IC50Other Notable Off-Target Activities
This compound Histamine N-Methyltransferase (HNMT)Ki: 0.9 µM[1]Contradictory reports exist regarding its activity at histamine H1 and H2 receptors. Some sources indicate agonist activity[2], while others state it exhibits no histamine agonist activity[3]. Further investigation is required to resolve this discrepancy.
Amodiaquine Antimalarial (inhibits heme polymerase)Potent HNMT inhibitor[4]
Metoprine Dihydrofolate Reductase (DHFR)Potent HNMT inhibitor[5]
Tacrine Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Potent HNMT inhibitorAlso inhibits monoamine oxidase (MAO)-A and MAO-B[6].

Table 1: Comparative Selectivity of HNMT Inhibitors. This table summarizes the primary targets, HNMT inhibitory potency, and known off-target activities of this compound and other selected compounds.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. Below is a representative protocol for a radiometric histamine N-methyltransferase inhibition assay.

Radiometric Histamine N-Methyltransferase (HNMT) Inhibition Assay

This assay measures the activity of HNMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to histamine.

Materials:

  • Purified or recombinant HNMT

  • Histamine

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., Tris-glycine buffer, pH 8.3)

  • EDTA and dithiothreitol (B142953) (DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, EDTA, DTT, and the desired concentration of HNMT enzyme.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding histamine and [³H]-SAM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 90 minutes)[1].

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Separate the radiolabeled product (methylhistamine) from the unreacted [³H]-SAM. This can be achieved through various methods, such as solvent extraction or chromatography.

  • Add a scintillation cocktail to the isolated product.

  • Quantify the amount of radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes can aid in understanding the mechanism of action and experimental design.

HNMT_Inhibition_Pathway SAM S-Adenosyl-L-methionine (SAM) HNMT Histamine N-Methyltransferase (HNMT) SAM->HNMT Methyl donor Histamine Histamine Histamine->HNMT Substrate Methylhistamine N-methylhistamine (inactive) HNMT->Methylhistamine Catalyzes methylation SAH S-Adenosyl-L-homocysteine (SAH) HNMT->SAH Inhibitor SKF 91488 Inhibitor->HNMT Inhibits

Caption: HNMT catalyzes the methylation of histamine using SAM as a methyl donor.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare HNMT Enzyme Incubation Incubate Enzyme, Compound, and Substrates Prep_Enzyme->Incubation Prep_Compound Prepare Test Compound (e.g., SKF 91488) Prep_Compound->Incubation Prep_Substrates Prepare Histamine & [³H]-SAM Prep_Substrates->Incubation Separation Separate Radiolabeled Product Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate Inhibition & IC50 Quantification->Analysis

Caption: Workflow for a radiometric HNMT inhibition assay.

Conclusion

This compound is a valuable tool for studying the role of HNMT. However, its complete selectivity profile, particularly concerning histamine receptors, requires further clarification. This guide provides a framework for comparing its activity with other HNMT inhibitors and emphasizes the necessity of utilizing detailed and standardized experimental protocols. Researchers are encouraged to consider the full selectivity profile of any inhibitor to ensure the validity and specificity of their findings.

References

Validating HNMT Inhibition: A Comparative Guide to SKF-91488 Dihydrochloride and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SKF-91488 dihydrochloride's performance in inhibiting Histamine (B1213489) N-methyltransferase (HNMT) against other common inhibitors. Supporting experimental data and detailed assay protocols are presented to aid in the selection of the most suitable compound for your research needs.

Histamine N-methyltransferase (HNMT) is a crucial enzyme responsible for the metabolism of histamine in the central nervous system. Its inhibition is a key area of research for understanding the role of histamine in various physiological and pathological processes. SKF-91488 dihydrochloride (B599025) is a well-known inhibitor of HNMT; however, a range of other compounds also exhibit potent inhibitory activity. This guide offers a comparative analysis of these inhibitors, focusing on their potency and the methodologies used for their validation.

Performance Comparison of HNMT Inhibitors

The inhibitory potency of various compounds against HNMT is a critical factor in their selection for in vitro and in vivo studies. The following table summarizes the available quantitative data (Kᵢ and IC₅₀ values) for SKF-91488 dihydrochloride and its alternatives. A lower value indicates a higher potency.

CompoundType of InhibitionKᵢ (nM)IC₅₀ (nM)
SKF-91488 dihydrochloride Non-competitive900[1]-
Amodiaquine-18.6-
Metoprine-10066.66
Tacrine-38.2-
DiphenhydramineCompetitive10-100-
Quinacrine---
Dimaprit---
HarmalineCompetitive1,4001,000-10,000

Experimental Protocols for Enzyme Assays

Accurate validation of HNMT inhibition requires robust and reproducible enzyme assays. Both radioenzymatic and non-radioactive methods are commonly employed.

Radioenzymatic Assay for HNMT Activity

This method remains a gold standard for its high sensitivity and specificity.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to histamine by HNMT, forming [³H]N-methylhistamine. The amount of radioactivity incorporated into the product is directly proportional to the enzyme activity.

Materials:

  • Purified or recombinant HNMT

  • Histamine dihydrochloride

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • S-adenosyl-L-methionine (SAM)

  • Phosphate (B84403) buffer (pH 7.8)

  • Borate (B1201080) buffer (2.5 M)

  • Test inhibitor (e.g., SKF-91488 dihydrochloride) and vehicle (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the test compound or vehicle with 0.025 µg/mL of HNMT enzyme in phosphate buffer (pH 7.8) for 15 minutes at 37°C.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mix containing 20 µM histamine, 1.4 µM SAM, and 0.014 µM [³H]SAM.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[2]

  • Reaction Termination: Stop the reaction by adding 2.5 M borate buffer.[2]

  • Product Separation: Separate the radiolabeled product, [³H]N-methylhistamine, from the unreacted [³H]SAM. This can be achieved by solvent extraction or column chromatography.[2][3]

  • Quantification: Add an aliquot of the separated product to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) samples.

Non-Radioactive Enzyme Assays

As an alternative to radiolabeling, fluorometric and colorimetric assays can be utilized. These methods typically measure the depletion of a substrate or the formation of a non-radiolabeled product.

Fluorometric Assay Principle:

This assay is based on the coupling of histamine with o-phthalaldehyde (B127526) (OPT) at a highly alkaline pH, which forms a fluorescent product.[4] The decrease in histamine concentration due to HNMT activity can be monitored.

Colorimetric Assay Principle:

Commercially available colorimetric assay kits can measure histamine levels.[5][6] In the context of an HNMT assay, the reduction in histamine concentration would be quantified. These kits often involve an enzymatic reaction that results in a colored product, with the absorbance being proportional to the histamine concentration.

Visualizing the Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

HNMT_Metabolism_Pathway Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT Histamine->HNMT N_Methylhistamine N-methylhistamine SAM S-Adenosyl- L-methionine (SAM) SAM->HNMT SAH S-Adenosyl- L-homocysteine (SAH) HNMT->N_Methylhistamine HNMT->SAH SKF91488 SKF-91488 SKF91488->HNMT Inhibition HDC->Histamine

Caption: Histamine metabolism pathway via HNMT and its inhibition by SKF-91488.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Reagents: HNMT Enzyme, Histamine, [3H]SAM, Buffers C Pre-incubate HNMT with Inhibitor/Vehicle A->C B Prepare Inhibitor Stock (e.g., SKF-91488) B->C D Initiate Reaction with Histamine and [3H]SAM C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Separate Product ([3H]N-methylhistamine) F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition H->I

Caption: Workflow for validating HNMT inhibition using a radioenzymatic assay.

References

A Comparative Guide to HNMT Inhibition: SKF-91488 Dihydrochloride vs. HNMT Knockout Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) N-methyltransferase (HNMT) is the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system (CNS).[1][2] Its role in regulating histamine levels makes it a critical target for studying the histaminergic system's influence on various physiological and pathological processes, including sleep-wake cycles, aggression, and neuroinflammation.[3][4][5] Researchers primarily utilize two distinct methodologies to investigate the function of HNMT: pharmacological inhibition with compounds like SKF-91488 dihydrochloride (B599025) and genetic inactivation through HNMT knockout (KO) models.

This guide provides an objective comparison of these two approaches, presenting supporting experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the most appropriate model for their specific experimental needs.

Mechanism of Action: A Tale of Two Interventions

SKF-91488 Dihydrochloride: This compound is a potent, non-competitive pharmacological inhibitor of the HNMT enzyme.[6][7] As a homolog of the H2 receptor agonist dimaprit, SKF-91488 directly binds to the HNMT enzyme, blocking its catalytic activity.[7] This inhibition is acute, dose-dependent, and reversible, leading to a temporary increase in endogenous histamine levels in the regions where the inhibitor is present.[8] Because it does not possess histamine agonist properties, its effects are attributable to the modulation of endogenous histamine concentrations.[7]

HNMT Knockout (KO) Genetic Models: These models, typically mice, are genetically engineered to lack a functional Hnmt gene.[1] This is achieved through gene targeting techniques that result in the permanent and complete absence of the HNMT protein throughout the animal's life, from development into adulthood.[9] Consequently, these models exhibit a chronic and robust elevation of histamine levels, specifically in the brain, as the primary pathway for its degradation is absent.[4][9]

Data Presentation: Quantitative Comparisons

The effects of pharmacological inhibition and genetic knockout on histamine levels and resulting phenotypes show notable differences in magnitude and scope.

Table 1: Comparative Effects on Brain Histamine Levels

Model/CompoundSpeciesBrain Region(s)Fold/Percent Increase in HistamineCitation(s)
HNMT Knockout MouseCortex, Diencephalon, Brainstem, CerebellumAt least 5-fold (500%) increase[9]
HNMT Knockout MouseWhole Brain~6-fold (600%) increase[4]
SKF-91488 (10 µg, i.c.v.) RatHypothalamus~22.5% increase (from 4.23 to 5.18 nmol/g)[8]
SKF-91488 (10 µg, i.c.v.) RatMedulla Oblongata~36.7% increase (from 0.30 to 0.41 nmol/g)[8]
SKF-91488 (10 µg, i.c.v.) RatCortexNo significant change[8]

Table 2: Summary of Reported Phenotypic Outcomes

PhenotypeHNMT Knockout Model (Mouse)SKF-91488 Dihydrochloride (Rat/Mouse)Citation(s)
Aggression Highly aggressive behaviors observed.Not reported.[4][9]
Sleep-Wake Cycle Disrupted; prolonged wakefulness during inactive period.Not directly reported, but other HNMT inhibitors extend wakefulness.[1][4][10]
Locomotor Activity Decreased in home cage.Not reported.[9]
Cardiovascular Not reported.Dose-dependent increase in blood pressure and heart rate (i.c.v.).[8]
Nociception Not reported.Antinociceptive (analgesic) effect observed (i.c.v.).[6]
Anxiety/Depression No anxiety-like or depression-like behaviors observed.Not reported.[9]
Memory No impairment observed.Facilitates memory consolidation.[9][11]

Advantages and Disadvantages of Each Model

FeatureSKF-91488 Dihydrochloride (Pharmacological)HNMT Knockout Model (Genetic)
Temporal Control Advantage: Acute, transient, and reversible inhibition. Allows for studying time-dependent effects.Disadvantage: Chronic, lifelong inactivation. Does not distinguish between developmental and adult roles.
Dose Control Advantage: Effects can be titrated by adjusting the dose.Disadvantage: Complete, all-or-nothing gene inactivation (in standard KO).
Specificity Disadvantage: Potential for off-target effects on other proteins, though SKF-91488 is a strong HNMT inhibitor.[7][12]Advantage: Highly specific to the Hnmt gene.
Compensatory Mechanisms Advantage: Less likely to induce long-term developmental or systemic compensatory changes.Disadvantage: Lifelong absence of HNMT may trigger unknown compensatory mechanisms in other metabolic pathways.
Systemic vs. CNS Advantage: Route of administration (e.g., i.c.v.) can restrict effects to the CNS.Disadvantage: Global knockout affects all tissues, potentially confounding CNS-specific interpretations. Cell-type specific KOs can mitigate this.[13][14]
Ease of Use Advantage: Relatively straightforward administration to wild-type animals.Disadvantage: Requires extensive breeding, colony management, and genotyping.
Magnitude of Effect Modest and localized increase in histamine.[8]Robust and widespread increase in brain histamine.[9]

Experimental Protocols

Protocol 1: Pharmacological Inhibition with SKF-91488

This protocol is based on methodologies used to assess cardiovascular and nociceptive responses in rodents.[6][8]

  • Animal Model: Adult male Wistar rats or male CD1 mice.

  • Surgery (for i.c.v. administration): Animals are anesthetized, and a stainless-steel guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Animals are allowed to recover for several days.

  • Drug Preparation: SKF-91488 dihydrochloride is dissolved in sterile saline (0.9% NaCl) to the desired concentration.

  • Administration: For a typical experiment, a volume of 1-10 µL containing a dose ranging from 10 to 100 µg of SKF-91488 is injected intracerebroventricularly (i.c.v.) through the implanted cannula.[6][8]

  • Behavioral/Physiological Assessment:

    • Cardiovascular: Mean arterial pressure (MAP) and heart rate (HR) are continuously monitored via an arterial catheter connected to a pressure transducer.[8]

    • Nociception: Pain threshold is measured using tests such as the hot-plate test (thermal), abdominal constriction test (chemical), or paw-pressure test (mechanical) at various time points post-injection.[6]

  • Neurochemical Analysis: Following the experiment, animals are euthanized. Brain regions of interest (e.g., hypothalamus, cortex) are rapidly dissected, frozen, and processed to measure histamine concentration, typically using high-performance liquid chromatography (HPLC) with fluorometric detection.[8]

Protocol 2: Phenotyping of HNMT Knockout Mice

This protocol summarizes the comprehensive approach used to characterize HNMT KO mice.[4][9]

  • Animal Model: HNMT knockout mice and wild-type (WT) littermates on a C57BL/6J background are used as experimental and control groups, respectively. Animals are housed with a standard 12-hour light/dark cycle.

  • Genotyping: DNA extracted from tail biopsies is used to confirm the genotype (WT, heterozygous, or homozygous KO) via polymerase chain reaction (PCR).

  • Behavioral Assessment:

    • Aggression: A resident male KO or WT mouse is exposed to an unfamiliar male intruder mouse (resident-intruder test). The latency to the first attack and the total number of attacks are recorded.[4]

    • Locomotor Activity: Spontaneous activity in the home cage is monitored over 24 hours using an infrared beam detection system.[9]

    • Sleep Analysis: Mice are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG). Recordings are taken continuously for several days to score vigilance states (wake, NREM sleep, REM sleep).[4]

  • Neurochemical Analysis:

    • Tissue Histamine Content: Brains are collected, and various regions are dissected. Histamine levels are quantified by HPLC.[9]

    • In Vivo Microdialysis: For measuring extracellular histamine, a microdialysis probe is implanted into a specific brain region (e.g., cortex). Dialysate samples are collected from freely moving mice and analyzed for histamine content.[9]

Visualizations: Pathways and Workflows

Histamine Metabolism and Points of Intervention

G cluster_synthesis Synthesis cluster_metabolism Metabolism (CNS) cluster_intervention Experimental Intervention Histidine Histidine Histamine Histamine Histidine->Histamine HDC HNMT HNMT Enzyme tMH tele-Methylhistamine (Inactive) Histamine->tMH Methylation SKF SKF-91488 SKF->HNMT Inhibits KO HNMT Knockout KO->HNMT Abolishes

Caption: Histamine metabolism pathway in the CNS showing points of pharmacological (SKF-91488) and genetic (Knockout) intervention.

Comparative Experimental Workflow

G cluster_SKF SKF-91488 Study cluster_KO HNMT Knockout Study start_S Select Wild-Type Animals admin_S Administer SKF-91488 (e.g., i.c.v.) start_S->admin_S test_S Acute Behavioral/ Physiological Testing admin_S->test_S end_S Endpoint: Analyze Acute Effects test_S->end_S start_K Breed & Genotype KO and WT Mice test_K Chronic Behavioral/ Physiological Testing start_K->test_K end_K Endpoint: Analyze Lifelong Trait test_K->end_K

Caption: Workflow comparison between a pharmacological study using SKF-91488 and a genetic study using HNMT knockout models.

Logical Framework of HNMT Disruption

G cluster_methods Methods of HNMT Disruption SKF Pharmacological Inhibition (SKF-91488) Result Decreased HNMT Enzymatic Activity SKF->Result KO Genetic Deletion (HNMT Knockout) KO->Result Consequence Increased Brain Histamine Levels Result->Consequence Phenotype Altered Phenotypes (e.g., Aggression, Sleep, BP) Consequence->Phenotype

Caption: Logical relationship showing how both models disrupt HNMT function to alter brain histamine and produce phenotypes.

References

A Head-to-Head Comparison: CRISPR-Cas9 Mediated HNMT Knockdown Versus SKF 91488 Dihydrochloride for Histamine N-Methyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of Histamine (B1213489) N-Methyltransferase (HNMT) activity is crucial for studying histamine metabolism and its role in various physiological and pathological processes. This guide provides an objective comparison of two prominent methods for reducing HNMT function: CRISPR-Cas9 mediated gene knockdown and pharmacological inhibition with SKF 91488 dihydrochloride (B599025).

This comparison guide delves into the mechanisms of action, efficacy, specificity, and experimental workflows of both approaches, supported by available data and detailed protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: Key Differences

FeatureCRISPR-Cas9 Mediated HNMT KnockdownSKF 91488 Dihydrochloride
Mechanism Gene silencing at the DNA level, leading to reduced HNMT mRNA and protein expression.Competitive inhibition of the HNMT enzyme, preventing histamine methylation.[1]
Effect Duration Long-term and potentially permanent in stable cell lines.Transient and reversible upon removal of the compound.
Specificity High on-target specificity with potential for off-target gene editing.[2]High affinity for HNMT, but potential for off-target effects on other methyltransferases.
Efficacy Can achieve near-complete protein depletion.Potent inhibition, with related compounds showing IC50 values in the low micromolar range.
Experimental Time Longer initial setup for vector construction, cell line generation, and validation.Shorter experimental time, involving direct application to cells or tissues.
Reversibility Generally irreversible in knockout cell lines.Reversible by washing out the compound.

Quantitative Performance Data

Direct comparative studies providing quantitative data for both methods under identical experimental conditions are limited. However, we can synthesize available data to provide an informative overview.

Table 1: Efficacy and Potency

ParameterCRISPR-Cas9 Mediated HNMT KnockdownThis compound
Metric Percentage of protein reductionHalf-maximal inhibitory concentration (IC50)
Typical Value >90% reduction in HNMT protein expression (validated by Western Blot).A related dimaprit (B188742) analog shows an IC50 of ~4.5 µM for rat kidney HNMT.
Validation Western Blot, qPCR, HNMT activity assay, measurement of histamine levels.HNMT activity assay.

Table 2: Specificity and Off-Target Effects

ParameterCRISPR-Cas9 Mediated HNMT KnockdownThis compound
On-Target Highly specific to the HNMT gene sequence.Highly specific to the HNMT enzyme.[1]
Potential Off-Targets Unintended genomic modifications at sites with sequence homology to the sgRNA.[2]Other S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
Validation of Off-Targets Whole-genome sequencing, off-target prediction software, GUIDE-seq.Activity assays with a panel of other methyltransferases.

Signaling Pathways and Experimental Workflows

Histamine Metabolism and HNMT's Role

Histamine is a critical biogenic amine involved in allergic responses, neurotransmission, and gastric acid secretion. Its levels are tightly regulated through synthesis and degradation. HNMT is a key enzyme in the intracellular degradation of histamine.

Histamine Metabolism Pathway cluster_synthesis Synthesis cluster_degradation Degradation Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase N_tele_Methylhistamine N-tele-Methylhistamine Histamine->N_tele_Methylhistamine HNMT Imidazole_Acetaldehyde Imidazole Acetaldehyde Histamine->Imidazole_Acetaldehyde DAO Histidine_Decarboxylase Histidine Decarboxylase HNMT HNMT DAO Diamine Oxidase (DAO)

Caption: Intracellular degradation of histamine by HNMT.

Experimental Workflow: CRISPR-Cas9 vs. SKF 91488

The experimental workflows for implementing these two techniques differ significantly in terms of time and complexity.

Comparative Experimental Workflows cluster_crispr CRISPR-Cas9 HNMT Knockdown cluster_skf This compound Inhibition sgRNA_design 1. sgRNA Design & Cloning Vector_prep 2. Lentiviral Vector Production sgRNA_design->Vector_prep Transduction 3. Cell Transduction Vector_prep->Transduction Selection 4. Selection & Clonal Expansion Transduction->Selection Validation_crispr 5. Validation (qPCR, WB, Activity Assay) Selection->Validation_crispr Cell_seeding 1. Cell Seeding Treatment 2. SKF 91488 Treatment Cell_seeding->Treatment Incubation 3. Incubation Treatment->Incubation Assay 4. HNMT Activity Assay / Downstream Analysis Incubation->Assay

Caption: Step-by-step experimental workflows.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated HNMT Knockdown (Lentiviral Approach)

This protocol outlines the generation of a stable HNMT knockdown cell line using a lentiviral CRISPR-Cas9 system.

1. sgRNA Design and Cloning:

  • Design two to three sgRNAs targeting an early exon of the HNMT gene using a publicly available design tool.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the lentiviral vector containing the HNMT sgRNA and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Concentrate the virus and determine the viral titer.

3. Transduction of Target Cells:

  • Plate the target cells at an appropriate density.

  • Transduce the cells with the lentivirus at a multiplicity of infection (MOI) optimized for your cell line.

  • Include a non-targeting sgRNA control.

4. Selection and Clonal Isolation:

  • After 24-48 hours, select transduced cells by adding the appropriate antibiotic (e.g., puromycin).

  • Perform single-cell cloning by limiting dilution or FACS to isolate individual clones.

5. Validation of Knockdown:

  • Quantitative Real-Time PCR (qPCR): Extract RNA from the clonal cell lines and quantify HNMT mRNA levels relative to a housekeeping gene.[3]

  • Western Blot: Lyse the cells and perform Western blot analysis to confirm the reduction or absence of the HNMT protein.[4]

  • HNMT Activity Assay: Measure the enzymatic activity of HNMT in cell lysates to confirm functional knockout.

Pharmacological Inhibition with this compound

This protocol describes the use of SKF 91488 to inhibit HNMT activity in a cell-based assay.

1. Cell Culture and Treatment:

  • Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Treat the cells with a range of SKF 91488 concentrations (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control.

2. HNMT Activity Assay:

  • Following treatment, lyse the cells to prepare a cell lysate.

  • Perform an HNMT activity assay. A common method involves incubating the cell lysate with histamine and a radiolabeled methyl donor (S-adenosyl-L-methionine, [³H]-SAM).

  • The amount of radiolabeled N-tele-methylhistamine produced is quantified by liquid scintillation counting and is inversely proportional to the HNMT activity.

3. Downstream Functional Assays:

  • After treatment with SKF 91488, cells can be used for various downstream functional assays, such as measuring intracellular histamine levels or assessing cellular responses to histamine.

Conclusion

Both CRISPR-Cas9 mediated knockdown and pharmacological inhibition with this compound are effective methods for reducing HNMT function. The choice between these two approaches will depend on the specific experimental goals, required duration of the effect, and the resources available.

  • CRISPR-Cas9 offers a permanent and highly specific method for studying the long-term consequences of HNMT loss. It is the gold standard for genetic ablation.

  • SKF 91488 provides a rapid, reversible, and dose-dependent means to inhibit HNMT activity, making it suitable for acute studies and for investigating the immediate effects of enzyme inhibition.

For a comprehensive understanding of HNMT's role, a combination of both genetic and pharmacological approaches can be a powerful strategy, allowing for the validation of findings and providing a more complete picture of the biological system under investigation. Researchers should carefully consider the potential off-target effects of both methods and incorporate appropriate validation steps to ensure the reliability of their results.

References

Cross-validation of findings from SKF 91488 dihydrochloride and amodiaquine studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comprehensive cross-validation of the pharmacological findings for SKF 91488 dihydrochloride (B599025) and amodiaquine (B18356). While originating from different therapeutic areas, these compounds share an intriguing, albeit not widely recognized, commonality: the inhibition of histamine (B1213489) N-methyltransferase (HNMT). This guide will delve into their comparative mechanisms of action, present available quantitative data from key experiments, and provide detailed experimental protocols to facilitate further research. The objective is to offer a clear, data-driven comparison to inform future studies and drug development initiatives.

Comparative Analysis of Pharmacological Properties

SKF 91488 dihydrochloride is primarily recognized as a potent inhibitor of histamine N-methyltransferase (HNMT) and also exhibits agonist activity at histamine H1 and H2 receptors.[1][2] Amodiaquine, a well-established antimalarial drug, surprisingly also acts as a potent inhibitor of HNMT.[3] This shared activity provides a direct avenue for cross-validation and comparative analysis. Beyond this common target, their pharmacological profiles diverge significantly.

Amodiaquine's principal mechanism as an antimalarial agent involves the inhibition of hemozoin formation in the malaria parasite, leading to an accumulation of toxic free heme.[4][5] It is also known to generate reactive oxygen species and interfere with the parasite's nucleic acid synthesis.[4] Furthermore, amodiaquine has been shown to possess anti-inflammatory and autophagy-inhibitory properties.[2][5][6]

SKF 91488's effects are largely linked to its modulation of the histaminergic system. Its anti-inflammatory properties are attributed to the inhibition of histamine release from mast cells and potential suppression of afferent nerve activity.[1][2]

Quantitative Data Comparison

To facilitate a clear comparison of the efficacy and potency of this compound and amodiaquine, the following tables summarize key quantitative data from relevant studies.

Table 1: Comparative Inhibition of Histamine N-Methyltransferase (HNMT)

CompoundInhibition Constant (Ki)Assay SystemReference
This compoundStrong inhibitor (Specific Ki not readily available in cited literature)Not specified
Amodiaquine10-100 nMNot specified[3]

Table 2: Anti-inflammatory Activity

CompoundAssayKey FindingsReference
Amodiaquine T-cell proliferation assayDose-dependently increased the population of cells with low division rates and decreased cells with high division rates.[5][5]
Intracellular cytokine staining (IFN-γ)Dose-dependently suppressed IFN-γ-producing Th1 cell differentiation.[5][5]
This compound Histamine release from mast cellsInhibits the release of histamine from mast cells in the bowel.[1][1]
Toxin-induced inflammationHas the ability to inhibit toxin-induced inflammation.[1][2][1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Histamine N-Methyltransferase (HNMT) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against HNMT.

Materials:

  • Recombinant Human Histamine N-Methyltransferase (HNMT)

  • Histamine

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Test compounds (this compound, Amodiaquine)

  • Assay buffer (e.g., 15 mM Tris-HCl, pH 7.4)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product of methylation)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the HNMT enzyme, histamine, and the test compound at various concentrations.

  • Initiate the reaction by adding SAM.

  • Incubate the plate at 37°C for a specified period.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.[7]

T-cell Proliferation and Cytokine Release Assay

This protocol outlines the investigation of the anti-inflammatory effects of the compounds on T-cell responses.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Cell culture medium (e.g., RPMI-1640)

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)

  • Test compounds (Amodiaquine)

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

  • Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Isolate PBMCs or T-cells from whole blood.

  • Label cells with CFSE according to the manufacturer's protocol.

  • Culture the cells in the presence of T-cell stimulants and varying concentrations of the test compound.

  • For proliferation analysis, incubate for 3-5 days and then analyze CFSE dilution by flow cytometry.

  • For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture.

  • Harvest, fix, and permeabilize the cells.

  • Stain with fluorescently labeled anti-IFN-γ antibodies.

  • Analyze the percentage of IFN-γ positive cells by flow cytometry.[5][8]

Autophagy Inhibition Assay

This protocol describes a method to assess the inhibition of autophagy.

Materials:

  • Cancer cell line (e.g., melanoma cells)

  • Cell culture medium

  • Test compounds (Amodiaquine)

  • Bafilomycin A1 (positive control for late-stage autophagy inhibition)

  • Antibodies for Western blotting (e.g., anti-LC3, anti-p62/SQSTM1)

  • Lysates preparation reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells and treat with varying concentrations of the test compound for a specified time.

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against LC3 and p62.

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • An accumulation of the lipidated form of LC3 (LC3-II) and p62 indicates inhibition of autophagic flux.[2][9][10]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.

cluster_SKF This compound SKF SKF 91488 HNMT_SKF HNMT Inhibition SKF->HNMT_SKF H1R H1 Receptor Agonism SKF->H1R H2R H2 Receptor Agonism SKF->H2R Histamine_Release Inhibition of Histamine Release SKF->Histamine_Release Afferent_Nerve Suppression of Afferent Nerve Activity SKF->Afferent_Nerve Anti_Inflammatory_SKF Anti-inflammatory Effects Histamine_Release->Anti_Inflammatory_SKF Afferent_Nerve->Anti_Inflammatory_SKF

Caption: Signaling pathways of this compound.

cluster_AQ Amodiaquine AQ Amodiaquine Heme Heme Polymerase Inhibition AQ->Heme ROS ROS Generation AQ->ROS DNA_RNA DNA/RNA Synthesis Disruption AQ->DNA_RNA Autophagy Autophagy Inhibition AQ->Autophagy HNMT_AQ HNMT Inhibition AQ->HNMT_AQ p21 p21 Upregulation AQ->p21 Antimalarial Antimalarial Effects Heme->Antimalarial ROS->Antimalarial DNA_RNA->Antimalarial T_Cell T-Cell Proliferation Inhibition p21->T_Cell Th1 Th1 Differentiation Inhibition T_Cell->Th1 Anti_Inflammatory_AQ Anti-inflammatory Effects T_Cell->Anti_Inflammatory_AQ Th1->Anti_Inflammatory_AQ

Caption: Signaling pathways of Amodiaquine.

cluster_Workflow Comparative Experimental Workflow start Select Compounds (SKF 91488, Amodiaquine) hnmt_assay HNMT Inhibition Assay start->hnmt_assay inflammation_assay Anti-inflammatory Assays (Cytokine Release, T-cell Proliferation) start->inflammation_assay other_assays Mechanism-Specific Assays (Heme Polymerization, Autophagy) start->other_assays data_analysis Data Analysis (IC50, % Inhibition) hnmt_assay->data_analysis inflammation_assay->data_analysis other_assays->data_analysis comparison Comparative Analysis of Potency and Efficacy data_analysis->comparison

Caption: A logical workflow for the cross-validation of SKF 91488 and Amodiaquine.

Conclusion

The cross-validation of findings for this compound and amodiaquine reveals a significant and previously underappreciated overlap in their pharmacological profiles, namely the inhibition of HNMT. While amodiaquine's primary application is in antimalarial therapy, its potent HNMT inhibitory and anti-inflammatory activities warrant further investigation for potential repositioning. Conversely, understanding the broader enzymatic inhibition profile of SKF 91488 could open new avenues for its therapeutic application. This comparative guide provides a foundational resource for researchers to explore these possibilities, offering structured data, detailed protocols, and clear visual representations of the underlying biological pathways. Further direct comparative studies are encouraged to fully elucidate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of SKF 91488 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of SKF 91488 dihydrochloride (B599025), a potent histamine (B1213489) N-methyltransferase inhibitor, requires adherence to specific safety and environmental protocols. This guide provides essential, step-by-step instructions for its safe handling and disposal in a laboratory setting.

Researchers and drug development professionals must handle SKF 91488 dihydrochloride with care, not only during experimental use but also through its final disposal. As a bioactive compound, improper disposal can pose risks to personnel and the environment. The following procedures are based on available safety data and general best practices for chemical waste management.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or the pure, powdered form.

Always handle the compound in a designated area, away from general laboratory traffic. Avoid the generation of dust or aerosols.

Step-by-Step Disposal Procedure

  • Collection and Storage of Waste:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled waste container.

    • The container must be suitable for chemical waste, sealable, and made of a material compatible with the chemical.

    • Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Waste Treatment and Disposal:

    • This compound waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in the general trash.[1] Discharge into the environment must be avoided.[1]

    • Engage a licensed chemical waste disposal contractor for the final disposal of the material. Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • The primary method of disposal for this type of chemical is typically incineration at a licensed facility.

  • Decontamination of Labware:

    • Thoroughly decontaminate any reusable labware that has come into contact with this compound.

    • Wash with an appropriate laboratory detergent and rinse thoroughly with water. The rinse water should be collected as chemical waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbent material and place it in the designated chemical waste container.

    • Clean the spill area with a suitable detergent and water, collecting the cleaning solution as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path cluster_spill Spill Response start Disposal of SKF 91488 dihydrochloride required ppe Don appropriate Personal Protective Equipment (PPE) start->ppe collect_waste Collect all waste material (unused product, contaminated items) ppe->collect_waste label_container Place in a labeled, sealed chemical waste container collect_waste->label_container store_waste Store waste container in a secure, ventilated area contact_vendor Contact licensed chemical waste disposal vendor store_waste->contact_vendor provide_sds Provide vendor with Safety Data Sheet (SDS) contact_vendor->provide_sds final_disposal Arrange for pickup and incineration by vendor provide_sds->final_disposal spill Spill Occurs contain_spill Contain spill with inert absorbent spill->contain_spill collect_spill Collect absorbed material into waste container contain_spill->collect_spill decontaminate_area Decontaminate spill area collect_spill->decontaminate_area decontaminate_area->label_container

This compound Disposal Workflow

This procedural guidance is intended to ensure the safe and environmentally responsible disposal of this compound. Always consult the specific Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory guidelines.

References

Essential Safety and Logistical Information for Handling SKF 91488 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of SKF 91488 dihydrochloride (B599025). The following procedural information is designed to ensure laboratory safety and operational efficiency.

Personal Protective Equipment (PPE) and Safety Measures

While SKF 91488 dihydrochloride is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended to minimize exposure and ensure a safe working environment.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesShould be worn to protect against potential splashes.
Hand Protection GlovesPlastic or rubber gloves are recommended.
Respiratory Protection Not generally requiredUse in a well-ventilated area.
Skin and Body Protection Lab CoatStandard laboratory coat to protect clothing.

First Aid Procedures

In the event of exposure, follow these first aid measures and consult a doctor, showing them the safety data sheet.

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing ceases, administer artificial respiration.
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse.
Eye Contact Flush eyes with plenty of water for at least 15 minutes.
Ingestion Do not induce vomiting. Rinse mouth with water and drink 1-2 glasses of water.

Operational Plans: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Handle in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • Minimize dust generation.

Storage: Storage conditions for this compound can vary depending on the supplier and whether it is in solid form or in solution.

FormSupplier RecommendationStorage TemperatureAdditional Notes
Solid Tocris BioscienceRoom TemperatureDesiccate (keep dry)
Solid MedChemExpress4°CSealed storage, away from moisture
In Solvent MedChemExpress-80°C (6 months) or -20°C (1 month)Sealed storage, away from moisture

Disposal Plan

As this compound is not classified as hazardous, disposal should follow local regulations for non-hazardous chemical waste. Consult your institution's environmental health and safety office for specific guidelines. In general:

  • Unused Material: Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain unless permitted by local authorities.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or vials, that come into contact with the chemical should be disposed of as chemical waste.

Experimental Protocols and Visualizations

Signaling Pathway: Inhibition of Histamine Metabolism

This compound is a potent inhibitor of Histamine N-methyltransferase (HNMT), an enzyme responsible for the metabolism of histamine.[1] By inhibiting HNMT, this compound prevents the methylation of histamine, leading to an increase in its local concentration.

HNMT_Inhibition Inhibition of Histamine Metabolism by this compound Histamine Histamine HNMT Histamine N-methyltransferase (HNMT) Histamine->HNMT Substrate Methylated_Histamine N-methylhistamine (Inactive) HNMT->Methylated_Histamine Metabolizes to SKF91488 SKF 91488 dihydrochloride SKF91488->HNMT Inhibits

Caption: Inhibition of Histamine N-methyltransferase (HNMT) by this compound.

Experimental Workflow: Determining Inhibitor Potency (Ki)

The following workflow outlines a radiometric assay to determine the inhibition constant (Ki) of a compound like this compound for HNMT.

experimental_workflow Workflow for Determining HNMT Inhibitor Ki cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A Prepare HNMT enzyme solution (15 nM) E Pre-incubate HNMT, AdoMet, and SKF 91488 A->E B Prepare S-adenosyl-L-methionine (AdoMet) solution (40 µM) B->E C Prepare varying concentrations of SKF 91488 C->E D Prepare varying concentrations of Histamine substrate (e.g., 5, 10, 20, 40 µM) F Initiate reaction by adding Histamine D->F E->F G Measure HNMT activity (radiometric procedure) F->G H Plot reaction slope vs. inhibitor concentration G->H I Determine Ki from the x-intercept H->I

Caption: Experimental workflow for determining the Ki of an HNMT inhibitor.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。